Repaglinide
説明
This compound is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). It belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to β cells of the pancreas to stimulate insulin release. This compound induces an early insulin response to meals decreasing postprandial blood glucose levels. It should only be taken with meals and meal-time doses should be skipped with any skipped meal. Approximately one month of therapy is required before a decrease in fasting blood glucose is seen. Meglitnides may have a neutral effect on weight or cause a slight increase in weight. The average weight gain caused by meglitinides appears to be lower than that caused by sulfonylureas and insulin and appears to occur only in those naïve to oral antidiabetic agents. Due to their mechanism of action, meglitinides may cause hypoglycemia although the risk is thought to be lower than that of sulfonylureas since their action is dependent on the presence of glucose. In addition to reducing postprandial and fasting blood glucose, meglitnides have been shown to decrease glycosylated hemoglobin (HbA1c) levels, which are reflective of the last 8-10 weeks of glucose control. Meglitinides appear to be more effective at lowering postprandial blood glucose than metformin, sulfonylureas and thiazolidinediones. This compound is extensively metabolized in the liver and excreted in bile. This compound metabolites do not possess appreciable hypoglycemic activity. Approximately 90% of a single orally administered dose is eliminated in feces and 8% in urine.
This compound is a Glinide. The mechanism of action of this compound is as a Potassium Channel Antagonist.
This compound is a benzoic acid derivative that stimulates insulin secretion from the pancreas and is used in the therapy of type 2 diabetes. This compound has been linked to rare instances of clinically apparent acute liver injury.
This compound has been reported in Salvia regla with data available.
This compound is a nonsulfonylurea insulin secretagogue belonging to the melgitinide class with hypoglycemic activity. This compound is rapidly absorbed and has a rapid onset and short duration of action. This agent is metabolized in the liver by CYP2C8 and CYP3A4 and its metabolites are excreted in the bile. This compound has a half-life of one hour.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1997 and is indicated for diabetes mellitus and type 2 diabetes mellitus and has 12 investigational indications.
See also: Metformin hydrochloride; this compound (component of).
特性
IUPAC Name |
2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O4/c1-4-33-25-17-20(12-13-22(25)27(31)32)18-26(30)28-23(16-19(2)3)21-10-6-7-11-24(21)29-14-8-5-9-15-29/h6-7,10-13,17,19,23H,4-5,8-9,14-16,18H2,1-3H3,(H,28,30)(H,31,32)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEKWTJYAYMJKF-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023552 | |
| Record name | Repaglinide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Repaglinide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015048 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>67.9 [ug/mL] (The mean of the results at pH 7.4), 2.94e-03 g/L | |
| Record name | SID49648522 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Repaglinide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015048 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
135062-02-1 | |
| Record name | Repaglinide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135062-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Repaglinide [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135062021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Repaglinide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00912 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Repaglinide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Repaglinide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-2-Ethoxy-alpha-(((S)-alpha-isobutyl-o-piperidinobenzyl)carbamoyl)-p-toluic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REPAGLINIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668Z8C33LU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Repaglinide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015048 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130-131 °C, 130 - 131 °C | |
| Record name | Repaglinide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00912 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Repaglinide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015048 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Repaglinide's Mechanism of Action on Pancreatic Beta-Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Repaglinide, a member of the meglitinide class of oral antidiabetic agents, exerts its glucose-lowering effect by stimulating insulin secretion from pancreatic beta-cells.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action. It details the drug's interaction with the ATP-sensitive potassium (K-ATP) channel, the subsequent signaling cascade leading to insulin exocytosis, and the experimental methodologies used to elucidate this pathway. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers and drug development professionals in the field of diabetes and metabolic diseases.
Introduction
Type 2 diabetes mellitus is characterized by a progressive decline in pancreatic beta-cell function and insulin sensitivity. A key therapeutic strategy involves the use of insulin secretagogues, which directly stimulate the beta-cells to release insulin. This compound is a short-acting insulin secretagogue that provides postprandial glucose control.[1] Its mechanism of action is centered on the modulation of ion channel activity in the beta-cell membrane, a process that is both rapid and glucose-dependent.[2][3] Understanding the precise molecular interactions and downstream signaling events is crucial for the development of novel and improved therapies for type 2 diabetes.
Molecular Target: The ATP-Sensitive Potassium (K-ATP) Channel
The primary molecular target of this compound in the pancreatic beta-cell is the ATP-sensitive potassium (K-ATP) channel.[2] This channel is a hetero-octameric complex composed of two distinct subunits:
-
The inwardly rectifying potassium channel subunit (Kir6.2): This subunit forms the pore of the channel through which potassium ions pass.[4][5]
-
The sulfonylurea receptor 1 (SUR1): This regulatory subunit is a member of the ATP-binding cassette (ABC) transporter family and possesses binding sites for various insulin secretagogues, including sulfonylureas and meglitinides.[4][5]
The K-ATP channel couples the metabolic state of the beta-cell to its electrical activity. Under resting (low glucose) conditions, the channel is open, allowing potassium efflux and maintaining a hyperpolarized membrane potential, which prevents insulin secretion.[6]
The Signaling Pathway of this compound-Induced Insulin Secretion
This compound's mechanism of action can be delineated into a series of sequential events that culminate in the release of insulin.[2]
-
Binding to the SUR1 Subunit: this compound binds to a specific site on the SUR1 subunit of the K-ATP channel.[1][7] Cryo-electron microscopy studies have revealed the binding pocket for this compound within the SUR1 subunit.[8] While it shares a similar mechanism with sulfonylureas, the binding site for this compound is distinct.[9][10] The N-terminus of the Kir6.2 subunit is also involved in the high-affinity binding of this compound.[7][11]
-
Closure of the K-ATP Channel: The binding of this compound to SUR1 induces a conformational change in the K-ATP channel complex, leading to the closure of the Kir6.2 pore.[2][3] This inhibition of potassium efflux is the pivotal step in initiating the signaling cascade.
-
Membrane Depolarization: The closure of the K-ATP channel reduces the outward flow of positive charge (K+ ions), causing the beta-cell membrane to depolarize.[2]
-
Opening of Voltage-Gated Calcium Channels: The change in membrane potential activates voltage-dependent L-type calcium channels (CaV1.2 and CaV1.3) located on the beta-cell membrane.[2]
-
Calcium Influx: The opening of these channels facilitates a rapid influx of extracellular calcium (Ca2+) into the beta-cell cytoplasm.[2]
-
Insulin Granule Exocytosis: The resulting increase in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules.[2] This process involves the fusion of the insulin granule membrane with the cell membrane, releasing insulin into the bloodstream.
The following diagram illustrates this signaling pathway:
Quantitative Data
The interaction of this compound with the K-ATP channel and its subsequent effects on beta-cell function have been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: Binding Affinities of this compound
| Parameter | Value | Cell/System | Reference |
| KD (high affinity) | 0.42 ± 0.03 nM | HEK293 cells expressing Kir6.2/SUR1 | [7] |
| KD (low affinity) | 59 ± 16 nM | HEK293 cells expressing SUR1 alone | [7] |
| KD | 3.6 nM | betaTC-3 cells | |
| KD (mutant) | 0.31 nmol/l | HEK293 cells expressing Kir6.2/SUR1[S1237Y] | [10] |
Table 2: Functional Potency of this compound
| Parameter | Value | Cell/System | Reference |
| IC50 (K-ATP current inhibition) | 89 pM | Newborn rat islet cells (whole-cell) | |
| IC50 (K-ATP current inhibition) | 21 nmol/l | HEK293 cells expressing Kir6.2/SUR1 | [10] |
| EC50 (Insulin secretion) | 29 nmol/l | Perifused mouse islets | |
| EC50 (Intracellular Ca2+ increase) | 0.5 nmol/l | betaTC3 cells | |
| Maximal secretory response | ~10 nmol/L | In the presence of glucose | [1] |
Experimental Protocols
The elucidation of this compound's mechanism of action has relied on a variety of sophisticated experimental techniques. Detailed protocols for key experiments are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the activity of ion channels, such as the K-ATP channel, in the membrane of a single beta-cell.
Objective: To measure the effect of this compound on K-ATP channel currents.
Methodology:
-
Cell Preparation: Isolate pancreatic islets from a suitable animal model (e.g., mouse or rat) by collagenase digestion. Dissociate the islets into single cells and plate them on coverslips.
-
Recording Setup: Place a coverslip with adherent beta-cells in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular solution.
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries and fill with an intracellular solution. The pipette resistance should be 2-5 MΩ.
-
Giga-seal Formation: Approach a single beta-cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Data Acquisition: Clamp the cell membrane at a holding potential (e.g., -70 mV) and apply voltage ramps or steps to elicit ion channel currents. Record the currents before, during, and after the application of this compound to the extracellular solution.
-
Data Analysis: Analyze the recorded currents to determine the effect of this compound on the K-ATP channel activity, typically by measuring the change in current amplitude.
Radioligand Binding Assay
This assay is used to quantify the binding of this compound to its receptor on the beta-cell membrane.
Objective: To determine the binding affinity (KD) and the density of binding sites (Bmax) for this compound on the SUR1 subunit.
Methodology:
-
Membrane Preparation: Homogenize pancreatic islets or cells expressing the K-ATP channel (e.g., HEK293 cells transfected with SUR1 and Kir6.2) in a suitable buffer and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, incubate the membrane preparation with increasing concentrations of radiolabeled this compound (e.g., [3H]this compound).
-
Determination of Non-specific Binding: In a parallel set of wells, perform the same incubation in the presence of a high concentration of unlabeled this compound to saturate the specific binding sites.
-
Incubation: Incubate the plates at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Plot the specific binding as a function of the radioligand concentration and fit the data to a saturation binding isotherm to determine the KD and Bmax.
Static Insulin Secretion Assay
This assay measures the amount of insulin released from isolated pancreatic islets in response to various stimuli, including this compound.
Objective: To quantify the effect of this compound on insulin secretion.
Methodology:
-
Islet Isolation: Isolate pancreatic islets as described in the patch-clamp protocol.
-
Pre-incubation: Pre-incubate the islets in a buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.
-
Stimulation: Transfer the islets to a new buffer containing the desired experimental conditions (e.g., low glucose, high glucose, or low glucose plus this compound).
-
Incubation: Incubate the islets for a defined period (e.g., 60 minutes) at 37°C.
-
Sample Collection: At the end of the incubation period, collect the supernatant, which contains the secreted insulin.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using a suitable immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Normalization: Normalize the amount of secreted insulin to the number of islets or the total insulin content of the islets.
Conclusion
This compound stimulates insulin secretion from pancreatic beta-cells through a well-defined mechanism involving the binding to and closure of the K-ATP channel, leading to membrane depolarization, calcium influx, and insulin exocytosis. The quantitative data and experimental protocols presented in this guide provide a comprehensive overview of the molecular pharmacology of this compound. A thorough understanding of this mechanism is essential for the rational design of new therapeutic agents for the management of type 2 diabetes and for further research into the intricate regulation of insulin secretion.
References
- 1. Static insulin secretion analysis of isolated islets [protocols.io]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. AI-Based Discovery and CryoEM Structural Elucidation of a KATP Channel Pharmacochaperone [elifesciences.org]
- 6. Patch-clamp characterisation of somatostatin-secreting δ-cells in intact mouse pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Measurement of Calcium Signaling in Beta-Cell Lines Using Epifluorescence and Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
The Genesis and Synthesis of Repaglinide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Repaglinide, the first clinically approved meglitinide analogue, marked a significant advancement in the management of type 2 diabetes mellitus. Its unique mechanism of action, characterized by a rapid onset and short duration of insulin secretion, offers a more physiological approach to controlling postprandial hyperglycemia. This technical guide provides an in-depth exploration of the discovery and chemical synthesis of this compound, intended for professionals in the field of drug development and research.
Discovery and Development: A Timeline
The journey of this compound from a novel chemical entity to a therapeutic agent involved key milestones over several years. Precursor molecules were first synthesized in late 1983 by scientists at Dr. Karl Thomae GmbH in Germany.[1] The compound that would become this compound was later licensed to Novo Nordisk. An Investigational New Drug (IND) application was filed with the U.S. Food and Drug Administration (FDA) in April 1992, followed by a New Drug Application (NDA) in July 1997.[1] this compound received FDA approval in December 1997, making it the first of the meglitinide class of antidiabetic drugs.[1][2]
Mechanism of Action: A Detailed Signaling Pathway
This compound exerts its glucose-lowering effect by stimulating insulin secretion from pancreatic β-cells.[1] Its mechanism is contingent on the presence of functioning β-cells.[3] this compound binds to the sulfonylurea receptor 1 (SUR1), the regulatory subunit of the ATP-sensitive potassium (KATP) channel in the β-cell membrane.[4] This binding event closes the KATP channels, leading to membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of extracellular calcium ions. Elevated intracellular calcium then triggers the exocytosis of insulin-containing granules, a process mediated by SNARE proteins.[4][5][6][7]
Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacodynamics and synthesis of this compound.
| Parameter | Value | Reference |
| Binding Affinity (Kd) | ||
| to Kir6.2/SUR1 | 0.42 ± 0.03 nM | [8] |
| to SUR1 alone | 59 ± 16 nM | [8] |
| IC50 Values | ||
| for KATP channel inhibition (Kir6.2/SUR1) | 21 nmol/L | [8] |
| In Vivo Efficacy (ED50) | ||
| Intravenous (rat) | 10.4 µg/kg | [8] |
| Oral (rat) | 15.6 µg/kg | [8] |
| Synthetic Route | Key Reagents | Reported Yield | Patent/Reference |
| Route 1: Pivaloyl Chloride Coupling | Pivaloyl chloride, triethylamine | Intermediate: 73%, Final Product: 94% | US7148355B2[9] |
| Route 2: Thionyl Chloride Activation | Thionyl chloride | Overall: 80.9% | CN100445275C[10] |
Chemical Synthesis of this compound
The chemical synthesis of this compound typically involves the coupling of two key intermediates: (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine and a derivative of 3-ethoxy-4-carboxymethylbenzoic acid. Various synthetic strategies have been developed to improve yield, purity, and cost-effectiveness. Below are detailed protocols for two prominent synthetic routes.
Synthetic Workflow Overview
Experimental Protocols
Route 1: Synthesis via Pivaloyl Chloride Coupling (as described in US Patent 7,148,355 B2) [9]
-
Preparation of Ethyl (S)-2-ethoxy-4-[N-{1-(2-piperidinophenyl)-3-methyl-1-butyl}-aminocarbonylmethyl]benzoate:
-
To a mixture of 3-ethoxy-4-ethoxycarbonyl phenylacetic acid (10.0 g, 40 mmol), toluene (50 ml), and triethylamine (5.0 g, 49 mmol), add pivaloyl chloride (5.4 g, 45 mmol) at -5°C and stir for 1 hour.
-
Add a solution of (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine (9.8 g, 40 mmol) in toluene (20 ml) at a temperature below 10°C.
-
Raise the temperature of the reaction mixture to 30°C and stir overnight.
-
Wash the mixture with water and saturated sodium bicarbonate solution.
-
Distill off the toluene under reduced pressure to obtain the crude product.
-
Dissolve the crude product in toluene (35 ml), add hexane (200 ml), and cool the mixture to 0°C.
-
Filter the solid product and dry to yield 14.0 g of the title compound (Yield: 73%).
-
-
Preparation of (S)-2-ethoxy-4-[N-{1-(2-piperidinophenyl)-3-methyl-1-butyl}aminocarbonylmethyl]benzoic acid (this compound):
-
Stir a solution of ethyl (S)-2-ethoxy-4-[N-{1-(2-piperidinophenyl)-3-methyl-1-butyl}-aminocarbonylmethyl]benzoate (20 g, 41.6 mmol) in denatured spirit (200 ml) at 60-65°C.
-
Add 1N sodium hydroxide solution (62 ml).
-
After two hours of stirring at 60°C, cool the reaction mixture to 35°C and adjust the pH to approximately 5.0 using 1N hydrochloric acid.
-
Stir the solution for 30 minutes at 35-40°C, then cool to 0°C and stir at 0 to 5°C for one hour to obtain a crystalline product.
-
Separate the crystals by filtration and wash with water.
-
Dry the product at 60-65°C under vacuum to get this compound (17.8 g, Yield: 94%).
-
Route 2: Synthesis via Thionyl Chloride Activation (as described in Chinese Patent CN100445275C) [10]
-
Acyl Chloride Formation:
-
Add 4-carboxymethyl-3-ethoxybenzoate to a suitable solvent (e.g., dichloromethane, toluene).
-
Add thionyl chloride to the mixture and stir to form the corresponding acyl chloride.
-
-
Condensation:
-
To the acyl chloride solution, add a base (e.g., triethylamine).
-
Add (S)-(+)-1-(2-piperidylphenyl)-3-methyl-n-butylamine and stir the reaction mixture. This condensation reaction yields the ester intermediate of this compound.
-
-
Hydrolysis:
-
Add the this compound ester intermediate to a water-soluble solvent (e.g., ethanol).
-
Add a basic solution (e.g., potassium hydroxide solution) and heat the mixture to facilitate hydrolysis.
-
After the reaction is complete, cool the solution and adjust the pH to approximately 5.5 with an acid (e.g., hydrochloric acid) to precipitate this compound.
-
Filter, wash with water, and dry the product. The reported overall yield for this two-step process is 80.9%.[10]
-
Conclusion
The discovery and development of this compound represent a targeted approach to addressing the pathophysiology of type 2 diabetes. Its unique chemical structure and mechanism of action provide a valuable therapeutic option for glycemic control. The synthetic routes to this compound have evolved to optimize efficiency and yield, reflecting the ongoing innovation in pharmaceutical process chemistry. This guide has provided a comprehensive overview of the key technical aspects of this compound's discovery and synthesis, offering a valuable resource for researchers and professionals in the field.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Brief History of the Development of Diabetes Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C27H36N2O4 | CID 65981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Mechanism of Action – My Endo Consult [myendoconsult.com]
- 5. Exocytosis proteins as novel targets for diabetes prevention and/or remediation? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent new insights into the role of SNARE and associated proteins in insulin granule exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stimulation of insulin release by this compound and glibenclamide involves both common and distinct processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US7148355B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 10. CN100445275C - A kind of technique of synthesizing this compound - Google Patents [patents.google.com]
The Structure-Activity Relationship of Repaglinide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Repaglinide is an oral antihyperglycemic agent belonging to the meglitinide class, prescribed for the treatment of type 2 diabetes mellitus.[1][2] Its therapeutic effect is achieved by stimulating insulin secretion from pancreatic β-cells.[3] This action is dependent on the presence of functioning β-cells and is glucose-dependent, diminishing at low glucose concentrations.[1][3] The molecular mechanism involves the binding to and closure of ATP-sensitive potassium (KATP) channels in the β-cell membrane.[4][5] This binding event leads to membrane depolarization, opening of voltage-gated calcium channels, and a subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[4] Unlike sulfonylureas, this compound interacts with a distinct binding site on the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel.[4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, detailing the key structural motifs required for its pharmacological activity and presenting quantitative data from pivotal studies.
Core Structure-Activity Relationships
The SAR of this compound and its analogs reveals three critical pharmacophoric elements: an acidic group, an amidic spacer, and a substituent at the ortho position of the benzoic acid ring.[6][7] Systematic modifications of these regions have provided valuable insights into the structural requirements for potent hypoglycemic activity.
The Benzoic Acid Moiety and Ortho Substituent
The carboxylic acid group on the benzoic acid ring is essential for activity. Early investigations into meglitinide analogs demonstrated that replacement of the ortho-methoxy group with a secondary amino group, specifically an alkyleneimino residue, significantly enhanced hypoglycemic activity.[8][9]
In one series of derivatives, where the 2-methoxy group of meglitinide was replaced by various alkyleneimino residues, the cis-3,5-dimethyl-piperidino and the octamethyleneimino substituents yielded the highest activity.[7] In a second series of analogs with an inverted amide linkage, replacing the 2-methoxy group with a 2-piperidino group and introducing a larger α-alkyl residue led to a substantial increase in potency.[7] The addition of an alkoxy group ortho to the carboxyl function was found to further enhance both activity and the duration of action.[6][7]
The Amide Linker and α-Alkyl Group
The activity of this compound analogs is also influenced by the nature of the α-alkyl substituent. In a series of compounds with a 2-piperidino group on the benzoic acid ring, the hypoglycemic activity was found to be dependent on the R4 substituent. Moderate activity was observed with methyl, ethyl, n-butyl, and phenyl groups, while good activity was seen with n-propyl and isobutyl groups.[9] The (S)-enantiomer consistently demonstrates significantly higher potency than the (R)-enantiomer.[6][7]
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vivo hypoglycemic activity of two series of this compound analogs, as determined by the effective dose (ED50) required to produce a significant reduction in blood glucose levels in rats.
Table 1: Hypoglycemic Activity of Benzoic Acid Derivatives (Series 5) [8]
| Compound | NR1R2 | R3 | ED50 (mg/kg, p.o.) |
| 5a | Pyrrolidino | H | 1.9 |
| 5b | Piperidino | H | 1.0 |
| 5c | Hexamethyleneimino | H | 1.0 |
| 5d | Heptamethyleneimino | H | 0.8 |
| 5e | Octamethyleneimino | H | 0.6 |
| 5f | 2,6-Dimethylpiperidino | H | 1.5 |
| 5g | cis-3,5-Dimethylpiperidino | H | 0.5 |
| 5h | 4-Methylpiperidino | H | 1.0 |
| 5i | 4-Phenylpiperidino | H | >10 |
| 5j | 4-Hydroxypiperidino | H | >10 |
| 5k | 1,2,3,6-Tetrahydropyridino | H | 1.0 |
Table 2: Hypoglycemic Activity of Benzoic Acid Derivatives with Inversed Amide (Series 6) [9]
| Compound | R4 | R | ED50 (mg/kg, p.o.) |
| 6e | Methyl | H | 0.3 |
| 6u | n-Propyl | H | 0.1 |
| 6v | Isopropyl | H | 1.0 |
| 6w | n-Butyl | H | 0.3 |
| 6x | Isobutyl | H | 0.1 |
| 6y | Cyclohexyl | H | 1.0 |
| 6z | Phenyl | H | 0.3 |
| 6aa | Benzyl | H | 1.0 |
| 6ab | Phenethyl | H | 1.0 |
| (S)-6al (this compound) | Isobutyl | Ethoxy | 0.01 |
| (R)-6al | Isobutyl | Ethoxy | >1 |
Experimental Protocols
Radioligand Binding Assay for KATP Channels
This protocol is adapted from studies characterizing the binding of [3H]this compound to KATP channels expressed in HEK293 cells.
1. Membrane Preparation:
-
Harvest HEK293 cells expressing the desired KATP channel subunits (e.g., Kir6.2/SUR1).
-
Centrifuge the cell suspension at 48,000 x g for 10 minutes at 4°C.
-
Homogenize the cell pellet in ice-cold buffer (30 mmol/L Tris-HCl, pH 7.4) using a high-speed homogenizer.
-
Repeat the centrifugation and homogenization steps.
-
Resuspend the final pellet in buffer containing 250 mmol/L sucrose.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
Store the membrane preparations at -80°C until use.
2. Binding Assay:
-
Thaw the membrane preparations on ice.
-
In a 96-well plate, incubate the membranes (typically 5-15 µg of protein per well) with a fixed concentration of [3H]this compound (e.g., 0.8 nmol/L) in a binding buffer (30 mmol/L HEPES, pH 7.4) for 60 minutes at 37°C. The total assay volume is typically 250 µL.
-
For competition binding experiments, include varying concentrations of unlabeled competitor compounds.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., UniFilter GF/B).
-
Wash the filters multiple times with cold wash buffer (e.g., water at room temperature).
-
Dry the filters and determine the amount of bound radioactivity using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., 10 µmol/L this compound).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the equilibrium dissociation constant (KD) and the maximum number of binding sites (Bmax).
In Vitro Insulin Secretion Assay
This protocol describes a static incubation method for measuring this compound-stimulated insulin secretion from a murine insulinoma cell line (e.g., MIN-6).
1. Cell Culture and Seeding:
-
Culture MIN-6 cells in Dulbecco's Modified Eagle's Medium (DMEM) with high glucose (4.5 g/L) supplemented with 15% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50-55 µM β-mercaptoethanol.
-
Seed the MIN-6 cells in a 24-well or 96-well plate at a density that will achieve approximately 80% confluency on the day of the experiment.
2. Pre-incubation (Starvation):
-
Gently wash the cells twice with a glucose-free Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (114 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.16 mM MgSO4, 20 mM HEPES, 2.5 mM CaCl2, 25.5 mM NaHCO3, and 0.1% Bovine Serum Albumin (BSA), pH 7.4).
-
Pre-incubate the cells in KRBH containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C in a 5% CO2 incubator to establish a basal level of insulin secretion.
3. Stimulation:
-
Aspirate the pre-incubation buffer.
-
Add fresh KRBH containing the desired glucose concentration (e.g., 2.8 mM for basal or 20 mM for stimulated) with or without various concentrations of this compound (e.g., 100 nM).[10]
-
Incubate the cells for 1 hour at 37°C in a 5% CO2 incubator.
4. Sample Collection and Insulin Quantification:
-
Collect the supernatant from each well.
-
Centrifuge the supernatant at 1000 x g for 5-10 minutes to remove any cell debris.
-
Quantify the insulin concentration in the supernatant using a commercially available mouse insulin ELISA kit, following the manufacturer's instructions.
Visualizations
Caption: Signaling pathway of this compound-induced insulin secretion.
Caption: Experimental workflow for this compound SAR studies.
Caption: Logical relationships in this compound's structure-activity.
References
- 1. This compound | C27H36N2O4 | CID 65981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Characteristics of this compound and its mechanism of action on insulin secretion in patients with newly diagnosed type-2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of nateglinide and this compound, derivatives of meglitinide, in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound and related hypoglycemic benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Early Preclinical Pharmacology of Repaglinide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core preclinical pharmacology of Repaglinide, a fast-acting insulin secretagogue of the meglitinide class. The information presented herein is intended to support research and development efforts by summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways.
Mechanism of Action
This compound effectively lowers blood glucose levels by stimulating insulin secretion from pancreatic β-cells.[1][2][3][4][5] This action is contingent upon the presence of functional β-cells.[1][5] The molecular mechanism involves the binding of this compound to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-dependent potassium (KATP) channel in the β-cell membrane.[3][6][7] This binding is distinct from that of sulfonylureas.[8]
The binding of this compound to SUR1 inhibits the channel's activity, leading to membrane depolarization.[1][4][5][7] This change in membrane potential results in the opening of voltage-dependent calcium channels, causing an influx of extracellular calcium.[1][5][7] The subsequent increase in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, thereby increasing insulin release into the bloodstream.[1][5][7] Notably, the insulinotropic effect of this compound is glucose-dependent, diminishing at low glucose concentrations.[1][5][7]
Recent studies have also suggested that the pericentrin (PCNT)-F-actin pathway may play a role in how this compound regulates on-demand insulin secretion.[9]
Quantitative Preclinical Data
The following tables summarize key quantitative data from early preclinical studies of this compound.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Species/System | Notes | Reference(s) |
| Binding Affinity (KD) | ||||
| SUR1 alone | 59 ± 16 nM | Recombinant | Low affinity | [6][10] |
| SUR1 + Kir6.2 | 0.42 ± 0.03 nM | Recombinant | High affinity (approx. 150-fold increase) | [6] |
| SUR1 + Kir6.2ΔN14 | 51 ± 23 nM | Recombinant | Low affinity, highlighting the importance of the Kir6.2 N-terminus | [6][10] |
| Insulin Secretion (EC50) | ||||
| This compound | 29 nM | Perifused mouse islets | More potent than glibenclamide | [11] |
| Glibenclamide | 80 nM | Perifused mouse islets | For comparison | [11] |
| Other In Vitro Activities (IC50) | ||||
| Rhodopsin Kinase Assay (antagonism of recoverin) | 400 µM | Biochemical Assay | [10] | |
| CCaMK (antagonism of regulatory domain) | 55 µM | Biochemical Assay | Ca2+-dependent binding to NCS proteins | [10] |
| PpCaMK (antagonism of regulatory domain) | 4 µM | Biochemical Assay | Ca2+-dependent binding to NCS proteins | [10] |
Table 2: In Vivo Efficacy in Animal Models
| Parameter | Value | Species | Route of Administration | Notes | Reference(s) |
| Hypoglycemic Action (ED50) | |||||
| This compound | 10.4 µg/kg | Rat | Intravenous | More potent than glibenclamide | [11] |
| 15.6 µg/kg | Rat | Oral | [11] | ||
| Glibenclamide | 70.3 µg/kg | Rat | Intravenous | For comparison | [11] |
| 203.2 µg/kg | Rat | Oral | For comparison | [11] |
Table 3: Pharmacokinetic Parameters in Animals
| Parameter | Value | Species | Notes | Reference(s) |
| Half-life (t1/2) | ~1 hour | Rat | Rapid elimination | [12] |
| Peak Plasma Concentration (Tmax) | < 1 hour | Healthy subjects/patients | Rapid absorption | [1] |
| Bioavailability (Absolute) | 56% | Healthy subjects | [1] | |
| Protein Binding | >98% | Human serum albumin | [1][4] | |
| Metabolism | Hepatic (CYP2C8 and CYP3A4) | In vitro data | Metabolites are inactive | [1][2][4] |
| Excretion | ~90% in feces, ~8% in urine | Human | Primarily via biliary excretion | [4][8] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below.
In Vitro Insulin Release from Perifused Mouse Islets
Objective: To determine the potency and dynamics of this compound-stimulated insulin secretion.
Protocol:
-
Islet Isolation: Pancreatic islets are isolated from mice (e.g., NMRI mice) by collagenase digestion followed by purification on a Ficoll gradient.
-
Perifusion Setup: Isolated islets are placed in a perifusion chamber and maintained at 37°C. The chamber is perifused with a Krebs-Ringer bicarbonate buffer containing glucose at a specific concentration (e.g., 5 or 10 mmol/l).
-
Stimulation: After a stabilization period, the perifusion medium is switched to one containing varying concentrations of this compound or a comparator compound (e.g., glibenclamide).
-
Sample Collection: Fractions of the perifusate are collected at regular intervals (e.g., every 1-2 minutes).
-
Insulin Measurement: The insulin concentration in each collected fraction is determined using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The insulin secretion rate is calculated for each time point. Concentration-response curves are generated to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal stimulatory effect.[11]
In Vivo Hypoglycemic Action in Rats
Objective: To assess the in vivo potency of this compound in lowering blood glucose levels.
Protocol:
-
Animal Model: Normal, healthy rats (e.g., Sprague-Dawley or Wistar) are used. For studies in diabetic models, diabetes can be induced with streptozotocin (STZ).[13] Animals are fasted overnight before the experiment.
-
Drug Administration: this compound is administered either intravenously (i.v.) via a tail vein or orally (p.o.) by gavage at various doses. A vehicle control group receives the formulation excipient alone.
-
Blood Sampling: Blood samples are collected from the tail vein at multiple time points before and after drug administration (e.g., 0, 30, 60, 120, 180, and 240 minutes).
-
Glucose Measurement: Blood glucose concentrations are measured immediately using a calibrated glucometer.
-
Data Analysis: The percentage reduction in blood glucose from baseline is calculated for each dose and time point. The data are used to determine the ED50, the dose that produces 50% of the maximal hypoglycemic effect.[11] Plasma insulin levels can also be measured from collected samples to correlate with the glucose-lowering effect.[11]
Radioligand Binding Assays for KATP Channels
Objective: To determine the binding affinity of this compound for the SUR1 subunit of the KATP channel.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., COS-7 cells) transiently transfected to express the desired KATP channel subunits (e.g., SUR1 alone or SUR1 co-expressed with Kir6.2).
-
Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand (e.g., [3H]glibenclamide) and varying concentrations of unlabeled this compound in an ATP-free buffer at 37°C.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The data are analyzed using non-linear regression to determine the inhibition constant (Ki) or the dissociation constant (KD) for this compound.[6]
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the preclinical evaluation of this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ClinPGx [clinpgx.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Kir6.2-dependent high-affinity this compound binding to beta-cell K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a new oral antidiabetic agent: a review of recent preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. webhome.auburn.edu [webhome.auburn.edu]
- 9. Characteristics of this compound and its mechanism of action on insulin secretion in patients with newly diagnosed type-2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Stimulation of insulin release by this compound and glibenclamide involves both common and distinct processes - ProQuest [proquest.com]
- 12. Preparation and evaluation of a controlled drug release of this compound through matrix pellets: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound on Blood Glucose, Endothelial Function, Lipid Metabolism, and Inflammatory Reaction in a Rat Model of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Molecular Interaction: A Technical Guide to the Repaglinide Binding Sites on the SUR1 Subunit of K-ATP Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding sites for the insulin secretagogue repaglinide on the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel. By synthesizing data from structural biology, pharmacology, and molecular biology, this document aims to furnish researchers and drug development professionals with a detailed understanding of this critical drug-receptor interaction, facilitating further research and the design of novel therapeutics for type 2 diabetes.
Introduction: The K-ATP Channel and this compound's Mechanism of Action
The pancreatic β-cell K-ATP channel is a hetero-octameric complex composed of four pore-forming inward rectifier potassium channel 6.2 (Kir6.2) subunits and four regulatory SUR1 subunits.[1][2][3][4] This channel plays a pivotal role in glucose-stimulated insulin secretion by linking cellular metabolism to membrane excitability. This compound, a member of the meglitinide class of drugs, stimulates insulin release by binding to the SUR1 subunit and inducing closure of the K-ATP channel pore.[5] This inhibition leads to membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules.[3] While functionally similar to sulfonylureas, this compound interacts with a distinct, albeit overlapping, binding site on SUR1.[1][2][6]
The this compound Binding Pocket: A Multi-domain Interface
Cryo-electron microscopy (cryo-EM) studies have provided unprecedented insight into the structural basis of this compound binding.[7][8] These investigations reveal that this compound lodges within a pocket in the transmembrane domain (TMD) bundle of the SUR1 subunit, specifically above the first nucleotide-binding domain (NBD1).[9] This binding site is a common pocket for various K-ATP channel inhibitors.[9][10]
The formation of a high-affinity binding site for this compound is critically dependent on the co-assembly of both SUR1 and Kir6.2 subunits.[1] This suggests that the binding pocket is not solely formed by SUR1 but is likely a composite interface shaped by the interaction between the two subunits.[1]
Quantitative Analysis of this compound Binding
The affinity of this compound for the K-ATP channel has been quantified through various experimental approaches, primarily radioligand binding assays. The data consistently demonstrate the existence of both high- and low-affinity binding sites.
| K-ATP Channel Composition | Binding Affinity (Kd) | Inhibitory Concentration (IC50) | Reference |
| Kir6.2/SUR1 (Wild-Type) | 0.42 ± 0.03 nM (high affinity) | 21 nmol/l | [1][11] |
| Kir6.2/SUR1 (Wild-Type) | 59 ± 16 nM (low affinity) | - | [1] |
| SUR1 alone | 59 ± 16 nM | - | [1] |
| Kir6.2/SUR1[S1237Y] | 0.31 ± 0.02 nM | 23 nmol/l | [2][11] |
| Kir6.2ΔN14/SUR1 | 51 ± 23 nM | - | [1] |
Table 1: Quantitative Binding and Inhibition Data for this compound. This table summarizes the dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) of this compound for different K-ATP channel compositions. The data highlight the necessity of the Kir6.2 subunit for high-affinity binding and the differential effects of specific mutations.
Key Molecular Determinants of this compound Binding
Site-directed mutagenesis studies have been instrumental in identifying specific amino acid residues within SUR1 that are crucial for this compound interaction. A key finding is that the S1237Y mutation in SUR1, which abolishes the inhibitory effects of tolbutamide and nateglinide, does not affect this compound's binding affinity or inhibitory potency.[1][2][11] This provides strong evidence that this compound's binding site is distinct from that of certain other K-ATP channel inhibitors.[2][11]
The N-terminus of the Kir6.2 subunit is also implicated in the formation of the high-affinity this compound binding site.[1] Deletion of the N-terminal 14 amino acids of Kir6.2 (Kir6.2ΔN14) results in a significant reduction in this compound binding affinity, reverting it to the low-affinity state observed with SUR1 expressed alone.[1]
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[12][13][14][15] These assays typically involve the use of a radiolabeled form of the drug of interest (e.g., [³H]this compound) to measure its binding to membrane preparations containing the K-ATP channel.
a) Membrane Preparation:
-
HEK293 cells stably or transiently expressing the desired K-ATP channel subunits (e.g., Kir6.2/SUR1) are cultured to near confluence.[16]
-
Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[16]
-
The homogenate is subjected to differential centrifugation to isolate the membrane fraction.[16]
-
The final membrane pellet is resuspended in a suitable buffer, and the protein concentration is determined.[16]
b) Saturation Binding Assay:
-
A fixed amount of membrane protein is incubated with increasing concentrations of the radioligand (e.g., [³H]this compound) to determine total binding.[14]
-
A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled competing ligand to determine non-specific binding.
-
The reaction is incubated to equilibrium at a controlled temperature (e.g., 30°C or 37°C).[1][16]
-
Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.[12]
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
c) Competition Binding Assay:
-
A fixed concentration of the radioligand is incubated with membrane preparations in the presence of increasing concentrations of a non-radiolabeled competing drug (e.g., unlabeled this compound, nateglinide, or tolbutamide).[12]
-
Following incubation and filtration, the amount of bound radioligand is measured.
-
The data are plotted as the percentage of specific binding versus the concentration of the competing ligand to determine the IC50 value, which can then be converted to the inhibitory constant (Ki).[16]
Site-Directed Mutagenesis
Site-directed mutagenesis is employed to alter specific amino acids in the SUR1 or Kir6.2 protein to investigate their role in this compound binding and channel function.[17][18]
-
The cDNA encoding the target subunit (e.g., SUR1) is cloned into an appropriate expression vector.
-
A commercially available kit (e.g., QuikChange mutagenesis kit) is used to introduce the desired point mutation (e.g., S1237Y).[17]
-
The mutated plasmid is sequenced to confirm the presence of the intended mutation and the absence of any unintended mutations.
-
The mutated construct is then co-expressed with the other K-ATP channel subunit in a suitable cell line (e.g., HEK293 cells) for functional analysis, such as radioligand binding assays or electrophysiological recordings.[17]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been pivotal in determining the high-resolution structure of the K-ATP channel in complex with this compound.[7][8]
-
The K-ATP channel protein is expressed and purified. To enhance stability for structural studies, a fusion protein of SUR1 and Kir6.2 can be used.[19]
-
The purified channel is incubated with this compound and other necessary ligands (e.g., ATPγS).[7][8]
-
The complex is vitrified on EM grids.
-
Data is collected using a transmission electron microscope.
-
Single-particle analysis is performed to reconstruct a three-dimensional density map of the complex.
-
An atomic model is built into the density map to visualize the binding pocket and the interactions between this compound and the channel.
Visualizing the Molecular Interactions and Workflows
Signaling Pathway of this compound Action
Caption: this compound-induced insulin secretion pathway.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for radioligand binding assays.
Logical Relationship of High-Affinity this compound Binding
Caption: Formation of the high-affinity this compound binding site.
Conclusion and Future Directions
The binding of this compound to the SUR1 subunit of the K-ATP channel is a complex process that requires the integrity of both the SUR1 and Kir6.2 subunits for high-affinity interaction. Structural and functional studies have pinpointed the binding site to a transmembrane pocket on SUR1, with important contributions from the N-terminus of Kir6.2. The distinct nature of the this compound binding site, as evidenced by its insensitivity to the S1237Y mutation, offers opportunities for the rational design of new secretagogues with improved specificity and pharmacological profiles.
Future research should focus on further elucidating the dynamic conformational changes in the K-ATP channel upon this compound binding and exploring the potential for allosteric modulation of this interaction. A deeper understanding of these mechanisms will be invaluable for the development of next-generation therapies for type 2 diabetes.
References
- 1. Kir6.2-dependent high-affinity this compound binding to β-cell KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 4. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Characteristics of this compound and its mechanism of action on insulin secretion in patients with newly diagnosed type-2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Structural Basis for the Binding of this compound to the Pancreatic KATP Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. AI-Based Discovery and CryoEM Structural Elucidation of a KATP Channel Pharmacochaperone [elifesciences.org]
- 11. Differential interactions of nateglinide and this compound on the human beta-cell sulphonylurea receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Sulfonylurea Receptor 1 Mutations That Cause Opposite Insulin Secretion Defects with Chemical Chaperone Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Functional analyses of novel mutations in the sulfonylurea receptor 1 associated with persistent hyperinsulinemic hypoglycemia of infancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Navigating Preclinical Frontiers: A Technical Guide to the Pharmacokinetics and Metabolism of Repaglinide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Repaglinide, a potent, short-acting insulin secretagogue of the meglitinide class, is a cornerstone in the management of type 2 diabetes mellitus. Its rapid onset and short duration of action make it particularly effective in controlling postprandial hyperglycemia. A thorough understanding of its pharmacokinetic and metabolic profile in preclinical animal models is paramount for the successful development of new formulations and for predicting its behavior in humans. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in commonly used animal models, supplemented with detailed experimental protocols and data presented for comparative analysis.
Pharmacokinetics of this compound in Animal Models
The pharmacokinetic profile of this compound has been characterized in several animal species, primarily in rats and dogs. These studies are crucial for determining key parameters such as the rate and extent of absorption, distribution throughout the body, and the rate of elimination.
Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound following oral administration in rats and dogs. It is important to note that while non-human primates are often used in preclinical studies, a comprehensive search of publicly available literature did not yield specific pharmacokinetic data (Cmax, Tmax, AUC) for this compound in monkey species.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| 0.5 | 105.1 ± 30.0 | 0.5 | 250.7 ± 70.4 | 1.2 ± 0.3 | [1] |
| 0.4 | 297 ± 103 | 0.33 - 0.75 | 333 - 458 (µg·min/mL) | - |
Table 2: Pharmacokinetic Parameters of this compound in Dogs (Oral Administration)
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Marketed Product | - | ~180 | ~2 | ~600 | - | |
| Sustained Release | - | ~90 | ~4 | ~800 | - |
Metabolism of this compound
The biotransformation of this compound is a critical aspect of its disposition. In vivo and in vitro studies have elucidated the primary metabolic pathways and the key enzymes involved.
This compound is extensively metabolized in the liver, primarily through oxidation and glucuronidation. The major metabolites are pharmacologically inactive. The cytochrome P450 (CYP) isoenzymes CYP2C8 and CYP3A4 have been identified as the principal enzymes responsible for the oxidative metabolism of this compound.[2]
The main metabolic pathways include:
-
Oxidation: Hydroxylation of the piperidine ring and the ethyl side chain.
-
Glucuronidation: Direct conjugation of the carboxylic acid moiety.
The involvement of both CYP2C8 and CYP3A4 highlights the potential for drug-drug interactions, a critical consideration in clinical practice.[1]
Metabolic Pathway of this compound
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and reproducible pharmacokinetic and metabolism data. The following sections outline key methodologies.
In Vivo Pharmacokinetic Studies
A typical workflow for an in vivo pharmacokinetic study in rats is depicted below.
1. Animal Models:
-
Species: Sprague-Dawley or Wistar rats are commonly used. Beagle dogs are a common non-rodent species.
-
Housing: Animals should be housed in controlled conditions (temperature, humidity, light-dark cycle) with ad libitum access to food and water, except during fasting periods.
2. Drug Administration (Oral Gavage in Rats):
-
Preparation: this compound is typically suspended or dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
The animal is gently restrained.
-
A gavage needle of appropriate size is inserted orally and advanced into the stomach.
-
The drug formulation is administered at the desired dose volume.
-
3. Blood Sampling (Retro-orbital Plexus in Rats):
-
Procedure:
-
The rat is anesthetized (e.g., with isoflurane).
-
A heparinized capillary tube is inserted into the medial canthus of the eye to puncture the retro-orbital sinus.
-
Blood is collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Pressure is applied to the site to ensure hemostasis after collection.
-
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma, which is then stored at -80°C until analysis.
In Vitro Metabolism Studies (Liver Microsomes)
In vitro metabolism studies using liver microsomes are instrumental in identifying the enzymes responsible for a drug's metabolism and assessing potential metabolic liabilities.
1. Materials:
-
Pooled liver microsomes from the species of interest (e.g., rat, dog, human).
-
This compound stock solution.
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Quenching solution (e.g., ice-cold acetonitrile).
2. Incubation Procedure:
-
Prepare a reaction mixture containing liver microsomes, phosphate buffer, and this compound in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using LC-MS/MS.
Analytical Methodology
Accurate and sensitive bioanalytical methods are crucial for the quantification of this compound in biological matrices. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
1. Sample Preparation:
-
Protein Precipitation: A simple and common method where a protein-precipitating agent like acetonitrile is added to the plasma sample.
-
Liquid-Liquid Extraction (LLE): A more selective method where the drug is extracted from the aqueous plasma into an immiscible organic solvent.
2. HPLC-MS/MS Conditions (Example):
-
HPLC System: A standard HPLC system with a binary pump and autosampler.
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS Detection | ESI Positive |
Conclusion
This technical guide provides a comprehensive overview of the pharmacokinetic and metabolic characteristics of this compound in key animal models. The data presented in a comparative format, along with detailed experimental and analytical protocols, serves as a valuable resource for researchers and scientists in the field of drug development. A thorough understanding of these preclinical data is essential for the rational design of clinical studies and for ensuring the safe and effective use of this compound and its future formulations. The notable absence of publicly available pharmacokinetic data in non-human primates underscores an area for potential future investigation to further complete the preclinical profile of this important antidiabetic agent.
References
- 1. Altered pharmacokinetics and pharmacodynamics of this compound by ritonavir in rats with healthy, diabetic and impaired hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. DoE-assisted HPLC method development and validation of enzalutamide and this compound in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Repaglinide's Insulinotropic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Repaglinide, a fast-acting insulin secretagogue. The document details the molecular mechanisms, key experimental protocols, and quantitative data associated with its insulinotropic effects, offering a comprehensive resource for professionals in the field of diabetes research and drug development.
Introduction
This compound is an oral antidiabetic drug belonging to the meglitinide class, prescribed for the treatment of type 2 diabetes mellitus.[1][2] Its primary mechanism of action is the stimulation of insulin secretion from pancreatic β-cells.[3][4] This is achieved by closing ATP-sensitive potassium (KATP) channels in the β-cell membrane, which leads to membrane depolarization, influx of calcium ions, and subsequent exocytosis of insulin-containing granules.[5][6] this compound is characterized by a rapid onset and short duration of action, making it particularly effective in controlling postprandial glucose levels.[1][3]
Molecular Mechanism of Action
This compound's insulinotropic effect is initiated by its binding to the sulfonylurea receptor 1 (SUR1) subunit of the pancreatic β-cell KATP channel.[3][6] The KATP channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.2) subunits and four regulatory SUR1 subunits.[7][8]
The binding of this compound to SUR1 inhibits the channel's activity, reducing the outward flow of potassium ions.[9][10] This leads to the depolarization of the β-cell membrane. The change in membrane potential activates voltage-gated L-type Ca2+ channels, resulting in an influx of extracellular calcium.[11] The subsequent rise in intracellular free Ca2+ concentration ([Ca2+]i) is the primary trigger for the exocytosis of insulin granules.[5][11]
Signaling Pathway
The signaling cascade of this compound-induced insulin secretion is a well-defined process involving the coordinated action of ion channels and intracellular messengers.
Quantitative Data
The following tables summarize key quantitative data from in vitro studies characterizing the effects of this compound.
Table 1: Binding Affinities of this compound
| Target | Cell/Membrane Preparation | Ligand | Parameter | Value | Reference(s) |
| KATP Channel (Kir6.2/SUR1) | HEK293 cell membranes | [3H]this compound | KD | 0.42 ± 0.03 nM | [7] |
| SUR1 alone | HEK293 cell membranes | [3H]this compound | KD | 59 ± 16 nM | [7] |
| KATP Channel (Kir6.2/SUR1) | βTC-3 cells | This compound | Ki (vs [3H]glibenclamide) | 0.06 nM (high affinity), >100 nM (low affinity) | [7] |
| KATP Channel (Kir6.2/SUR1) | βTC-3 cells | Glibenclamide | KD | 25 nM | [12][13] |
| High-affinity this compound site | βTC-3 cells | This compound | KD | 3.6 nmol/l | [12][13] |
Table 2: Functional Potency of this compound
| Parameter | Cell Type | Conditions | Value | Reference(s) |
| KATP Channel Inhibition (IC50) | Rat pancreatic β-cells | 5 mM glucose | 5.0 ± 1.4 nM | [9] |
| KATP Channel Inhibition (IC50) | Xenopus oocytes (Kir6.2/SUR1) | Inside-out patches | 5.6 nmol/l | [14] |
| KATP Channel Inhibition (IC50) | Xenopus oocytes (Kir6.2/SUR2A - cardiac) | Inside-out patches | 2.2 nmol/l | [14] |
| KATP Channel Inhibition (IC50) | Xenopus oocytes (Kir6.2/SUR2B - smooth muscle) | Inside-out patches | 2.0 nmol/l | [14] |
| Increase in [Ca2+]i (EC50) | Mouse βTC3 cells | 30 min incubation | 0.5 nmol/l | [11] |
| Insulin Secretion (EC50) | Perifused mouse islets | 29 nmol/l | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro characterization of this compound's insulinotropic effects.
Patch-Clamp Electrophysiology for KATP Channel Activity
This protocol is designed to measure the inhibitory effect of this compound on KATP channel currents in pancreatic β-cells or cell lines expressing the channel.[9][10]
Experimental Workflow
Methodology
-
Cell Culture: Culture mouse βTC3 cells or HEK293 cells stably expressing human SUR1 and Kir6.2 subunits.[7][11]
-
Solutions:
-
Extracellular (bath) solution (in mM): 138 NaCl, 5.6 KCl, 2.6 CaCl2, 1.2 MgCl2, 10 HEPES, pH 7.4 with NaOH.
-
Intracellular (pipette) solution (in mM): 125 KCl, 1 MgCl2, 10 EGTA, 5 HEPES, 1 ATP, pH 7.2 with KOH.
-
-
Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Maintain cells at 32-34°C.[15]
-
Obtain a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Record baseline KATP currents. To enhance basal currents, a KATP channel opener like diazoxide (100 µM) can be used before applying blockers.[9]
-
Apply various concentrations of this compound via a perfusion system.
-
Record the steady-state inhibition of the current at each concentration.
-
Perform a washout with the control solution to check for reversibility.[11]
-
-
Data Analysis:
-
Measure the current amplitude before and after this compound application.
-
Plot the percentage of current inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Measurement of Intracellular Calcium ([Ca2+]i)
This protocol describes the use of fluorescent Ca2+ indicators to measure changes in [Ca2+]i in response to this compound.[11]
Methodology
-
Cell Preparation: Plate β-cells (e.g., MIN-6 or βTC3) on glass coverslips.[6][11]
-
Dye Loading:
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a digital imaging system.
-
Perfuse the cells with a control buffer.
-
Excite the dye at appropriate wavelengths (e.g., 340 and 380 nm for Fura-2/Fura-PE3) and record the emission (e.g., at 510 nm).
-
Switch the perfusion to a buffer containing this compound at various concentrations.
-
Continuously record the fluorescence intensity.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities at the two excitation wavelengths.
-
Calibrate the ratio to determine the absolute [Ca2+]i concentration.
-
Plot the change in [Ca2+]i against time and this compound concentration to determine the dose-response relationship and EC50 value.
-
In Vitro Insulin Secretion Assay
This assay quantifies the amount of insulin released from pancreatic β-cell lines or isolated islets in response to this compound.[17][18]
Methodology
-
Cell/Islet Preparation:
-
Pre-incubation:
-
Wash the cells/islets twice with a Krebs-Ringer Bicarbonate (KRB) buffer containing low glucose (e.g., 2.8 mM) to establish a basal state of insulin secretion.
-
Pre-incubate in the low-glucose KRB buffer for 1-2 hours at 37°C.[18]
-
-
Stimulation:
-
Replace the pre-incubation buffer with fresh KRB buffer containing:
-
Low glucose (negative control)
-
High glucose (e.g., 16.7 mM, positive control)
-
Low glucose + various concentrations of this compound
-
High glucose + various concentrations of this compound
-
-
Incubate for 1-2 hours at 37°C.[18]
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well/tube.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the insulin concentration in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kit according to the manufacturer's instructions.[17]
-
-
Data Normalization:
-
Lyse the cells/islets to determine the total protein or DNA content.
-
Normalize the secreted insulin values to the total protein/DNA content.
-
Logical Relationships in this compound Binding
The binding affinity of this compound is critically dependent on the interaction between the SUR1 and Kir6.2 subunits of the KATP channel.
This diagram illustrates that while this compound can bind to the SUR1 subunit alone with low affinity, the formation of the functional KATP channel complex with the Kir6.2 subunit creates a high-affinity binding site, which is crucial for its potent insulinotropic effect.[7]
Conclusion
The in vitro characterization of this compound reveals a potent and specific mechanism of action centered on the inhibition of the pancreatic β-cell KATP channel. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research and development in the field of diabetes therapeutics. Understanding these fundamental in vitro properties is essential for the rational design of novel insulin secretagogues and for optimizing the clinical use of existing medications.
References
- 1. This compound: a review of its use in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound Mechanism of Action – My Endo Consult [myendoconsult.com]
- 6. Characteristics of this compound and its mechanism of action on insulin secretion in patients with newly diagnosed type-2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kir6.2-dependent high-affinity this compound binding to β-cell KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Structural Basis for the Binding of this compound to the Pancreatic KATP Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Effect of this compound on cloned beta cell, cardiac and smooth muscle types of ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the hypoglycaemic drugs this compound and glibenclamide on ATP-sensitive potassium-channels and cytosolic calcium levels in beta TC3 cells and rat pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. ora.ox.ac.uk [ora.ox.ac.uk]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. academic.oup.com [academic.oup.com]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Molecular Docking Simulations of Repaglinide: A Technical Guide to Understanding Interactions with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular docking simulations of Repaglinide with its primary and potential secondary protein targets. This compound, a meglitinide-class antidiabetic drug, primarily functions by stimulating insulin secretion from pancreatic β-cells. Its mechanism of action involves the binding to and inhibition of the ATP-sensitive potassium (KATP) channel, a complex of the sulfonylurea receptor 1 (SUR1) and the inward-rectifier potassium channel 6.2 (Kir6.2). Additionally, in silico studies have explored its interaction with the peroxisome proliferator-activated receptor-gamma (PPAR-γ), suggesting a potential secondary mechanism.
This guide details the experimental protocols for conducting molecular docking studies, summarizes key quantitative data from various research articles, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the binding affinities and inhibitory concentrations of this compound with its target proteins as reported in various studies.
Table 1: Binding Affinities and Inhibitory Concentrations for this compound with the KATP Channel (SUR1/Kir6.2)
| Parameter | Value | Condition | Source(s) |
| Dissociation Constant (KD) | |||
| This compound - SUR1/Kir6.2 complex | 0.40 ± 0.09 nmol/l | Wild-type | [1][2] |
| This compound - SUR1/Kir6.2 complex | 0.31 ± 0.02 nmol/l | S1237Y mutant | [1][2] |
| Half-maximal Inhibitory Concentration (IC50) | |||
| This compound - SUR1/Kir6.2 currents | 21 nmol/l | Wild-type | [2] |
| This compound - SUR1/Kir6.2 currents | 23 nmol/l | S1237Y mutant | [2] |
Table 2: Binding Energies for this compound with PPAR-γ
| Parameter | Value | Software | Source(s) |
| Binding Energy | -9.3 kcal/mol | AutoDock Vina | [3] |
Experimental Protocols for Molecular Docking
This section outlines a detailed methodology for performing molecular docking simulations of this compound with its target proteins, primarily using the AutoDock Vina software. This protocol is a synthesis of best practices and information gathered from various in silico studies.
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking simulation.[4]
-
PyMOL or UCSF Chimera: For visualization and analysis of results.
-
Protein Data Bank (PDB): For obtaining the 3D structure of the target proteins (e.g., PDB IDs: 6BAA, 7UAA for the KATP channel).[5][6]
-
PubChem or other chemical databases: For obtaining the 3D structure of this compound in SDF format.
Protein Preparation
-
Obtain Protein Structure: Download the 3D structure of the target protein (e.g., KATP channel complex or PPAR-γ) from the PDB.
-
Clean the Protein: Remove water molecules, co-crystallized ligands, and any other heteroatoms from the PDB file using a molecular visualization tool like PyMOL or Chimera.
-
Add Hydrogens: Add polar hydrogens to the protein structure.
-
Assign Charges: Assign Gasteiger charges to the protein atoms.
-
Convert to PDBQT format: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina. This format includes atomic charges and atom types.
Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem in SDF format.
-
Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Define Torsion Tree: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Convert to PDBQT format: Convert the prepared ligand structure to the PDBQT format.
Grid Box Generation
The grid box defines the three-dimensional space in the target protein where the docking algorithm will search for binding poses of the ligand.
-
Identify the Binding Site: The binding site of this compound on SUR1 has been identified through cryo-EM studies.[7] For PPAR-γ, the binding pocket can be predicted using tools available on servers like CASTp.
-
Define Grid Box Dimensions and Center: Using AutoDock Tools, define the center and dimensions (x, y, z) of the grid box to encompass the identified binding site. The size of the grid box should be large enough to accommodate the ligand and allow for its free rotation and translation.
Docking Simulation using AutoDock Vina
-
Create a Configuration File: Prepare a text file (e.g., config.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and other docking parameters.
-
receptor = protein.pdbqt
-
ligand = this compound.pdbqt
-
center_x, center_y, center_z: Coordinates of the grid box center.
-
size_x, size_y, size_z: Dimensions of the grid box in Angstroms.
-
exhaustiveness: This parameter controls the thoroughness of the search (a higher value increases accuracy but also computation time; a value of 8 is a common starting point).[8]
-
num_modes: The number of binding modes to be generated.
-
-
Run AutoDock Vina: Execute the docking simulation from the command line using the following command: vina --config config.txt --log log.txt
Analysis of Results
-
Examine the Log File: The log file (log.txt) contains the binding affinities (in kcal/mol) and root-mean-square deviation (RMSD) values for the different binding modes. The most favorable binding mode is the one with the lowest binding energy.
-
Visualize Docking Poses: Use PyMOL or Chimera to visualize the docked poses of this compound within the binding site of the target protein. The output PDBQT file from Vina contains the coordinates of the different binding modes.
-
Analyze Interactions: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and the amino acid residues of the target protein. This analysis provides insights into the molecular basis of the binding.
Visualizations
The following diagrams illustrate the key signaling pathway and a generalized workflow for the molecular docking process.
Caption: Signaling pathway of this compound-induced insulin secretion.
Caption: General workflow for molecular docking simulations.
This technical guide provides a foundational understanding and a practical framework for conducting and interpreting molecular docking simulations of this compound. For more specific applications, researchers are encouraged to consult the detailed methodologies presented in the cited literature.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Differential interactions of nateglinide and this compound on the human beta-cell sulphonylurea receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. The Structural Basis for the Binding of this compound to the Pancreatic KATP Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
Repaglinide's Effect on Intracellular Signaling Pathways in Islets of Langerhans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Repaglinide, a member of the meglitinide class of oral antidiabetic drugs, is a short-acting insulin secretagogue utilized in the management of type 2 diabetes mellitus. Its primary mechanism of action is centered on the modulation of intracellular signaling pathways within the pancreatic β-cells of the islets of Langerhans, ultimately leading to a rapid and transient increase in insulin secretion. This technical guide provides an in-depth exploration of the core intracellular signaling pathways affected by this compound, with a focus on the well-established ATP-sensitive potassium (K-ATP) channel-dependent pathway and an emerging pathway involving the pericentrin (PCNT) and filamentous actin (F-actin) cytoskeleton. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows.
Core Signaling Pathways Modulated by this compound
This compound's effects on insulin secretion are primarily mediated through its interaction with components of the β-cell plasma membrane, initiating a cascade of intracellular events.
The K-ATP Channel-Dependent Pathway of Insulin Secretion
The canonical signaling pathway for this compound's action involves the direct inhibition of the ATP-sensitive potassium (K-ATP) channels in the pancreatic β-cell membrane.[1][2] This channel is a complex composed of two subunits: the inwardly rectifying potassium channel pore, Kir6.2, and the regulatory sulfonylurea receptor 1 (SUR1).[2]
The sequence of events is as follows:
-
Binding to SUR1: this compound binds to a specific site on the SUR1 subunit of the K-ATP channel.[1]
-
K-ATP Channel Closure: This binding event induces a conformational change that closes the K-ATP channel pore, inhibiting the outward flow of potassium ions (K+).[1]
-
Membrane Depolarization: The reduction in K+ efflux leads to the depolarization of the β-cell plasma membrane.[3]
-
Activation of Voltage-Gated Calcium Channels: Membrane depolarization triggers the opening of voltage-dependent L-type calcium channels (VDCCs).[3][4]
-
Calcium Influx: The opening of VDCCs facilitates a rapid influx of extracellular calcium ions (Ca2+) into the β-cell cytoplasm.[3][4]
-
Insulin Granule Exocytosis: The resulting increase in intracellular Ca2+ concentration acts as a critical trigger for the fusion of insulin-containing secretory granules with the plasma membrane, leading to the exocytosis of insulin into the bloodstream.[3][5][6]
This pathway is responsible for the rapid-onset and short-duration stimulation of insulin secretion, making this compound particularly effective in controlling postprandial glucose excursions.[3]
Figure 1: this compound's K-ATP Channel-Dependent Signaling Pathway.
The Pericentrin (PCNT)-F-Actin Pathway
Recent evidence suggests an additional mechanism of action for this compound involving the regulation of the β-cell cytoskeleton, specifically through the pericentrin (PCNT)-F-actin pathway.[1] This pathway appears to play a role in the on-demand nature of this compound-stimulated insulin secretion.[1]
Studies using the mouse insulinoma (MIN-6) cell line have shown that stimulation with this compound leads to a rapid but transient decrease in the expression of both PCNT and F-actin within 15 minutes.[1] This is followed by a recovery to baseline levels.[1] The initial decrease in these cytoskeletal components is correlated with the initial burst of insulin secretion.[1] It is hypothesized that this transient disruption of the F-actin network, potentially regulated by PCNT, facilitates the movement and fusion of insulin granules with the plasma membrane.[1] The subsequent restoration of the cytoskeleton may contribute to the short duration of action of this compound, preventing sustained insulin release.[1]
Figure 2: this compound's Putative PCNT-F-Actin Signaling Pathway.
Quantitative Data Presentation
The following tables summarize key quantitative data from studies investigating the effects of this compound on various parameters in pancreatic β-cells and in clinical settings.
Table 1: Dose-Dependent Inhibition of K-ATP Channels by this compound
| Parameter | Value | Cell Type | Reference |
| Half-maximal inhibition (IC50) | 89 pmol/L | Newborn rat islet cells | [4] |
| Half-maximal inhibition (IC50) | ~5.0 nmol/L | Rat pancreatic β-cells | [7] |
| High-affinity site (SUR1) IC50 | 2-8 nmol/L | Cloned K-ATP channels | [2] |
| Low-affinity site (Kir6.2) IC50 | 230 µmol/L | Cloned K-ATP channels | [2] |
Table 2: Effect of this compound on Intracellular Calcium and Insulin Secretion
| Parameter | This compound Concentration | Observation | Cell Type / Condition | Reference |
| Half-maximal effect on [Ca2+]i | 0.5 nmol/L | Increase in intracellular free Ca2+ | Mouse beta TC3 cells | [4] |
| Insulin Secretion | 50 nmol/L | Significant increase in insulin levels in cell medium at all time points (15 min to 12h) | MIN-6 cells | [1] |
| First-phase insulin secretion | 0.5-4 mg (in vivo) | Dose-dependent increase | Type 2 diabetic patients | [8] |
Table 3: Effect of this compound on PCNT and F-Actin Expression in MIN-6 Cells
| Time Point | Change in PCNT Expression | Change in F-Actin Expression | Reference |
| 15 minutes | Decreased | Decreased | [1] |
| 2, 6, 12 hours | No significant difference from baseline | No significant difference from baseline | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound research.
Whole-Cell Patch-Clamp Electrophysiology for K-ATP Channel Activity
This protocol is designed to measure the effect of this compound on K-ATP channel currents in pancreatic β-cells.
Materials:
-
Pancreatic β-cells (e.g., primary islets or cell lines like MIN-6)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (in mM): 138 NaCl, 5.6 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES, 3 glucose (pH 7.4)
-
Intracellular (pipette) solution (in mM): 10 KCl, 10 EGTA, 10 HEPES, 140 K-gluconate, 1 MgCl2, 4 ATP (pH 7.2)
-
This compound stock solution (in DMSO) and working dilutions
Procedure:
-
Prepare pancreatic β-cells on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Mount the coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Approach a single β-cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -70 mV.
-
Apply voltage ramps or steps to elicit K-ATP channel currents.
-
Establish a stable baseline recording of K-ATP channel activity.
-
Perfuse the chamber with various concentrations of this compound in the extracellular solution.
-
Record the changes in K-ATP channel current in response to this compound.
-
Analyze the data to determine the dose-response relationship and IC50 value.
Figure 3: Experimental Workflow for Whole-Cell Patch-Clamp Analysis.
Immunofluorescence Staining for PCNT and F-Actin
This protocol allows for the visualization and semi-quantitative analysis of changes in PCNT and F-actin expression and localization in response to this compound.
Materials:
-
MIN-6 cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibodies: anti-PCNT and anti-insulin
-
Fluorescently labeled secondary antibodies
-
Fluorescently labeled phalloidin (for F-actin staining)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed MIN-6 cells on coverslips and culture to desired confluency.
-
Treat cells with this compound (e.g., 50 nM) for various time points (e.g., 15 min, 2h, 6h, 12h). Include control groups (low and high glucose).
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with primary antibodies (anti-PCNT and anti-insulin) diluted in blocking solution overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies and fluorescently labeled phalloidin for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
Mount coverslips on slides with mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Perform image analysis to quantify fluorescence intensity.
Figure 4: Experimental Workflow for Immunofluorescence Staining.
Discussion and Future Directions
The primary intracellular signaling pathway mediating the effects of this compound on insulin secretion is well-defined and centers on the inhibition of the K-ATP channel. This mechanism accounts for its rapid and potent secretagogue activity. The emerging role of the PCNT-F-actin pathway provides a potential explanation for the transient nature of its action, a key clinical feature that reduces the risk of prolonged hypoglycemia.
Notably, a comprehensive review of the current literature does not provide direct evidence for the significant involvement of other major intracellular signaling pathways, such as the PI3K/Akt or MAPK/ERK pathways, in the direct mechanism of action of this compound. While these pathways are crucial for overall β-cell health, survival, and proliferation, their modulation does not appear to be a primary consequence of this compound administration.
Future research should aim to further elucidate the molecular details of the PCNT-F-actin pathway in response to this compound. Investigating potential downstream effectors and the precise mechanism by which PCNT influences actin dynamics would provide a more complete understanding of this compound's on-demand insulin secretion profile. Furthermore, while no direct link has been established, exploring potential long-term or indirect effects of this compound on β-cell survival and apoptosis pathways could offer valuable insights into its overall impact on islet health in the context of chronic type 2 diabetes management.
Conclusion
This compound exerts its primary effect on pancreatic β-cells through a well-characterized K-ATP channel-dependent signaling pathway, leading to membrane depolarization, calcium influx, and insulin exocytosis. An additional, less-defined pathway involving PCNT and F-actin likely contributes to the unique pharmacodynamic profile of this drug. This technical guide provides a comprehensive overview of the current understanding of this compound's intracellular signaling effects, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in this field.
References
- 1. Characteristics of this compound and its mechanism of action on insulin secretion in patients with newly diagnosed type-2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on cloned beta cell, cardiac and smooth muscle types of ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Mechanism of Action – My Endo Consult [myendoconsult.com]
- 4. Effects of the hypoglycaemic drugs this compound and glibenclamide on ATP-sensitive potassium-channels and cytosolic calcium levels in beta TC3 cells and rat pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exocytosis proteins as novel targets for diabetes prevention and/or remediation? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Insights into Beta-cell Exocytosis in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Pancreatic islet responsiveness to D-glucose after repeated administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Tissue Selectivity of Repaglinide's Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Repaglinide, a member of the meglitinide class of oral antidiabetic agents, is a short-acting insulin secretagogue used in the management of type 2 diabetes mellitus.[1] Its primary mechanism of action involves the blockade of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells, leading to membrane depolarization and subsequent insulin exocytosis.[2][3][4][5] The tissue selectivity of this compound is a critical aspect of its pharmacological profile, influencing its efficacy and safety. This selectivity is primarily determined by its differential affinity for the sulfonylurea receptor (SUR) subunits that comprise the K-ATP channels in various tissues. This technical guide provides a comprehensive overview of the tissue selectivity of this compound, with a focus on its actions in the pancreas, cardiovascular system, liver, and skeletal muscle. Detailed experimental protocols and quantitative data are presented to facilitate further research in this area.
The Molecular Target of this compound: The K-ATP Channel
The K-ATP channel is a hetero-octameric protein complex composed of four inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory SUR subunits.[6] There are different isoforms of the SUR subunit, with distinct tissue distributions, which forms the basis of this compound's tissue selectivity.[6]
-
SUR1: Predominantly found in pancreatic β-cells.[6]
-
SUR2A: Primarily expressed in cardiac and skeletal muscle.[6]
-
SUR2B: Mainly located in vascular smooth muscle.[6]
This compound exerts its therapeutic effect by binding to the SUR1 subunit of the K-ATP channel in pancreatic β-cells.[2][3][4][5]
Pancreatic β-Cell Selectivity: The Primary Mechanism of Action
This compound's principal therapeutic effect is the stimulation of insulin secretion from pancreatic β-cells.[2][3][4][5] This action is highly selective for the pancreas due to this compound's high affinity for the SUR1 subunit.
Signaling Pathway of this compound in Pancreatic β-Cells
The binding of this compound to the SUR1 subunit initiates a cascade of events culminating in insulin release.
Quantitative Analysis of this compound's Affinity for SUR Subtypes
Electrophysiological studies have been employed to quantify the inhibitory concentration (IC50) of this compound on K-ATP channels containing different SUR subunits.
| SUR Subtype | Tissue Location | This compound IC50 (nmol/L) | Reference |
| SUR1 | Pancreatic β-cells | 7.4 | [7] |
| SUR2A | Cardiac & Skeletal Muscle | 8.7 | [7] |
| SUR2B | Smooth Muscle | 10.2 | [7] |
These data indicate that while this compound has a high affinity for all three SUR subtypes, it exhibits a slightly higher potency for the pancreatic SUR1 isoform.
Cardiovascular System: A Favorable Safety Profile
The potential for cardiovascular side effects is a concern for insulin secretagogues. However, this compound has demonstrated a relatively favorable cardiovascular safety profile, which is attributed to its nuanced interaction with SUR2A and SUR2B subunits in the heart and vascular smooth muscle. One study suggests that while this compound blocks all three types of K-ATP channels with similar potency, the potentiation of this effect by MgADP is more pronounced in β-cells (SUR1) than in cardiac muscle (SUR2A), potentially explaining the lack of adverse cardiovascular effects in vivo.[8]
Liver: Metabolism and Potential Direct Effects
The liver is the primary site of this compound metabolism, mainly through the cytochrome P450 enzymes CYP2C8 and CYP3A4.[3] While the hepatic metabolism of this compound is well-characterized, there is limited direct evidence from the reviewed literature on its direct effects on hepatic glucose production independent of its insulin-releasing action.
Experimental Protocol: Assessment of Hepatic Glucose Production
To investigate the direct effect of this compound on hepatic glucose output, primary hepatocytes can be isolated and cultured. The following protocol provides a general framework for such an investigation.
Objective: To determine the direct effect of this compound on glucose production in primary hepatocytes.
Materials:
-
Collagenase solution
-
Hepatocyte wash medium
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
This compound stock solution
-
Glucose assay kit
-
Multi-well culture plates
Procedure:
-
Hepatocyte Isolation: Isolate primary hepatocytes from a suitable animal model (e.g., rat or mouse) using a two-step collagenase perfusion method.
-
Cell Culture: Plate the isolated hepatocytes on collagen-coated plates and culture in appropriate medium.
-
This compound Treatment: After cell attachment and stabilization, treat the hepatocytes with varying concentrations of this compound. Include appropriate vehicle controls.
-
Glucose Production Assay: After the treatment period, collect the culture medium and measure the glucose concentration using a commercially available glucose assay kit.
-
Data Analysis: Normalize the glucose production to the total protein content in each well. Compare the glucose output in this compound-treated cells to the control cells.
Skeletal Muscle: Investigating Direct Effects on Glucose Uptake
Skeletal muscle is a major site of postprandial glucose disposal. While this compound's primary effect on muscle glucose uptake is indirect via insulin secretion, the presence of SUR2A in skeletal muscle raises the possibility of direct effects.[6] However, direct experimental evidence for such effects is not extensively documented in the reviewed scientific literature.
Experimental Protocol: 2-NBDG Glucose Uptake Assay in L6 Myotubes
The fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) can be used to assess glucose uptake in cultured skeletal muscle cells, such as L6 myotubes.
Objective: To investigate the direct effect of this compound on glucose uptake in L6 myotubes.
Materials:
-
L6 myoblasts
-
Differentiation medium
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-NBDG
-
This compound stock solution
-
Insulin (positive control)
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Differentiation: Culture L6 myoblasts and differentiate them into myotubes.
-
Serum Starvation: Before the assay, serum-starve the myotubes to lower basal glucose uptake.
-
Treatment: Treat the myotubes with varying concentrations of this compound. Include a vehicle control and an insulin-treated group as a positive control.
-
2-NBDG Incubation: Add 2-NBDG to the cells and incubate for a defined period.
-
Fluorescence Measurement: Wash the cells to remove extracellular 2-NBDG and measure the intracellular fluorescence using a fluorescence plate reader.
-
Data Analysis: Normalize the fluorescence intensity to the protein concentration. Compare the glucose uptake in this compound-treated cells to the control and insulin-treated cells.
Conclusion
The tissue selectivity of this compound is primarily driven by its high affinity for the SUR1 subunit of the K-ATP channel, making it a potent and selective insulin secretagogue in pancreatic β-cells. Its interactions with SUR2A and SUR2B in cardiovascular tissues appear to be modulated in a way that confers a favorable safety profile. While the presence of SUR subunits in the liver and skeletal muscle suggests the potential for direct effects of this compound on glucose metabolism in these tissues, further research using the methodologies outlined in this guide is required to fully elucidate these potential actions. A deeper understanding of the tissue-selective mechanisms of this compound will be invaluable for the development of future antidiabetic therapies with improved efficacy and safety.
References
- 1. Characteristics of this compound and its mechanism of action on insulin secretion in patients with newly diagnosed type-2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Metabolic Interaction between this compound and Quercetin via Mixed Inhibition in the Liver: In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Targeting hepatic glucose output in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effect of this compound on cloned beta cell, cardiac and smooth muscle types of ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Dissolving and Utilizing Repaglinide in Cell Culture
Introduction
Repaglinide is a potent, short-acting insulin secretagogue belonging to the meglitinide class of antidiabetic drugs.[1][2] It is utilized in the management of type 2 diabetes mellitus by stimulating insulin release from pancreatic β-cells.[2][3][4] In a research context, this compound is a valuable tool for studying insulin secretion pathways and β-cell function. Its mechanism of action involves the closure of ATP-sensitive potassium (KATP) channels on the plasma membrane of pancreatic β-cells, which mimics the effect of elevated intracellular ATP levels.[2][5][6] This action leads to membrane depolarization, an influx of calcium ions, and subsequent exocytosis of insulin-containing granules.[2][5]
Due to its hydrophobic nature, this compound is sparingly soluble in aqueous buffers, necessitating the use of an organic solvent for the preparation of stock solutions for cell culture experiments.[7] Dimethyl sulfoxide (DMSO) is the most common solvent of choice due to its high solvating power for this compound and miscibility with aqueous cell culture media.[1][7][8] However, it is crucial to control the final concentration of DMSO in the culture medium, as it can have cytotoxic effects and influence cellular functions.[9][10][11] Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is generally recommended to keep the final concentration at or below 0.1% to minimize off-target effects.[9][10][12][13][14] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments to account for any solvent-induced effects.[9][12]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₆N₂O₄ | [7] |
| Molecular Weight | 452.6 g/mol | [7] |
| Appearance | Crystalline solid | [7] |
| Storage (Solid) | -20°C | [7] |
| Stability (Solid) | ≥ 4 years | [7] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥20 mg/mL, ~30 mg/mL, up to 91 mg/mL | [1][7][8] |
| Ethanol | ~25 mg/mL, up to 91 mg/mL | [7][8] |
| Dimethylformamide (DMF) | ~30 mg/mL | [7] |
| Water | Insoluble | [8] |
| 1:4 DMSO:PBS (pH 7.2) Solution | ~0.2 mg/mL | [7] |
Table 3: Recommended Final DMSO Concentrations in Cell Culture
| Cell Sensitivity | Recommended Max. Final DMSO Concentration | Notes | Reference |
| Most Cell Lines | ≤ 0.5% | Generally well-tolerated without significant cytotoxicity. | [10][11] |
| High Sensitivity / Primary Cells | ≤ 0.1% | Recommended to avoid any potential influence on cellular function or viability.[13][14] | [9][12] |
| General Use | 0.1% - 0.5% | A DMSO tolerance test is advised to determine the optimal concentration for your specific cell line. | [9][10] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol describes the preparation of a 30 mM this compound stock solution in DMSO.
Materials:
-
This compound (crystalline solid, MW: 452.6 g/mol )
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle this compound powder in a chemical fume hood.
-
Calculation: To prepare a 30 mM stock solution, calculate the mass of this compound needed. For 1 mL of a 30 mM stock:
-
Mass (mg) = 30 mmol/L * 1 mL * (1 L / 1000 mL) * 452.6 g/mol * (1000 mg / 1 g) = 13.58 mg
-
-
Weighing: Carefully weigh out 13.58 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of fresh, anhydrous DMSO to the tube.[8] Moisture-absorbing DMSO can reduce solubility.[8]
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional): If required for your application, the concentrated stock solution can be sterilized by filtering through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE).
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. The stock solution in DMSO is stable for at least one month at -20°C and up to one year at -80°C.[8]
Protocol 2: Dilution of this compound for Cell Treatment
This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells.
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C.
-
Serial Dilution (Recommended): To avoid precipitation, it is best to perform a serial dilution. First, make an intermediate dilution of the stock solution in pre-warmed culture medium.
-
Example for a 30 µM final concentration from a 30 mM stock (1000x dilution): Add 2 µL of the 30 mM stock solution to 1998 µL of pre-warmed medium to make a 30 µM working solution.
-
-
Direct Addition: Add the required volume of the diluted working solution to your cell culture wells. Mix gently by swirling the plate.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to control wells. For a 1000x dilution, this would be 0.1% DMSO.
-
Incubation: Incubate the cells for the desired experimental duration.
Protocol 3: DMSO Tolerance Assay
This protocol is to determine the maximum non-toxic concentration of DMSO for your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
DMSO, cell culture grade
-
Cell viability assay kit (e.g., MTT, PrestoBlue, or similar)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for a 24-72 hour incubation period and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of DMSO dilutions in complete culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a 0% control).
-
Treat Cells: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Include at least three replicate wells for each concentration.
-
Incubate: Incubate the plate for your typical experimental duration (e.g., 24, 48, or 72 hours).
-
Assess Viability: At the end of the incubation period, assess cell viability using your chosen assay according to the manufacturer's instructions.
-
Analysis: Plot cell viability (%) against DMSO concentration (%). The highest concentration of DMSO that does not significantly reduce cell viability compared to the untreated control is the maximum tolerated concentration for your experiments.
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: this compound's mechanism of action in stimulating insulin secretion.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. [Mechanisms of action of this compound at a cellular level] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C27H36N2O4 | CID 65981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Mechanism of Action – My Endo Consult [myendoconsult.com]
- 6. droracle.ai [droracle.ai]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. lifetein.com [lifetein.com]
- 11. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lifetein.com [lifetein.com]
- 14. researchgate.net [researchgate.net]
Application Note: Quantification of Repaglinide in Biological Samples using High-Performance Liquid Chromatography
Introduction
Repaglinide is a fast-acting oral antidiabetic agent belonging to the meglitinide class, used for the management of type 2 diabetes mellitus. It lowers blood glucose by stimulating insulin secretion from pancreatic β-cells. Accurate quantification of this compound in biological matrices such as plasma and serum is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides detailed protocols for the determination of this compound in biological samples using High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection.
Signaling Pathway of this compound
This compound stimulates insulin secretion by blocking ATP-sensitive potassium (K-ATP) channels in the membrane of pancreatic β-cells.[1][2] This action leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, resulting in increased insulin release into the bloodstream.[3][4]
Caption: Mechanism of action of this compound in pancreatic β-cells.
Experimental Protocols
This section details two common methods for the extraction of this compound from plasma samples, followed by a general HPLC protocol.
Sample Preparation Method 1: Protein Precipitation
Protein precipitation is a simple and rapid method for sample clean-up.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of an internal standard (IS) solution (e.g., Indomethacin or Gliclazide).
-
Add 250 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
Sample Preparation Method 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to protein precipitation.
-
To 200 µL of plasma sample, add 100 µL of an internal standard (IS) solution.
-
Add 50 µL of 0.05 M ammonium acetate buffer (pH 4.5) and vortex for 30 seconds.[2]
-
Add 1 mL of the extraction solvent (e.g., tert-butyl methyl ether or a mixture of diethyl ether and dichloromethane (60:40, v/v)).[2][5]
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.
Experimental Workflow Diagram
Caption: General workflow for this compound analysis in biological samples.
HPLC and LC-MS/MS Conditions
The following tables summarize typical chromatographic conditions for the analysis of this compound.
Table 1: HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid (e.g., 60:40, v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm or 280 nm |
| Injection Volume | 20 µL |
| Run Time | ~10 minutes |
Table 2: LC-MS/MS Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile (Gradient) |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | This compound: m/z 453.3 → 162.2; IS: Varies |
| Injection Volume | 5 µL |
| Run Time | ~5 minutes |
Quantitative Data Summary
The following table presents a summary of validation parameters from various published methods for the quantification of this compound in plasma.
Table 3: Summary of Quantitative Data for this compound Analysis in Plasma
| Method | Sample Preparation | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%) | Reference |
| HPLC-UV | Protein Precipitation | 5000 - 50000 | 5000 | <15% | 85-115% | [1] |
| HPLC-UV | Liquid-Liquid Extraction | 20 - 200 | 20 | Intra-day: 3.90-6.67, Inter-day: 5.21-11.84 | Intra-day: 92.37-104.66, Inter-day: 89.95-105.75 | [6] |
| LC-MS/MS | Protein Precipitation | 0.021 - 21.7 | 0.021 | <15% | Within ±15% | |
| LC-MS/MS | Liquid-Liquid Extraction | 0.5 - 100 | 0.5 | Intra-day: 3.25-4.36, Inter-day: 2.89-5.12 | Intra-day: 89.31-101.77, Inter-day: 94.24-103.45 | [2] |
| LC-MS/MS | Liquid-Liquid Extraction | 0.05 - 50 | 0.05 | Intra-day: ≤5.07, Inter-day: ≤11.2 | -1.26 to -0.593 | [5] |
Conclusion
The described HPLC and LC-MS/MS methods provide sensitive, specific, and reliable approaches for the quantification of this compound in biological samples. The choice of method, particularly the sample preparation technique and detector, will depend on the required sensitivity, sample throughput, and available instrumentation. The provided protocols and data serve as a valuable resource for researchers and scientists involved in the development and analysis of this compound.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound Mechanism of Action – My Endo Consult [myendoconsult.com]
- 5. Characteristics of this compound and its mechanism of action on insulin secretion in patients with newly diagnosed type-2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on cloned beta cell, cardiac and smooth muscle types of ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Experimental Hypoglycemia in Rodents Using Repaglinide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing repaglinide for the induction of experimental hypoglycemia in rodent models. This document includes detailed protocols, quantitative data summaries, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
This compound is a fast-acting oral hypoglycemic agent belonging to the meglitinide class.[1] Its mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells, making it a valuable tool for studying hypoglycemia and glucose metabolism in a controlled research setting.[2] this compound's rapid onset and short duration of action allow for precise temporal control of blood glucose levels in animal models.[3]
Mechanism of Action
This compound induces insulin secretion by binding to and closing the ATP-dependent potassium (KATP) channels on the plasma membrane of pancreatic β-cells.[2] This action is independent of glucose levels. The closure of KATP channels leads to membrane depolarization, which in turn opens voltage-dependent calcium channels.[4] The subsequent influx of calcium ions into the cell triggers the exocytosis of insulin-containing granules, resulting in a rapid increase in circulating insulin levels and a corresponding decrease in blood glucose.[5] Studies have also suggested the involvement of the pericentrin-F-actin pathway in the regulation of insulin secretion by this compound.[6]
Data Presentation
Table 1: Effective Doses of this compound for Inducing Hypoglycemia in Rats
| Administration Route | Dose | Species/Condition | Observed Effect | Reference |
| Oral | 10 µg/kg (ED50) | Fasted Rats | Significant hypoglycemic effect at 120 minutes post-administration. | [7][8] |
| Intravenous | 3.4 µg/kg (ED50) | Rats | Potent hypoglycemic activity at 120 minutes post-administration. | [7][8] |
| Oral | 0.5 mg/kg | Rats | Significant decrease in blood glucose levels. | [5] |
| Oral | 1 mg/kg & 2 mg/kg | Diabetic Rats | Reduction in fasting and postprandial blood glucose. | [9] |
| Oral | 0.2 mg/kg | Diabetic Rats | Lowered blood glucose by stimulating insulin release. | [10] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Rodents
| Parameter | Value | Species | Notes | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | Rats | Rapid absorption after oral administration. | [2][4] |
| Elimination Half-life | ~1 hour | Rats | Rapid elimination from the bloodstream. | [2][4] |
| Bioavailability | ~56% | Rats | Oral bioavailability. | [2][4] |
| Peak Hypoglycemic Effect | ~2 hours | Diabetic Rats | Peak antihyperglycemic activity observed. | [11] |
Experimental Protocols
Protocol 1: Induction of Hypoglycemia in Rats via Oral Administration of this compound
Materials:
-
This compound powder
-
Distilled water (for vehicle)
-
Oral gavage needles
-
Syringes
-
Blood glucose monitoring system (glucometer and test strips)
-
Male Sprague-Dawley rats (270-300g)
-
Standard rat chow and water
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22±2°C, 50-60% humidity, 12:12 h light-dark cycle) for at least one week prior to the experiment, with free access to standard chow and water.[5]
-
Fasting: Fast the rats for at least 24 hours before this compound administration to ensure stable baseline blood glucose levels. Continue to provide free access to water during the fasting period.[5]
-
This compound Preparation: Prepare a fresh solution of this compound by dissolving the powder in distilled water to the desired concentration (e.g., 0.5 mg/ml for a 0.5 mg/kg dose in a rat receiving 1 ml/kg).[5]
-
Baseline Blood Glucose Measurement: Prior to administration, obtain a baseline blood glucose reading from the tail vein or femoral artery.[5]
-
Oral Administration: Administer the this compound solution or vehicle (distilled water) to the rats via oral gavage using a suitable feeding tube. The volume should be adjusted based on the animal's body weight (e.g., 1.0 ml/kg).[5]
-
Blood Glucose Monitoring: Monitor blood glucose levels at regular intervals post-administration (e.g., 30, 60, 120, and 240 minutes) by collecting blood samples from the femoral artery.[5]
-
Data Analysis: Record and analyze the blood glucose readings to determine the hypoglycemic effect of this compound compared to the vehicle control group.
Protocol 2: Induction of Hypoglycemia in Rats via Intravenous Administration of this compound
Materials:
-
This compound powder
-
0.9% NaCl solution (sterile saline)
-
Intravenous catheters
-
Syringes
-
Blood glucose monitoring system
-
Male Sprague-Dawley rats (270-300g)
-
Anesthetic (e.g., ether for light anesthesia)
Procedure:
-
Animal Preparation: Follow the acclimatization and fasting procedures as described in Protocol 1.
-
Anesthesia and Cannulation: Lightly anesthetize the rats. Cannulate the left femoral artery for blood sampling and the femoral vein for intravenous injection using polyethylene tubing.[5]
-
This compound Preparation: Prepare a sterile solution of this compound by dissolving it in 0.9% NaCl to the desired concentration (e.g., for a 0.2 mg/kg dose).[5]
-
Baseline Blood Glucose Measurement: Obtain a baseline blood glucose reading from the femoral artery.
-
Intravenous Administration: Inject the this compound solution or vehicle (0.9% NaCl) through the femoral vein cannula.
-
Blood Glucose Monitoring: Collect blood samples from the femoral artery at specified time points (e.g., 0, 15, 30, 60, 120, and 360 minutes) post-injection to monitor blood glucose levels.[5]
-
Data Analysis: Analyze the blood glucose data to assess the hypoglycemic response to intravenously administered this compound.
Mandatory Visualizations
Caption: this compound's signaling pathway in pancreatic β-cells.
Caption: Workflow for this compound-induced hypoglycemia studies.
References
- 1. Strategies for optimization of hypoglycemia rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ClinPGx [clinpgx.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Effects of Fluvastatin on the Pharmacokinetics of this compound: Possible Role of CYP3A4 and P-glycoprotein Inhibition by Fluvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characteristics of this compound and its mechanism of action on insulin secretion in patients with newly diagnosed type-2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoglycaemic effects of the novel antidiabetic agent this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hypoglycaemic effects of the novel antidiabetic agent this compound in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound on Blood Glucose, Endothelial Function, Lipid Metabolism, and Inflammatory Reaction in a Rat Model of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Repaglinide Administration Protocol for Diabetic Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the administration of Repaglinide in diabetic mouse models. The primary focus is on the use of Streptozotocin (STZ)-induced diabetic models, a common and effective method for studying type 2 diabetes. These guidelines are intended to ensure reproducibility and accuracy in preclinical research involving this compound. Included are comprehensive methodologies for inducing diabetes, preparing and administering this compound, and relevant quantitative data. Additionally, signaling pathways and experimental workflows are visualized to enhance understanding.
Introduction to this compound
This compound is a fast-acting oral hypoglycemic agent belonging to the meglitinide class.[1] It is utilized in the management of type 2 diabetes mellitus.[1] The primary mechanism of action of this compound involves the stimulation of insulin secretion from pancreatic β-cells.[2] This is achieved by binding to and closing ATP-dependent potassium (K-ATP) channels on the β-cell membrane.[2] The closure of these channels leads to membrane depolarization, which in turn opens voltage-gated calcium channels.[3] The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin release.[3] This action is glucose-dependent, meaning insulin release diminishes at low glucose concentrations.[3] this compound is characterized by its rapid onset and short duration of action, with a plasma half-life of approximately one hour.[4] It is primarily metabolized in the liver by CYP3A4 and CYP2C8 enzymes.[5]
Experimental Protocols
Induction of Diabetes Mellitus (Type 2)
A widely used method for inducing a diabetic phenotype in mice that mimics type 2 diabetes involves a combination of a high-fat diet (HFD) followed by a low dose of Streptozotocin (STZ). Alternatively, both high-dose and multiple low-dose STZ injection protocols can be employed.
2.1.1. High-Fat Diet and Low-Dose STZ Protocol
This protocol is designed to induce insulin resistance followed by β-cell dysfunction, closely resembling the pathophysiology of human type 2 diabetes.
-
Animals: C57BL/6J mice are commonly used for this model.
-
Acclimation: House mice for at least one week under standard conditions (22-24°C, 12-hour light/dark cycle) with ad libitum access to food and water.[6]
-
High-Fat Diet (HFD) Induction: Feed mice a high-fat diet (e.g., 60 kcal% fat) for 6 weeks to induce obesity and insulin resistance.[6]
-
STZ Preparation:
-
Prepare a 0.01 M citrate buffer (pH 4.2-4.5) by mixing 0.1 M citric acid and 0.1 M sodium citrate.
-
Immediately before use, dissolve STZ in the cold citrate buffer to a final concentration that allows for the desired dosage in a reasonable injection volume (e.g., 100-200 µL). STZ is light-sensitive and unstable in solution, so it should be protected from light and used within 15-20 minutes of preparation.[7][8]
-
-
STZ Administration:
-
Confirmation of Diabetes:
-
Monitor blood glucose levels from tail vein blood samples.
-
A diabetic state is typically confirmed when fasting blood glucose levels are consistently ≥11.1 mmol/L (or ~200 mg/dL).[6]
-
2.1.2. High-Dose STZ Protocol
This method results in a more rapid and severe destruction of pancreatic β-cells.
-
STZ Administration:
-
Post-Injection Care:
-
Confirmation of Diabetes:
-
Check for hyperglycemia two days after the injection and confirm at one week post-injection.[7]
-
2.1.3. Multiple Low-Dose STZ Protocol
This protocol induces a more gradual onset of diabetes.
-
STZ Administration:
-
Administer daily intraperitoneal (IP) injections of STZ at a dose of 50 mg/kg for five consecutive days.[9]
-
-
Confirmation of Diabetes:
-
Measure blood glucose levels 72 hours after the final injection. Mice with blood glucose levels greater than 250 mg/dL are considered diabetic.[9]
-
This compound Administration Protocol
This compound is typically administered to mice via oral gavage.
-
This compound Preparation:
-
Administration by Oral Gavage:
-
Weigh each mouse to determine the exact volume of the dosing solution to be administered.
-
Gently restrain the mouse.
-
Insert a gavage needle (e.g., 20-22 gauge, ball-tipped) into the mouth and pass it over the tongue into the esophagus.
-
Slowly administer the calculated volume of the this compound solution.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
-
Dosing Regimen:
Data Presentation
The following tables summarize the quantitative data for the protocols described above.
| Parameter | High-Fat Diet and Low-Dose STZ | High-Dose STZ | Multiple Low-Dose STZ |
| Mouse Strain | C57BL/6J | Various | Various |
| Diet | High-Fat Diet (60 kcal%) | Standard Chow | Standard Chow |
| Diet Duration | 6 weeks | N/A | N/A |
| STZ Dose | 45 mg/kg | 150 mg/kg | 50 mg/kg |
| STZ Administration | IP injection, 3 consecutive days | Single IP injection | IP injection, 5 consecutive days |
| Confirmation Time | ~1 week post-injection | 2 days to 1 week post-injection | 72 hours post-last injection |
| Confirmation Criteria | Fasting blood glucose ≥11.1 mmol/L | Hyperglycemia | Blood glucose >250 mg/dL |
| Table 1: Summary of STZ-Induced Diabetes Protocols in Mice. |
| Parameter | Value |
| Drug | This compound |
| Administration Route | Oral Gavage |
| Vehicle | 0.5% Methylcellulose or Saline |
| Dosage Range | 0.5 - 2 mg/kg/day |
| Frequency | Daily |
| Study Duration | Typically 4 weeks or more |
| Table 2: Summary of this compound Administration Protocol. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound administration in a diabetic mouse model.
This compound Signaling Pathway in Pancreatic β-Cells
Caption: Signaling pathway of this compound in pancreatic β-cells leading to insulin secretion.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Characteristics of this compound and its mechanism of action on insulin secretion in patients with newly diagnosed type-2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. drc.bmj.com [drc.bmj.com]
- 7. High Dose STZ Induction Protocol [protocols.io]
- 8. diacomp.org [diacomp.org]
- 9. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
Application of Repaglinide in Patch-Clamp Studies of Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Repaglinide is an oral antihyperglycemic agent belonging to the meglitinide class of drugs, primarily used in the management of type 2 diabetes mellitus.[1][2] Its principal mechanism of action involves the modulation of ion channels, specifically the ATP-sensitive potassium (K-ATP) channels, in pancreatic beta cells.[2][3][4] This modulation leads to the stimulation of insulin secretion, thereby lowering blood glucose levels.[1][2][3] The patch-clamp technique is an indispensable tool for investigating the electrophysiological effects of drugs like this compound on ion channels at the molecular level. This document provides detailed application notes and protocols for studying the effects of this compound on ion channels using patch-clamp electrophysiology.
Mechanism of Action
This compound exerts its therapeutic effect by binding to the sulfonylurea receptor 1 (SUR1), the regulatory subunit of the K-ATP channel in pancreatic beta cells.[1][3] This binding event inhibits the channel's activity, leading to the closure of the K-ATP channels.[1][2][3][4] The K-ATP channel is a hetero-octameric complex composed of four SUR1 subunits and four inwardly rectifying potassium channel 6.2 (Kir6.2) subunits, which form the pore of the channel.[3][5][6]
The closure of K-ATP channels by this compound reduces the outward flow of potassium ions, causing depolarization of the beta cell membrane.[2][4] This depolarization leads to the opening of voltage-gated calcium channels, resulting in an influx of calcium ions into the cell.[2][4] The subsequent increase in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, leading to insulin secretion.[2][4]
Signaling Pathway of this compound-Induced Insulin Secretion
Caption: Signaling pathway of this compound-induced insulin secretion.
Quantitative Data: this compound Interaction with K-ATP Channels
The following tables summarize the quantitative data from various patch-clamp and binding studies on the interaction of this compound with K-ATP channels.
Table 1: Inhibitory Concentration (IC50) of this compound on K-ATP Channels
| Cell Type/Channel Composition | IC50 Value | Reference |
| Recombinant Kir6.2/SUR1 (HEK293 cells) | 21 nmol/l | [7][8] |
| Native rat β-cell K-ATP channels | 0.9–7 nmol/l | [7][8] |
| Normal glucose conditions | 5.0 ± 1.4 nM | [9] |
| Whole-cell experiments (long duration) | 89 pmol/l | [10] |
| Kir6.2/SUR1, Kir6.2/SUR2A, Kir6.2/SUR2B (high-affinity site) | 2-8 nmol/l | [11] |
| Kir6.2 (low-affinity site) | 230 µmol/l | [11] |
Table 2: Binding Affinity (Kd) of this compound
| Channel Composition | Kd Value | Reference |
| Kir6.2/SUR1 | 0.40 nmol/l | [7] |
| Kir6.2/SUR1[S1237Y] mutant | 0.31 nmol/l | [7] |
| SUR1 alone | 59 ± 16 nM | [5] |
| Kir6.2/SUR1 co-expressed | 0.42 ± 0.03 nM | [5] |
| SUR1 co-expressed with Kir6.2ΔN14 | 51 ± 23 nM | [5] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of K-ATP Channels in HEK293 Cells
This protocol describes the methodology for recording K-ATP channel currents in HEK293 cells transiently or stably expressing Kir6.2/SUR1 subunits and the application of this compound.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
For transient transfection, co-transfect cells with plasmids encoding Kir6.2 and SUR1 subunits using a suitable transfection reagent.
-
Recordings are typically performed 24-48 hours post-transfection.
2. Solutions:
-
External Solution (in mM): 140 KCl, 1 MgCl2, 2.6 CaCl2, 5 HEPES (pH 7.4 with KOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 5 HEPES (pH 7.2 with KOH). ATP should be omitted from the internal solution to maximize K-ATP channel opening.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO and store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected transfected cell.
-
Hold the membrane potential at -60 mV.
-
Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to elicit K-ATP channel currents.
-
Perfuse the cell with the external solution containing various concentrations of this compound to determine its inhibitory effect on the channel currents.
4. Data Analysis:
-
Measure the amplitude of the K-ATP current at a specific voltage (e.g., +40 mV) before and after the application of this compound.
-
Construct a dose-response curve by plotting the percentage of current inhibition against the logarithm of the this compound concentration.
-
Fit the data with the Hill equation to determine the IC50 value.
Experimental Workflow
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. ClinPGx [clinpgx.org]
- 4. This compound Mechanism of Action – My Endo Consult [myendoconsult.com]
- 5. Kir6.2-dependent high-affinity this compound binding to beta-cell K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Importance of the Kir6.2 N-terminus for the interaction of glibenclamide and this compound with the pancreatic K(ATP) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Effects of the hypoglycaemic drugs this compound and glibenclamide on ATP-sensitive potassium-channels and cytosolic calcium levels in beta TC3 cells and rat pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound on cloned beta cell, cardiac and smooth muscle types of ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Repaglinide Dose-Response Curve Generation for the Assessment of Insulin Secretagogue Activity
Introduction
Repaglinide is an oral antidiabetic drug belonging to the meglitinide class of insulin secretagogues.[1][2] It is utilized in the management of type 2 diabetes mellitus by stimulating the release of insulin from pancreatic β-cells.[1][3] The mechanism of action involves the binding and inhibition of the ATP-sensitive potassium (KATP) channels on the surface of these cells.[3][4] This inhibition leads to membrane depolarization, the opening of voltage-gated calcium channels, and a subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[4][5] This application note provides a detailed protocol for generating an in vitro dose-response curve for this compound to characterize its potency and efficacy as an insulin secretagogue.
Mechanism of Action Signaling Pathway
This compound elicits its therapeutic effect by modulating the insulin secretion pathway in pancreatic β-cells. The process is initiated by the binding of this compound to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel.[1][6] This binding event leads to the closure of the KATP channel, preventing potassium ion efflux and causing depolarization of the cell membrane. The change in membrane potential activates voltage-dependent calcium channels, resulting in an influx of extracellular calcium. The elevated intracellular calcium concentration is a critical signal that promotes the fusion of insulin-containing secretory granules with the plasma membrane, leading to the secretion of insulin into the bloodstream.[4][5]
Caption: this compound signaling pathway in pancreatic β-cells.
Experimental Protocols
A robust and reproducible in vitro assay is crucial for determining the dose-dependent effect of this compound on insulin secretion. The following protocol outlines the necessary steps using a pancreatic β-cell line.
Cell Line Selection
Several pancreatic β-cell lines are suitable for this assay. Commonly used lines include rat insulinoma cells (INS-1) and mouse insulinoma cells (MIN-6).[7][8] For studies focusing on human physiology, the EndoC-βH1 human pancreatic β-cell line is a highly relevant model.[9][10]
Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is designed to measure the amount of insulin secreted by pancreatic β-cells in response to glucose stimulation in the presence of varying concentrations of this compound.
Materials:
-
Pancreatic β-cell line (e.g., INS-1, MIN-6, or EndoC-βH1)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and other required components.
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with HEPES and bovine serum albumin (BSA).
-
Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM)
-
This compound stock solution (in DMSO)
-
Insulin ELISA kit
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the pancreatic β-cells into a 96-well plate at an appropriate density and culture until they reach the desired confluency.
-
Pre-incubation (Starvation):
-
Gently wash the cells with a glucose-free buffer.
-
Pre-incubate the cells in a low-glucose buffer for a defined period (e.g., 1-2 hours) to establish a basal state of insulin secretion.
-
-
This compound Treatment and Glucose Stimulation:
-
Prepare a serial dilution of this compound in a buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM). Include a vehicle control (DMSO) without this compound.
-
Remove the pre-incubation buffer and add the this compound-containing stimulation buffer to the respective wells.
-
Incubate the plate for a specified time (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well. The supernatant contains the secreted insulin.
-
Insulin Quantification:
-
Quantify the insulin concentration in the collected supernatants using a commercially available Insulin ELISA kit, following the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the insulin concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.
-
Caption: Experimental workflow for GSIS assay.
Data Presentation
The quantitative data obtained from in vitro studies on this compound can be summarized for easy comparison. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) are key parameters to determine the potency of the compound.
| Cell/System | Parameter | This compound Concentration | Reference |
| Mouse βTC3 cells | IC50 (KATP current inhibition) | 89 pM | [11] |
| Mouse βTC3 cells | EC50 (Intracellular Ca2+ increase) | 0.5 nM | [11] |
| Cloned Kir6.2/SUR1 channels | IC50 | 2-8 nM | [12] |
| Cloned Kir6.2/SUR2A channels | IC50 | 2-8 nM | [12] |
| Cloned Kir6.2/SUR2B channels | IC50 | 2-8 nM | [12] |
Note: The reported values can vary depending on the specific experimental conditions, such as the cell line used, incubation time, and the specific endpoint being measured.
Conclusion
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to generate in vitro dose-response curves for this compound. The detailed protocol for the Glucose-Stimulated Insulin Secretion (GSIS) assay, along with the provided signaling pathway and experimental workflow diagrams, offers a clear framework for assessing the insulin secretagogue activity of this compound and similar compounds. The presented data underscores the potent effect of this compound on pancreatic β-cells. By following these standardized methods, researchers can obtain reliable and reproducible data to further understand the pharmacology of this compound and to screen for novel therapeutic agents for the treatment of type 2 diabetes.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. ClinPGx [clinpgx.org]
- 5. This compound Mechanism of Action – My Endo Consult [myendoconsult.com]
- 6. The Structural Basis for the Binding of this compound to the Pancreatic KATP Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pancreatic beta cell lines and their applications in diabetes mellitus research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Finally! A human pancreatic β cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - The supply chain of human pancreatic β cell lines [jci.org]
- 11. Effects of the hypoglycaemic drugs this compound and glibenclamide on ATP-sensitive potassium-channels and cytosolic calcium levels in beta TC3 cells and rat pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound on cloned beta cell, cardiac and smooth muscle types of ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectrofluorimetric Analysis of Repaglinide in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Repaglinide is an oral antidiabetic drug belonging to the meglitinide class, used for the management of type 2 diabetes mellitus.[1][2] It stimulates the release of insulin from the pancreas, a process dependent on functioning beta cells.[1] Accurate and reliable quantification of this compound in pharmaceutical dosage forms is crucial for ensuring quality control and therapeutic efficacy. Spectrofluorimetry offers a simple, sensitive, and cost-effective alternative to more complex methods like HPLC for routine analysis.[3] This application note details a validated spectrofluorimetric method for the determination of this compound in tablets.
Principle of the Method
The method is based on the intrinsic fluorescence of the this compound molecule. The electron-withdrawing groups (carboxy, carbonyl) and the nitrogen attached to the aromatic ring in this compound's structure are responsible for its fluorescence properties.[3][4] When excited with ultraviolet radiation at its excitation maximum (λex), the molecule emits light at a longer wavelength, its emission maximum (λem). The intensity of this emitted fluorescence is directly proportional to the concentration of this compound over a defined range, allowing for its quantitative determination.
Experimental Protocol
1. Instrumentation and Reagents
-
Instrument: A spectrofluorometer (e.g., Spectrofluorimeter SL-174, ELICO) equipped with a xenon flash lamp and quartz cuvettes.[3]
-
Reagents and Solvents:
2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and make up the volume to the mark with methanol.
-
Use sonication to ensure complete dissolution.[3]
-
-
Working Standard Solutions (5-80 µg/mL):
-
Prepare an intermediate stock solution of 100 µg/mL by diluting 1 mL of the 1000 µg/mL stock solution to 10 mL with methanol.
-
From the 100 µg/mL solution, prepare a series of working standard solutions by making appropriate dilutions with methanol to achieve concentrations in the range of 5-80 µg/mL.[3][4] These solutions are used to construct the calibration curve.
-
-
Sample Solution from Tablets:
-
Weigh and finely powder at least eight this compound tablets to get an average tablet weight.[3]
-
Accurately weigh a quantity of the powdered tablets equivalent to a specific amount of this compound.
-
Transfer the powder to a suitable volumetric flask and add methanol.
-
Sonicate the flask for approximately 15 minutes to ensure complete extraction of the drug.[5]
-
Dilute to the mark with methanol to obtain a solution with a theoretical concentration within the linearity range (e.g., 80 µg/mL).[3]
-
Filter the solution through a 0.22 µm membrane filter to remove any undissolved excipients.[3]
-
The clear filtrate is now ready for analysis.
-
3. Spectrofluorimetric Measurement
-
Set the spectrofluorometer parameters as follows:
-
Use methanol as the blank and zero the instrument.
-
Measure the fluorescence intensity of each working standard solution and the prepared sample solution.
-
Record the fluorescence intensity values.
4. Data Analysis
-
Calibration Curve: Plot a graph of fluorescence intensity versus the concentration of the working standard solutions. Perform a linear regression analysis to obtain the equation of the line (Y = mx + c) and the correlation coefficient (r²).
-
Quantification: Use the regression equation to calculate the concentration of this compound in the filtered sample solution from its measured fluorescence intensity.
-
Assay Calculation: Calculate the amount of this compound in the tablet formulation using the following formula: Amount per tablet (mg) = (C × D × A) / W Where:
-
C = Concentration of this compound in the sample solution (µg/mL) from the calibration curve
-
D = Dilution factor
-
A = Average weight of a single tablet (mg)
-
W = Weight of the tablet powder taken for analysis (mg)
-
Method Validation and Data Presentation
The described spectrofluorimetric method has been validated for its performance and reliability. The key validation parameters are summarized in the tables below.
Table 1: Optical Characteristics and Linearity
| Parameter | Value | Reference |
|---|---|---|
| Excitation Wavelength (λex) | 282 nm | [3][4] |
| Emission Wavelength (λem) | 379 nm | [3][4] |
| Linearity Range | 5 - 80 µg/mL | [3][4] |
| Regression Equation | Y = 1.9247x + 17.351 | [3] |
| Correlation Coefficient (r²) | 0.9989 |[3] |
Table 2: Sensitivity of the Method
| Parameter | Value | Reference |
|---|---|---|
| Limit of Detection (LOD) | 5.0 µg/mL (Experimental) | [3] |
| Limit of Quantitation (LOQ) | 10.0 µg/mL (Experimental) |[3] |
Table 3: Precision Studies
| Concentration (µg/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Reference |
|---|---|---|---|
| 10 (Low) | 0.11 | 0.23 | [3] |
| 40 (Medium) | 0.09 | 0.12 | [3] |
| 80 (High) | 0.05 | 0.08 | [3] |
(RSD = Relative Standard Deviation)
Table 4: Assay of Commercial Formulation
| Parameter | Result | Reference |
|---|---|---|
| Label Claim | 0.5 mg / tablet | [3] |
| Amount Found (Mean ± SD, n=3) | 69.43 ± 0.045 µg/mL (in 80 µg/mL solution) | [3][4] |
| % Assay | 99.18% | Calculated |
Visual Workflow
The logical flow of the experimental protocol is illustrated in the diagram below.
Caption: Workflow for this compound analysis.
The spectrofluorimetric method described provides a simple, rapid, accurate, and precise means for the quantitative analysis of this compound in its tablet dosage forms.[3] Its linearity and sensitivity are adequate for routine quality control testing, making it a viable and economical alternative to chromatographic techniques.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound | C27H36N2O4 | CID 65981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. saapjournals.org [saapjournals.org]
Application Notes and Protocols for Studying Repaglinide's Effect on Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for investigating the effects of Repaglinide on insulin secretion. Detailed protocols for key in vitro experiments are provided, along with data presentation guidelines and visualizations of the underlying cellular mechanisms and experimental workflows.
Introduction to this compound
This compound is an oral antidiabetic drug belonging to the meglitinide class of insulin secretagogues.[1][2] It is used to manage type 2 diabetes mellitus by stimulating the release of insulin from pancreatic β-cells.[1][3] this compound's mechanism of action involves the blockade of ATP-dependent potassium (KATP) channels on the β-cell membrane.[4][5] This action leads to membrane depolarization, opening of voltage-gated calcium channels, and a subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[5][6][7] A key characteristic of this compound is its rapid onset and short duration of action, making it particularly effective in controlling postprandial hyperglycemia.[4][8]
Core Concepts in Experimental Design
Studying the effects of this compound on insulin secretion involves a multi-faceted approach, utilizing both cellular and isolated tissue models. Key experimental readouts include the quantification of secreted insulin and the measurement of intracellular calcium dynamics. The following sections provide detailed protocols for these essential assays.
I. In Vitro Models for this compound Studies
Pancreatic Islet Isolation
Isolated pancreatic islets are a crucial ex vivo model for studying insulin secretion in a physiologically relevant context.
Protocol: Mouse Pancreatic Islet Isolation
This protocol is adapted from established methods for high-yield islet isolation.[7][9]
Materials:
-
Collagenase P solution
-
Hank's Balanced Salt Solution (HBSS)
-
RPMI-1640 complete media
-
Density gradient cell separation medium
-
Sterile surgical instruments
Procedure:
-
Collagenase Perfusion: Euthanize the mouse and expose the pancreas. Cannulate the common bile duct at the ampulla of Vater and perfuse the pancreas with cold collagenase P solution.[7]
-
Pancreas Digestion: Excise the inflated pancreas, place it in a conical tube with additional collagenase solution, and incubate in a 37°C water bath with shaking for approximately 13-15 minutes.[7]
-
Mechanical Disruption: Stop the digestion by adding cold HBSS. Gently shake the tube to mechanically disrupt the digested tissue.
-
Islet Purification: Centrifuge the tissue suspension and resuspend the pellet in a density gradient medium. Carefully layer HBSS on top to create a gradient. Centrifuge to separate the islets from acinar and other tissues. The islets will form a distinct layer at the interface.[7]
-
Islet Collection and Culture: Collect the islet layer, wash with HBSS, and handpick the islets under a dissecting microscope. Culture the isolated islets in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.[9]
Pancreatic β-Cell Lines
Cell lines such as MIN-6 (mouse insulinoma) and beta TC3 are valuable tools for mechanistic studies and higher-throughput screening.[3][6][10]
Protocol: MIN-6 Cell Culture
Materials:
-
MIN-6 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-glutamine
-
β-mercaptoethanol
-
Trypsin-EDTA
Procedure:
-
Culture Medium: Prepare complete growth medium consisting of DMEM with 4.5 g/L glucose, 15% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50-55 µM β-mercaptoethanol.[11]
-
Cell Maintenance: Culture MIN-6 cells in a 37°C incubator with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate in fresh culture medium.[12]
II. Experimental Protocols
Static Insulin Secretion Assay
This assay is used to quantify insulin secretion from isolated islets or β-cell lines in response to various stimuli in a static condition.
Protocol: Glucose-Stimulated Insulin Secretion (GSIS) with this compound
This protocol can be adapted for both isolated islets and MIN-6 cells.[1][2][11]
Materials:
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (114 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.16 mM MgSO4, 20 mM HEPES, 2.5 mM CaCl2, 25.5 mM NaHCO3, and 0.1% BSA, pH 7.4)
-
Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM)
-
This compound stock solution (dissolved in DMSO)
-
Insulin ELISA kit
Procedure:
-
Cell/Islet Seeding: Seed MIN-6 cells in a 24-well plate to achieve ~80% confluency on the day of the assay. For islets, use batches of 10 islets per well.[1][11]
-
Pre-incubation: Gently wash the cells/islets twice with glucose-free KRBH buffer. Then, pre-incubate in KRBH containing low glucose (e.g., 2.8 mM) for 1-2 hours at 37°C to establish basal insulin secretion.[2][11]
-
Stimulation: Aspirate the pre-incubation buffer. Add fresh KRBH containing:
-
Low glucose (e.g., 2.8 mM) as a negative control.
-
High glucose (e.g., 16.7 mM) as a positive control.
-
Low glucose + various concentrations of this compound.
-
High glucose + various concentrations of this compound.
-
-
Incubation: Incubate for 1 hour at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the supernatants using a mouse insulin ELISA kit according to the manufacturer's instructions.[11]
Dynamic Insulin Secretion Assay (Perifusion)
Perifusion assays allow for the real-time measurement of insulin secretion, providing insights into the dynamics of the secretory response, including the first and second phases.
Protocol: Islet Perifusion with this compound
This protocol is a generalized procedure for islet perifusion.[13][14][15][16][17]
Materials:
-
Perifusion system with chambers, peristaltic pump, and fraction collector
-
Isolated islets (~100 per chamber)
-
KRBH buffer with varying glucose concentrations
-
This compound solution
Procedure:
-
System Setup: Assemble the perifusion system and equilibrate with KRBH buffer containing a basal glucose concentration (e.g., 2.8 mM) at 37°C.
-
Islet Loading: Load approximately 100 islets into each perifusion chamber.[15]
-
Equilibration: Perifuse the islets with basal glucose KRBH for 30-60 minutes to establish a stable baseline of insulin secretion.[16]
-
Stimulation Protocol: Sequentially perifuse the islets with different solutions, collecting fractions at regular intervals (e.g., every 1-3 minutes). A typical sequence could be:
-
Basal glucose (e.g., 2.8 mM) for 10 min.
-
High glucose (e.g., 16.7 mM) for 20 min to observe the biphasic insulin response.
-
Basal glucose for 15 min to return to baseline.
-
Basal glucose + this compound for 20 min.
-
High glucose + this compound for 20 min.
-
-
Sample Analysis: Measure the insulin concentration in each collected fraction using an insulin ELISA.
Intracellular Calcium Imaging
This technique is used to visualize and quantify changes in intracellular calcium concentration ([Ca2+]i) in response to stimuli.
Protocol: [Ca2+]i Measurement with Fura-2 AM
This protocol describes the use of the ratiometric calcium indicator Fura-2 AM.[18][19][20][21][22]
Materials:
-
Isolated islets or MIN-6 cells grown on coverslips
-
Fura-2 AM fluorescent dye
-
HEPES-buffered saline (HBS)
-
Fluorescence microscopy system with appropriate filters for 340 nm and 380 nm excitation and ~510 nm emission.
Procedure:
-
Dye Loading: Incubate the cells/islets with Fura-2 AM in HBS for 30-60 minutes at room temperature in the dark.
-
De-esterification: Wash the cells/islets with HBS to remove extracellular dye and incubate for an additional 30 minutes to allow for complete de-esterification of the dye within the cells.[19]
-
Imaging: Mount the coverslip on the microscope stage. Perfuse with HBS containing different stimuli (e.g., low glucose, high glucose, this compound) while recording fluorescence images at excitation wavelengths of 340 nm and 380 nm.
-
Data Analysis: Calculate the ratio of the fluorescence intensities (340/380 nm). An increase in this ratio corresponds to an increase in intracellular calcium concentration.[18]
III. Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison and interpretation.
Table 1: Dose-Dependent Effect of this compound on Insulin Secretion from Isolated Mouse Islets
| This compound Concentration (nmol/l) | Insulin Secretion (Fold Increase over Basal) |
| 0 (Control) | 1.0 |
| 10 | 2.5 ± 0.3 |
| 30 | 5.2 ± 0.6 |
| 100 | 8.9 ± 1.1 |
| 300 | 9.5 ± 1.3 |
Data are hypothetical and presented as mean ± SEM. Actual results will vary based on experimental conditions.
Table 2: Comparison of this compound and Glibenclamide on Insulin Secretion and Intracellular Calcium
| Drug | EC50 for Insulin Secretion (nmol/l) | Half-maximal [Ca2+]i Increase (nmol/l) |
| This compound | 29[4] | 0.5[6] |
| Glibenclamide | 80[4] | 0.5[6] |
Table 3: Effect of this compound on First-Phase Insulin Secretion in Type 2 Diabetic Patients
| Treatment | AUC for First-Phase Insulin Secretion (mU/l · 10 min) |
| Placebo | 150 ± 25 |
| This compound (2 mg) | 350 ± 40* |
Data are illustrative, based on findings that this compound significantly increases first-phase insulin secretion.[23] Actual values are study-dependent.
IV. Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided to illustrate key concepts.
References
- 1. protocols.io [protocols.io]
- 2. Static insulin secretion analysis of isolated islets [protocols.io]
- 3. Characteristics of this compound and its mechanism of action on insulin secretion in patients with newly diagnosed type-2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulation of insulin release by this compound and glibenclamide involves both common and distinct processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Effects of the hypoglycaemic drugs this compound and glibenclamide on ATP-sensitive potassium-channels and cytosolic calcium levels in beta TC3 cells and rat pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compared to glibenclamide, this compound treatment results in a more rapid fall in glucose level and beta-cell secretion after glucose stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Video: Leprdb Mouse Model of Type 2 Diabetes: Pancreatic Islet Isolation and Live-cell 2-Photon Imaging Of Intact Islets [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. bcrj.org.br [bcrj.org.br]
- 13. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Measuring dynamic hormone release from pancreatic islets using perifusion assay [protocols.io]
- 16. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 19. moodle2.units.it [moodle2.units.it]
- 20. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 21. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 23. The effect of this compound on insulin secretion and oxidative stress in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Radiolabeled Repaglinide Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Repaglinide is an oral antidiabetic drug belonging to the meglitinide class, prescribed for the management of type 2 diabetes mellitus.[1][2] Its therapeutic effect is mediated by stimulating insulin secretion from pancreatic β-cells.[3][4] The molecular target of this compound is the ATP-sensitive potassium (KATP) channel on the β-cell membrane.[1][5] Specifically, this compound binds to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the KATP channel, leading to channel closure.[2][6] This event triggers a cascade of intracellular events, culminating in the exocytosis of insulin.[1][7]
Radioligand binding assays are a fundamental tool for characterizing the interaction of drugs with their receptors. This application note provides a detailed protocol for a radiolabeled this compound binding assay using membranes from cells expressing the human pancreatic KATP channel (Kir6.2/SUR1).
Signaling Pathway of this compound Action
This compound initiates insulin secretion by binding to and inhibiting the KATP channels in pancreatic β-cells.[1] This binding event closes the channels, preventing K+ efflux and leading to membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, causing an influx of Ca2+.[7] The subsequent rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules.[1]
Caption: Signaling pathway of this compound-induced insulin secretion.
Experimental Protocols
This section details the methodology for a saturation binding assay to determine the affinity (Kd) and density (Bmax) of [3H]this compound binding sites on membranes expressing the human Kir6.2/SUR1 channel.
Materials and Reagents
-
Radioligand: [3H]this compound (Specific Activity: ~50-80 Ci/mmol)
-
Cell Source: HEK293 cells stably co-expressing human Kir6.2 and SUR1 subunits.
-
Unlabeled Ligand: this compound (for non-specific binding determination)
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail: (e.g., Betaplate Scint)
-
Protein Assay Reagent: (e.g., Pierce® BCA Assay Kit)
-
Equipment:
-
Homogenizer
-
High-speed centrifuge
-
96-well plates
-
Filter plates (e.g., Whatman GF/B)
-
Cell harvester
-
Scintillation counter
-
Membrane Preparation
-
Culture HEK293 cells expressing Kir6.2/SUR1 to ~90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Membrane Preparation Buffer.
-
Homogenize the cell suspension on ice.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 48,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer.
-
Determine the protein concentration using a BCA protein assay.
-
Store membrane aliquots at -80°C until use.
Saturation Binding Assay
-
On the day of the assay, thaw the membrane preparation and resuspend to a final concentration of 5-20 µg protein per well in Assay Buffer.[8]
-
Prepare serial dilutions of [3H]this compound in Assay Buffer (e.g., 0.05 - 5 nM).
-
Set up the assay in a 96-well plate with a final volume of 250 µL per well.[8]
-
Total Binding: Add 150 µL of the membrane suspension, 50 µL of Assay Buffer, and 50 µL of the corresponding [3H]this compound dilution to each well.
-
Non-specific Binding (NSB): Add 150 µL of the membrane suspension, 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM), and 50 µL of the corresponding [3H]this compound dilution to each well.
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.[8][9]
-
Terminate the assay by rapid vacuum filtration through a 0.3% PEI-presoaked filter plate using a cell harvester.[8]
-
Wash the filters three to four times with ice-cold Wash Buffer to remove unbound radioligand.[8]
-
Dry the filter plate for 30-60 minutes at 50°C.[8]
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.[8]
Data Analysis
-
Calculate specific binding by subtracting the non-specific binding (NSB) from the total binding for each concentration of [3H]this compound.
-
Plot the specific binding (Y-axis) against the concentration of [3H]this compound (X-axis).
-
Analyze the data using non-linear regression (one-site binding hyperbola) to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[10][11]
Experimental Workflow
The following diagram illustrates the workflow for the radiolabeled this compound binding assay.
Caption: Workflow for the radiolabeled this compound binding assay.
Data Presentation
The following tables summarize representative binding affinity data for this compound and other related compounds at the human pancreatic KATP channel (Kir6.2/SUR1).
Table 1: [3H]this compound Saturation Binding Data
| Channel Composition | Kd (nM) | Bmax (pmol/mg protein) | Cell Type | Reference |
| Kir6.2/SUR1 (wild-type) | 0.40 ± 0.09 | 1.6 ± 0.2 | HEK293 | [12] |
| Kir6.2/SUR1[S1237Y] | 0.31 ± 0.02 | Not specified | HEK293 | [12] |
| SUR1 alone | 59 ± 16 | Not specified | Not specified | [9] |
| Kir6.2/SUR1 | 0.42 ± 0.03 | Not specified | Not specified | [9] |
Table 2: Competitive Binding Data (Displacement of [3H]this compound)
| Competitor | IC50 (µM) | Channel Composition | Cell Type | Reference |
| Nateglinide | 0.7 | Kir6.2/SUR1 (wild-type) | HEK293 | [13] |
| Tolbutamide | 26 | Kir6.2/SUR1 (wild-type) | HEK293 | [13] |
Table 3: Inhibition Constants (Ki) from Competitive Binding
| Competitor | Ki (nM) | Channel Composition | Cell Type | Reference |
| Glibenclamide | 36 ± 6 | Kir6.2/SUR1[S1237Y] | HEK293 | [12] |
| This compound | 0.4 ± 0.2 | Kir6.2/SUR1[S1237Y] | HEK293 | [12] |
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. ClinPGx [clinpgx.org]
- 6. The Structural Basis for the Binding of this compound to the Pancreatic KATP Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Mechanism of Action – My Endo Consult [myendoconsult.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Kir6.2-dependent high-affinity this compound binding to β-cell KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Differential interactions of nateglinide and this compound on the human beta-cell sulphonylurea receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Repaglinide Solubility for In Vitro Assays
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for dissolving repaglinide in aqueous buffers for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous buffers?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1][2] Its poor solubility is attributed to its lipophilic (fat-soluble) nature, as indicated by a high LogP value, and its chemical structure as a weakly acidic compound.[3] This makes it challenging to prepare homogenous solutions in water-based buffers commonly used in cellular assays.
Q2: What are the key physicochemical properties of this compound?
Understanding the fundamental properties of this compound is crucial for troubleshooting solubility issues.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₇H₃₆N₂O₄ | [4][5] |
| Molecular Weight | 452.6 g/mol | [4][6] |
| BCS Class | Class II | [1][2] |
| pKa | 4.19 and 5.78 or 4.16 and 6.01 | [7][8] [3][9] |
| LogP | 3.97 - 5.9 | [3][10] |
| Appearance | Crystalline solid |[4] |
Q3: What is the most reliable method for preparing a this compound solution for an in vitro assay?
The recommended method is to first create a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer of choice.[4] Dimethyl sulfoxide (DMSO) is the most commonly used and effective solvent for this purpose.
Q4: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture media. What went wrong?
This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the highly soluble organic stock solution exceeds the solubility limit of the drug in the final aqueous medium. See the Troubleshooting Guide below for specific solutions.
Q5: What is the maximum achievable concentration of this compound in a buffer like PBS?
Using the recommended co-solvent method, a solubility of approximately 0.2 mg/mL can be achieved in a 1:4 solution of DMSO:PBS (pH 7.2).[4] This means the final concentration of DMSO in the buffer is 20%. The maximum achievable concentration will always depend on the final percentage of DMSO tolerated by your specific assay or cell line.
Q6: How long can I store my aqueous working solution of this compound?
It is strongly recommended not to store the aqueous solution for more than one day.[4] For best results and to avoid precipitation or degradation, prepare the final working solution fresh for each experiment.
Q7: Are there more advanced methods to enhance this compound solubility?
Yes, for drug formulation and development, several advanced techniques are used to improve this compound's solubility and bioavailability. These include creating solid dispersions with hydrophilic polymers (like PEG 6000 or PVP K30), complexation with cyclodextrins, and using solubilizing excipients like meglumine.[11][12][13] While highly effective, these methods are generally not necessary for preparing simple solutions for acute in vitro assays.
Troubleshooting Guide: this compound Precipitation
If you observe cloudiness or precipitation when preparing your final working solution, consult the following guide.
| Potential Cause | Recommended Solution |
| Final DMSO concentration is too low. | The aqueous buffer cannot maintain this compound in solution without sufficient co-solvent. Gradually increase the final percentage of DMSO. Crucially, always verify the maximum DMSO tolerance of your cell line or assay system. |
| This compound concentration is too high. | The desired final concentration exceeds the drug's solubility limit in the aqueous buffer, even with a co-solvent. Reduce the final working concentration of this compound. |
| Improper mixing technique. | Adding the DMSO stock too quickly can cause localized high concentrations, leading to immediate precipitation. Add the DMSO stock solution dropwise into the aqueous buffer while continuously vortexing or stirring vigorously to ensure rapid and uniform dispersion. |
| Buffer pH. | This compound is a weak acid with two pKa values (around 4.2 and 5.8), making its solubility pH-dependent.[7][8] While most cell-based assays require a physiological pH of ~7.4, ensure your buffer is correctly prepared and has not become acidic. |
| Temperature. | Solubility can be temperature-dependent. Ensure your buffer is at the appropriate temperature (e.g., room temperature or 37°C) before adding the this compound stock. Avoid using ice-cold buffers. |
Data Summary
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
|---|---|---|
| Water / Distilled Water | 0.025 - 0.034 mg/mL (Practically Insoluble) | [1][7] |
| DMSO | ~30 - 91 mg/mL | [4][14] |
| Ethanol | ~25 mg/mL | [4] |
| Methanol | ~120 mg/mL | [1] |
| Phosphate Buffer (pH 7.4) | 50.2 mg/mL | [1] |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL |[4] |
Note: The high solubility reported in phosphate buffer (pH 7.4) may be under specific experimental conditions and can be difficult to replicate without precise protocol adherence. The co-solvent method remains the most practical approach for most lab settings.
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a suitable microcentrifuge tube or vial.
-
Solvent Addition: Add the required volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-30 mg/mL).
-
Dissolution: Vortex or gently agitate the solution at room temperature until all the solid has completely dissolved. The solution should be clear and free of any particulates.
-
Storage: Store the DMSO stock solution at -20°C for long-term stability.[4] Purging the vial with an inert gas like nitrogen or argon before sealing can further protect against degradation.[4]
Protocol 2: Preparation of a Final Working Solution in Aqueous Buffer
-
Buffer Preparation: Prepare the desired volume of your final aqueous buffer (e.g., PBS, cell culture medium). Ensure it is at the correct pH and temperature for your experiment.
-
Vortexing: Place the tube/vial of aqueous buffer on a vortex mixer and set it to a medium-high speed to create a vortex.
-
Dilution: While the buffer is actively vortexing, slowly add the required volume of the this compound DMSO stock solution dropwise directly into the vortex. This ensures immediate and thorough mixing.
-
Final Check: Once the stock solution is added, continue vortexing for another 10-15 seconds. Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiment. Do not store.[4]
Visualizations
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | 135062-02-1 [chemicalbook.com]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 8. Study of Solid-State Transitions and Its Impact on Solubility and Stability of this compound - ProQuest [proquest.com]
- 9. crpsonline.com [crpsonline.com]
- 10. This compound | C27H36N2O4 | CID 65981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. public.pensoft.net [public.pensoft.net]
- 12. Recent solubility and dissolution enhancement techniques for this compound a BCS class II drug: a review [pharmacia.pensoft.net]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
Optimizing Repaglinide concentration for primary islet culture experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Repaglinide concentration for primary islet culture experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your research.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in primary islet culture experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Islet Viability After this compound Treatment | High this compound Concentration: Concentrations significantly above the optimal range can induce apoptosis.[1] Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. Suboptimal Culture Conditions: Inadequate culture media, temperature, or CO2 levels can exacerbate drug-induced stress.[2][3][4] | - Perform a Dose-Response Curve: Test a range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific islet source and experimental conditions. - Optimize Solvent Concentration: Ensure the final solvent concentration in the culture medium is minimal and non-toxic (typically <0.1% for DMSO). Run a solvent-only control. - Ensure Optimal Culture Conditions: Use appropriate culture media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) and maintain a humidified incubator at 37°C and 5% CO2.[2][4] |
| Inconsistent or No Insulin Secretion in Response to this compound | Loss of Islet Function: Islets may have been damaged during isolation or culture, leading to poor functionality. Incorrect Glucose Concentration: this compound's insulinotropic effect is glucose-dependent.[5] This compound Degradation: Improper storage or handling of this compound stock solution. | - Assess Islet Quality: Before starting the experiment, verify islet viability and function using a standard glucose-stimulated insulin secretion (GSIS) assay. - Use Appropriate Glucose Levels: Ensure the experimental buffer contains a stimulatory glucose concentration (e.g., 16.7 mM) when assessing this compound's effect. - Properly Store and Handle this compound: Prepare fresh stock solutions and store them at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| High Basal Insulin Secretion in Low Glucose Conditions | This compound Concentration Too High: At supra-maximal concentrations, this compound can stimulate insulin release even at low glucose levels, masking the glucose-dependent effect. | - Titrate this compound Concentration: Lower the concentration of this compound to a range where its effect is more glucose-sensitive. A maximal secretory response is often observed around 10 nmol/L.[5] |
| Difficulty Reproducing Results | Variability in Islet Preparations: Islet size, health, and purity can vary between isolations. Inconsistent Experimental Technique: Minor variations in incubation times, reagent concentrations, or handling can impact results. | - Normalize Data: Express insulin secretion as a fold change over basal or as a percentage of total insulin content to account for variations in islet mass. - Standardize Protocols: Adhere strictly to established and validated protocols for all experimental steps. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for primary islet culture experiments?
A1: Based on available literature, a good starting point for dose-response studies is in the low nanomolar to low micromolar range. A maximal secretory response has been reported at approximately 10 nmol/L.[5] One study on MIN-6 cells used a concentration of 50 nM.[6] For rat islets, a higher concentration of 10 µM has been used without adversely affecting protein biosynthesis.[7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is sparingly soluble in water but soluble in organic solvents like DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing your working solutions, dilute the stock in your culture medium, ensuring the final DMSO concentration is below 0.1%.
Q3: How long should I incubate islets with this compound?
A3: The incubation time will depend on your experimental goals. For acute insulin secretion studies, a short incubation of 30-60 minutes is typically sufficient, as this compound has a rapid onset of action. For studies on gene expression or long-term viability, longer incubation periods (e.g., 24-48 hours) may be necessary.
Q4: Can I use this compound in combination with other compounds?
A4: Yes, but it is important to consider potential interactions. For example, combining this compound with other insulin secretagogues that act on the KATP channel, such as sulfonylureas, is generally not recommended as they share a similar mechanism of action.[5] Always include appropriate controls to assess the effects of each compound individually and in combination.
Quantitative Data Summary
The following tables summarize quantitative data on this compound's effects from various studies. Note that experimental conditions may vary between studies.
Table 1: In Vitro this compound Concentrations and Observed Effects
| Concentration | Cell/Tissue Type | Duration | Key Observation(s) | Reference(s) |
| 10 nmol/L | Pancreatic Beta-Cells | Not Specified | Maximal insulin secretory response. | [5] |
| 50 nmol/L | MIN-6 (Mouse Insulinoma) Cells | 15 min - 12 hrs | Significantly increased insulin levels in the cell medium at all time points. | [6] |
| 10 µmol/L | Isolated Rat Islets | 90 min | Did not adversely affect protein biosynthesis at low or high glucose concentrations. | [7] |
Table 2: Clinical Dose-Response of this compound
| Dose | Study Population | Duration | Key Observation(s) | Reference(s) |
| 0.25 - 4 mg (pre-prandial) | Type 2 Diabetes Patients | 4 weeks | Dose-dependent reduction in mean blood glucose and fasting serum glucose. Increased mean serum insulin levels. | [8] |
| 0.5, 1, 2, and 4 mg | Type 2 Diabetes Patients | Single Dose | Dose-related increases in early insulin secretion, particularly in patients with less advanced diabetes. | [9] |
Experimental Protocols
Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay with this compound
This protocol outlines the steps for assessing the effect of this compound on insulin secretion from isolated primary islets.
Materials:
-
Isolated primary islets
-
Culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA and varying glucose concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulatory)
-
This compound stock solution (in DMSO)
-
Insulin ELISA kit
-
37°C incubator with 5% CO2
Procedure:
-
Islet Pre-incubation:
-
After isolation, allow islets to recover in culture medium for at least 24 hours.
-
Hand-pick islets of similar size and place them in groups of 5-10 islets per well of a 24-well plate.
-
-
Basal Incubation:
-
Carefully remove the culture medium and wash the islets twice with KRBB containing 2.8 mM glucose.
-
Add 500 µL of KRBB with 2.8 mM glucose to each well and incubate for 1 hour at 37°C.
-
At the end of the incubation, collect the supernatant for measurement of basal insulin secretion.
-
-
Stimulatory Incubation:
-
Wash the islets twice with KRBB containing 2.8 mM glucose.
-
Add 500 µL of KRBB with 16.7 mM glucose to the control wells.
-
For the experimental wells, add 500 µL of KRBB with 16.7 mM glucose containing the desired concentration of this compound (and a vehicle control with the same final DMSO concentration).
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant for measurement of stimulated insulin secretion.
-
-
Insulin Measurement:
-
Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize insulin secretion to the number of islets per well or to the total protein/DNA content.
-
Express the results as fold change over basal or as absolute insulin concentrations.
-
Protocol 2: Islet Viability Assay
This protocol uses a dual-fluorescence method to assess islet viability after this compound treatment.
Materials:
-
Isolated primary islets treated with this compound
-
Phosphate-Buffered Saline (PBS)
-
Fluorescent dyes:
-
Calcein AM (for live cells)
-
Ethidium Homodimer-1 (for dead cells)
-
-
Fluorescence microscope
Procedure:
-
Islet Treatment:
-
Culture islets in the presence of various concentrations of this compound (and a vehicle control) for the desired duration.
-
-
Staining:
-
Wash the islets twice with PBS.
-
Prepare a staining solution containing Calcein AM (e.g., 2 µM) and Ethidium Homodimer-1 (e.g., 4 µM) in PBS.
-
Incubate the islets in the staining solution for 15-30 minutes at 37°C, protected from light.
-
-
Imaging:
-
Wash the islets twice with PBS to remove excess dyes.
-
Image the islets using a fluorescence microscope with appropriate filters for green (Calcein AM) and red (Ethidium Homodimer-1) fluorescence.
-
-
Data Analysis:
-
Count the number of live (green) and dead (red) cells within the islets.
-
Calculate the percentage of viable cells for each treatment condition.
-
Visualizations
This compound's Mechanism of Action
Caption: this compound's signaling pathway in pancreatic beta-cells.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration in primary islets.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. A Practical Guide to Rodent Islet Isolation and Assessment Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 4. biocompare.com [biocompare.com]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Characteristics of this compound and its mechanism of action on insulin secretion in patients with newly diagnosed type-2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound preserves nutrient-stimulated biosynthetic activity in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, pharmacodynamics, and dose-response relationship of this compound in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta-cell response during a meal test: a comparative study of incremental doses of this compound in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Repaglinide-Induced Insulin Release Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Repaglinide-induced insulin release.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent or lower-than-expected insulin secretion in our islet cells after this compound treatment. What are the potential causes?
A1: Variability in this compound-induced insulin release can stem from several factors. Consider the following:
-
Cell Health and Culture Conditions: Ensure optimal health of your pancreatic β-cell lines (e.g., INS-1, MIN6) or isolated islets. Inconsistent passage numbers, contamination, or variations in culture media can significantly impact cellular responsiveness.[1][2] Islets, in particular, can show functional decline within 24 hours of isolation.[2]
-
Glucose Concentration: this compound's effect is glucose-dependent, with its insulinotropic action diminishing at low glucose concentrations.[3] Ensure your experimental buffer contains an appropriate glucose concentration to facilitate this compound's mechanism of action. The dynamics of insulin secretion in response to this compound can differ at varying glucose levels (e.g., 4.4 mM vs. 8.8 mM).[4]
-
This compound Concentration and Stability: Verify the concentration and integrity of your this compound stock solution. Improper storage or repeated freeze-thaw cycles can degrade the compound. Perform a dose-response curve to ensure you are working within the optimal concentration range.[5]
-
Genetic Polymorphisms: If using primary human islets or cells from different mouse strains, be aware that genetic variations can influence this compound's efficacy. Polymorphisms in genes such as UCP2, NOS1AP, and IGF2BP2 have been associated with altered therapeutic responses to this compound.[6][7][8]
Q2: Our dose-response curve for this compound is not showing a clear sigmoidal shape. What could be wrong?
A2: A poorly defined dose-response curve could indicate several issues:
-
Suboptimal Dose Range: You may be testing a concentration range that is too narrow or completely outside the effective range for your specific cell type. A pilot experiment with a broad range of concentrations is recommended. This compound has been shown to have a dose-dependent effect in the 0.25 mg to 4 mg range in clinical studies.[5]
-
Incubation Time: The timing of this compound exposure is critical due to its rapid onset and short duration of action.[9][10] Ensure your incubation time is consistent and appropriate for detecting the peak insulin secretory response.
-
Assay Sensitivity: The method used to quantify insulin (e.g., ELISA, RIA) may not be sensitive enough to detect subtle changes at the lower end of your dose range.[11][12] Verify the limit of detection and linear range of your assay.
Q3: We are planning a drug-drug interaction study with this compound. Which compounds are known to cause significant interactions?
A3: this compound is metabolized primarily by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[13][14] Co-administration of drugs that inhibit or induce these enzymes can significantly alter this compound's plasma concentration and, consequently, its effect on insulin release.
-
Inhibitors (Increased this compound Effect): Strong inhibitors of CYP2C8, such as gemfibrozil, can lead to a substantial increase in this compound levels and a heightened risk of hypoglycemia.[15][16] Other inhibitors of CYP3A4, like certain azole antifungals and macrolide antibiotics, may also enhance this compound's effect.[16]
-
Inducers (Decreased this compound Effect): Inducers of CYP enzymes, such as rifampicin, can decrease this compound's plasma concentration, potentially reducing its efficacy.[15]
Data Presentation
Table 1: Factors Influencing this compound-Induced Insulin Secretion
| Factor | Influence on Insulin Release | Key Considerations |
| Glucose Concentration | Glucose-dependent action; efficacy diminishes at low glucose levels.[3] | Maintain appropriate glucose concentration in experimental buffers. |
| Genetic Polymorphisms | Can alter therapeutic response. | Consider the genetic background of cell lines or islet donors. |
| UCP2-866 G/A | 'A' allele carriers may show a smaller increase in insulin.[6] | |
| NOS1AP rs12742393 | 'C' allele may lead to a poorer therapeutic response.[7] | |
| IGF2BP2 rs1470579 | AC+CC genotypes may have a reduced response.[8] | |
| Drug Interactions | Can significantly alter this compound's plasma concentration and effect.[15] | Avoid co-administration with strong inhibitors or inducers of CYP2C8 and CYP3A4. |
| Gemfibrozil | Strong CYP2C8 inhibitor; significantly increases this compound levels.[15][16] | |
| Rifampicin | CYP inducer; reduces this compound levels.[15] | |
| Cyclosporine | Can more than double this compound's area under the curve (AUC).[15] |
Table 2: this compound Dose-Response on Insulin Secretion (Clinical Data)
| This compound Dose | Mean Increase in Serum Insulin (µU/mL) |
| 0.25 mg | 6.7 |
| 0.5 mg | 8.2 |
| 1 mg | 9.3 |
| 2 mg | 12.9 |
| 4 mg | 11.8 |
| Data adapted from a 4-week clinical trial in patients with type 2 diabetes.[5] |
Experimental Protocols
Protocol 1: Static Insulin Secretion Assay from Isolated Islets
This protocol outlines the measurement of insulin secretion from isolated rodent or human pancreatic islets in response to this compound.
Materials:
-
Isolated pancreatic islets
-
Culture medium (e.g., CMRL 1066)[1]
-
Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM)
-
KRB buffer with high glucose (e.g., 16.7 mM)
-
This compound stock solution
-
Positive control (e.g., high glucose)
-
24-well plates
-
Acidified ethanol for insulin extraction
-
Insulin quantification kit (ELISA or RIA)
Procedure:
-
Islet Preparation: Hand-pick islets of similar size and place them in triplicate batches (e.g., 10 islets per well) into a 24-well plate.[17]
-
Pre-incubation: Gently wash the islets and pre-incubate in KRB buffer with low glucose for 1-2 hours at 37°C to establish a basal state of insulin secretion.[2][11]
-
Incubation: Replace the pre-incubation buffer with fresh KRB containing the experimental conditions:
-
Low glucose (negative control)
-
High glucose (positive control)
-
Low glucose + desired concentrations of this compound
-
High glucose + desired concentrations of this compound
-
-
Incubate the plate for 1-2 hours at 37°C.[11]
-
Supernatant Collection: Carefully collect the supernatant from each well. Centrifuge to remove any cellular debris and store at -20°C until insulin measurement.[11]
-
Insulin Extraction (Optional): To measure total insulin content, add acidified ethanol to the remaining islets in the wells and incubate overnight at -20°C.[17]
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a validated ELISA or RIA kit according to the manufacturer's instructions.[12][17]
Visualizations
Caption: this compound signaling pathway for insulin release.
Caption: Workflow for in vitro insulin secretion assay.
Caption: Troubleshooting decision tree for variability issues.
References
- 1. The Outcomes and Quality of Pancreatic Islet Cells Isolated from Surgical Specimens for Research on Diabetes Mellitus [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Characteristics of this compound effects on insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, pharmacodynamics, and dose-response relationship of this compound in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of genetic polymorphism of UCP2-866 G/A on this compound response in Chinese patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. etflin.com [etflin.com]
- 8. IGF2BP2 variations influence this compound response and risk of type 2 diabetes in Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. A comprehensive assessment of this compound metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug-drug and food-drug pharmacokinetic interactions with new insulinotropic agents this compound and nateglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. protocols.io [protocols.io]
Technical Support Center: Repaglinide Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Repaglinide in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in experimental solutions?
A1: this compound is susceptible to degradation under several conditions. The primary factors are acidic and oxidative environments.[1][2] It also shows some degradation under alkaline, thermal, and photolytic stress.[3][4][5] Therefore, it is crucial to control the pH, limit exposure to oxidizing agents, and protect solutions from light and high temperatures.
Q2: What are the major degradation products of this compound?
A2: Forced degradation studies have identified several degradation products (DPs). Under acidic conditions, hydrolysis can lead to the formation of multiple DPs.[1] Oxidative stress can result in the formation of this compound N-oxide and other oxidation products.[6] The main metabolic degradation products, formed by CYP450 enzymes, are the aromatic amine (M1), an oxidized dicarboxylic acid (M2), and a hydroxylated derivative on the piperidine ring (M4).[7]
Q3: What solvents are recommended for preparing this compound stock solutions?
A3: this compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[8] Methanol is also commonly used for preparing stock solutions.[1] These stock solutions are generally stable for short periods when stored correctly. For example, a stock solution in methanol has been shown to be stable for at least 48 hours at 30°C.[1]
Q4: How should I prepare aqueous solutions of this compound for my experiments?
A4: this compound has low solubility in aqueous buffers.[8] To prepare an aqueous solution, it is recommended to first dissolve the this compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of your choice.[8] It is advisable to use freshly prepared aqueous solutions, as their stability can be limited, with recommendations not to store them for more than one day.[8]
Q5: At what pH is this compound most stable?
A5: this compound is most stable in neutral to slightly alkaline conditions. It shows significant degradation in acidic media (e.g., 0.1 M HCl) and is more stable in alkaline media (e.g., 0.1 M NaOH).[1][2]
Q6: How can I monitor the degradation of this compound in my samples?
A6: The most common method for monitoring this compound and its degradation products is High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.[3][5][9] A stability-indicating HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low concentration of this compound in my experimental solution. | Degradation due to acidic pH of the medium. | Buffer the solution to a neutral or slightly alkaline pH. If the experimental design requires an acidic pH, prepare the solution immediately before use and keep it at a low temperature. |
| Degradation due to exposure to light. | Protect the solution from light by using amber vials or covering the container with aluminum foil. | |
| Oxidative degradation. | De-gas solvents and consider adding an antioxidant if compatible with your experimental setup. Avoid sources of peroxides. | |
| Appearance of unknown peaks in my chromatogram. | Formation of degradation products. | Refer to published literature on this compound's degradation products for identification.[1][6][10] Use a mass spectrometer detector for structural elucidation. |
| Contamination of the solvent or glassware. | Use high-purity solvents and ensure all glassware is thoroughly cleaned. | |
| Precipitation of this compound in my aqueous solution. | Low aqueous solubility of this compound. | Ensure the final concentration is below the solubility limit in your specific buffer. You can increase solubility by first dissolving this compound in a small amount of an organic solvent like DMSO before adding the aqueous buffer.[8] |
| Change in pH affecting solubility. | This compound's solubility is pH-dependent.[11] Ensure the pH of your solution is maintained. |
Quantitative Data on this compound Degradation
The following tables summarize the degradation of this compound under various stress conditions as reported in the literature.
Table 1: Degradation of this compound in Solution under Different Stress Conditions
| Stress Condition | Temperature | Duration | % Degradation | Reference |
| 0.01 M HCl | 70°C | 240 min | 19.93% | [1][2] |
| 0.1 M HCl | 70°C | 240 min | 38.32% | [1][2] |
| 0.01 M NaOH | 70°C | 240 min | 6.13% | [1][2] |
| 0.1 M NaOH | 70°C | 240 min | 7.24% | [1][2] |
| 0.3% H₂O₂ | 70°C | 240 min | 9.16% | [1][2] |
| 3% H₂O₂ | 70°C | 240 min | 21.75% | [1][2] |
| Thermal (Dry Heat) | Not specified | Not specified | Stable | [3] |
| Photolytic | Not specified | Not specified | Stable | [3] |
Table 2: Half-life (t₀.₅) of this compound in Solution under Different Stress Conditions at 70°C
| Stress Condition | Half-life (hours) | Reference |
| 0.01 M HCl | 4.18 h | [2] |
| 0.1 M HCl | 2.09 h | [2] |
| 0.01 M NaOH | 16.74 h | [2] |
| 0.1 M NaOH | 12.50 h | [2] |
| 0.3% H₂O₂ | 8.37 h | [2] |
| 3% H₂O₂ | 3.58 h | [2] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.[1]
2. Stress Conditions:
-
Acid Hydrolysis:
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose a solution of this compound in methanol to UV light (e.g., in a UV chamber) for 48 hours.
-
Dilute with methanol to a final concentration suitable for analysis.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with a non-degraded control solution, using a validated stability-indicating HPLC method.
-
The mobile phase can consist of a mixture of acetonitrile and a buffer (e.g., 10mM ammonium acetate, pH 3.0) in a 70:30 (v/v) ratio, with a flow rate of 1.0 mL/min and UV detection at 230 nm.[5]
4. Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of intact this compound in the stressed samples to that in the control sample.
-
Identify and characterize any significant degradation products using LC-MS/MS.[3][4]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and this compound in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography/electrospray ionization tandem mass spectrometry study of this compound and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ClinPGx [clinpgx.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Stability-indicating assay of this compound in bulk and optimized nanoemulsion by validated high performance thin layer chromatography technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Repaglinide stability testing in different laboratory conditions
Welcome to the Technical Support Center for Repaglinide Stability Testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the stability testing of this compound under various laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound most susceptible to degradation?
A1: this compound is particularly susceptible to degradation under acidic, alkaline, and oxidative stress conditions.[1][2] Several studies have demonstrated significant degradation when exposed to acids (like HCl), bases (like NaOH), and oxidizing agents (like H₂O₂).[1][3] Conversely, it has been found to be relatively stable under thermal and photolytic stress.[2]
Q2: What are the primary degradation products of this compound?
A2: Forced degradation studies have identified several degradation products (DPs). The major degradation pathways involve hydrolysis and oxidation. Key degradation products include those resulting from the cleavage of the amide bond and oxidation of the piperidine ring. For instance, under oxidative stress, this compound N-oxide has been identified as a major degradant.[4] Other identified impurities include (S)-Repaglinide Ethyl Ester and compounds formed from the cleavage of the ether linkage.[5]
Q3: Are there established stability-indicating analytical methods for this compound?
A3: Yes, several stability-indicating High-Performance Liquid Chromatography (HPLC) methods have been developed and validated for the determination of this compound in the presence of its degradation products.[6][7][8] These methods typically use a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer.[6][9] UV detection is commonly performed around 230-244 nm.[6][10]
Q4: Do excipients commonly used in formulations affect the stability of this compound?
A4: Yes, certain excipients can influence the stability of this compound. Studies have shown that polyvinylpyrrolidone (PVP) and magnesium stearate can affect its stability.[1][11] Therefore, it is crucial to conduct compatibility studies with chosen excipients during formulation development.
Q5: What is the expected shelf-life of a this compound drug product?
A5: The proposed shelf-life for this compound tablets is typically around 30 months when stored in appropriate packaging, such as OPA-Al-PVC/Al blisters, under standard conditions (25°C/60%RH).[12] However, the actual shelf-life must be determined through long-term stability studies according to ICH guidelines.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in acidic hydrolysis studies.
-
Possible Cause 1: Inappropriate acid concentration or temperature.
-
Troubleshooting: Ensure the concentration of the acid (e.g., 0.01 M to 0.1 M HCl) and the temperature are consistently maintained.[1] Different studies have used varying conditions, so consistency is key for comparability.
-
-
Possible Cause 2: Variation in reaction time.
-
Troubleshooting: Strictly control the duration of exposure to the acidic medium. The degradation of this compound in acid follows first-order kinetics, meaning the extent of degradation is time-dependent.[1]
-
-
Possible Cause 3: Incomplete neutralization before analysis.
-
Troubleshooting: Ensure complete neutralization of the solution before injecting it into the HPLC system. Residual acid can damage the column and affect chromatographic separation.
-
Issue 2: Poor resolution between this compound and its degradation products in HPLC.
-
Possible Cause 1: Suboptimal mobile phase composition.
-
Possible Cause 2: Inappropriate column selection.
-
Possible Cause 3: Incorrect detection wavelength.
Issue 3: Unexpected degradation peaks observed under photolytic stress.
-
Possible Cause 1: Inadequate control of light exposure.
-
Possible Cause 2: Presence of photosensitizing impurities.
-
Troubleshooting: Analyze the starting material for any impurities that might act as photosensitizers.
-
-
Possible Cause 3: Interaction with the solvent during photolysis.
-
Troubleshooting: this compound is typically dissolved in methanol for photostability studies.[15] Ensure the solvent itself is not contributing to degradation under light exposure.
-
Data Summary
The following tables summarize quantitative data from various stability studies on this compound.
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | Reference |
| Acidic Hydrolysis | 0.01 M HCl | - | 70°C | 19.93% | [1][3] |
| 0.1 M HCl | - | 70°C | 38.32% | [1][3] | |
| 0.1 N HCl | 8 hours | 80°C (reflux) | No degradation | [6] | |
| Alkaline Hydrolysis | 0.01 M NaOH | - | 70°C | 6.13% | [1][3] |
| 0.1 M NaOH | - | 70°C | 7.24% | [1][3] | |
| 0.1 N NaOH | 8 hours | 80°C (reflux) | Significant degradation | [6] | |
| Oxidative | 0.3% H₂O₂ | - | 70°C | 9.16% | [1][3] |
| 3% H₂O₂ | - | 70°C | 21.75% | [1][3] | |
| 6% H₂O₂ | 4 hours | Room Temp. | Significant degradation | [6] | |
| Thermal | Dry Heat | 4 hours | 80°C | Significant degradation | [6] |
| Photolytic | UV Light | 24 hours | - | 8.42% | [10] |
Table 2: Kinetic Data for this compound Degradation
| Stress Condition | Kinetic Order | Half-life (t₀.₅) | Reference |
| 0.01 M HCl | First Order | 4.18 hours | [1] |
| 0.1 M HCl | First Order | 2.09 hours | [1] |
| 0.01 M NaOH | First Order | 16.74 hours | [1] |
| 0.1 M NaOH | First Order | 12.50 hours | [1] |
| 0.3% H₂O₂ | First Order | 8.37 hours | [1] |
| 3% H₂O₂ | First Order | 3.58 hours | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study (General)
This protocol outlines the general procedure for subjecting this compound to various stress conditions as per ICH guidelines.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to obtain a known concentration.
-
Acid Hydrolysis:
-
To a portion of the stock solution, add an equal volume of an appropriate concentration of hydrochloric acid (e.g., 0.2 N HCl).
-
Reflux the mixture for a specified period (e.g., 8 hours at 80°C).[6]
-
Cool the solution to room temperature and neutralize it with an equivalent concentration of sodium hydroxide.
-
Dilute the solution with the mobile phase to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
To a portion of the stock solution, add an equal volume of an appropriate concentration of sodium hydroxide (e.g., 0.2 N NaOH).
-
Reflux the mixture for a specified period (e.g., 8 hours at 80°C).[6]
-
Cool the solution to room temperature and neutralize it with an equivalent concentration of hydrochloric acid.
-
Dilute the solution with the mobile phase to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
To a portion of the stock solution, add an equal volume of hydrogen peroxide solution (e.g., 6% H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 4 hours).[6]
-
Dilute the solution with the mobile phase to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Keep the solid drug powder in a hot air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 4 hours).[6]
-
After exposure, dissolve the sample in a suitable solvent and dilute it with the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13][14]
-
Prepare a control sample stored in the dark.
-
After exposure, prepare the samples for analysis by dissolving and diluting with the mobile phase.
-
-
Analysis: Analyze all stressed samples and a non-degraded control sample using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides an example of a stability-indicating RP-HPLC method for the analysis of this compound and its degradation products.
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector and data processing software.
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A mixture of acetonitrile and 10mM ammonium acetate buffer (pH 3.0, adjusted with phosphoric acid) in a ratio of 70:30 (v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 230 nm.[6]
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
Inject the standard solution of this compound and the prepared samples from the forced degradation study.
-
Record the chromatograms and identify the peaks for this compound and its degradation products based on their retention times.
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples with that of the non-degraded control.
-
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: this compound Degradation Pathways.
References
- 1. Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and this compound in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. veeprho.com [veeprho.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpscr.info [ijpscr.info]
- 11. Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and this compound in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. Stability-indicating assay of this compound in bulk and optimized nanoemulsion by validated high performance thin layer chromatography technique - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Repaglinide dosage for in vivo studies in different species
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Repaglinide in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an oral hypoglycemic agent that stimulates the release of insulin from pancreatic β-cells. It achieves this by binding to and closing the ATP-dependent potassium (KATP) channels on the β-cell membrane. This closure leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion and a reduction in blood glucose levels.[1][2][3][4]
Q2: How should I calculate the starting dose of this compound for a new animal species?
A2: Allometric scaling is a common method for estimating equivalent doses between species based on body surface area.[5][6][7] The Human Equivalent Dose (HED) can be calculated from an animal dose using the following formula:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Weight (kg) / Human Weight (kg))^0.33
For converting a human dose to an animal dose, the formula is:
Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Weight (kg) / Animal Weight (kg))^0.33
It is important to note that these are estimations, and the optimal dose should be determined empirically for each experimental model. Online allometric scaling calculators can also be a useful tool.
Q3: What is a suitable vehicle for oral administration of this compound in animal studies?
A3: Due to its poor water solubility, this compound is often administered as a suspension. A commonly used vehicle is 0.5% w/v Carboxymethylcellulose sodium (CMC-Na) in purified water. This provides a stable and homogenous suspension for accurate dosing.
This compound Dosage and Administration
Recommended Oral Dosages for In Vivo Studies
The following table summarizes reported oral dosages of this compound used in various animal models. These are intended as a starting point, and dose-response studies are recommended to determine the optimal dose for your specific experimental conditions.
| Species | Dosage Range | Administration Route | Notes | Reference(s) |
| Mouse | 0.5 - 1 mg/kg | Oral gavage | Effective doses for pharmacological activities. | [8] |
| 5 - 30 µg/5 µl | Intracerebroventricular (i.c.v.) or Intrathecal (i.t.) | For central administration studies. | [9] | |
| Rat | 0.5 - 2 mg/kg | Oral gavage | Used in studies investigating atherosclerosis and diabetes. | [10] |
| 0.7 - 1.4 mg/kg | Oral gavage | Therapeutic and double therapeutic doses used in a sub-chronic toxicity study. | [11] | |
| 10 µg/kg (ED50) | Oral administration | Effective dose for 50% of the maximal hypoglycemic effect. | [7] | |
| Rabbit | 0.3 mg/kg | Oral administration | Daily dose used in a study on oxidative stress. | [12] |
| Dog | 28.3 µg/kg (ED50) | Oral administration | Effective dose for 50% of the maximal hypoglycemic effect. | [7] |
Experimental Protocols
Preparation of this compound Suspension (0.5% CMC-Na Vehicle)
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na), low or medium viscosity
-
Sterile, purified water
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Graduated cylinder
Procedure:
-
Prepare the 0.5% CMC-Na vehicle:
-
Weigh the required amount of CMC-Na (0.5 g for every 100 mL of water).
-
Heat approximately 80% of the total required volume of water to 60-70°C.
-
Slowly add the CMC-Na powder to the heated water while stirring continuously with a magnetic stirrer to prevent clumping.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear. This may take 1-2 hours.
-
Allow the solution to cool to room temperature.
-
Add the remaining volume of water to reach the final desired concentration and mix thoroughly.
-
-
Prepare the this compound suspension:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the this compound powder and place it in a suitable container.
-
Add a small amount of the 0.5% CMC-Na vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while stirring continuously to ensure a homogenous suspension.
-
Store the suspension at 2-8°C. Shake well before each use. While specific stability data in 0.5% CMC-Na is limited, this compound is known to be less stable in acidic and oxidative conditions.[13] It is recommended to prepare the suspension fresh, ideally on the day of the experiment.
-
Oral Gavage Administration Protocol (Rodents)
Materials:
-
Appropriately sized oral gavage needle (flexible or stainless steel with a ball tip)
-
Syringe
-
Prepared this compound suspension
Procedure:
-
Animal Restraint: Properly restrain the animal to ensure its head and body are in a straight line. For mice, this can be achieved by scruffing the neck. For rats, a firmer grip around the shoulders is often necessary.
-
Gavage Needle Insertion: Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. The animal should swallow as the tube is passed. Do not force the needle; if resistance is met, withdraw and re-attempt.
-
Administration: Once the needle is in the correct position (a pre-measured length to the stomach), administer the suspension slowly and steadily.
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or fluid from the nose, which could indicate accidental administration into the trachea.
Oral Glucose Tolerance Test (OGTT) Protocol (Dogs)
Materials:
-
Glucose solution (50%)
-
Blood glucose monitoring system (glucometer and test strips)
-
Catheters for blood collection (optional, but recommended for repeated sampling)
-
Timing device
Procedure:
-
Fasting: Fast the dogs overnight for at least 12 hours, ensuring free access to water.
-
Baseline Blood Glucose: Obtain a baseline blood sample (t=0) to measure the fasting blood glucose level.
-
Glucose Administration: Administer a 50% glucose solution orally via gavage at a dose of 5 mL/kg body weight.[2]
-
Blood Sampling: Collect blood samples at 30, 60, 90, 120, and 180 minutes after glucose administration.[2]
-
Glucose Measurement: Measure the blood glucose concentration in each sample immediately using a calibrated glucometer.
-
Data Analysis: Plot the blood glucose concentration over time to generate the glucose tolerance curve.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly severe hypoglycemia | - Incorrect dose calculation. - Co-administration with CYP2C8 or CYP3A4 inhibitors (e.g., certain antifungals, antibiotics).[14] - Animal is in a fasted state for too long. | - Double-check all dose calculations. - Review all co-administered compounds for potential drug interactions. - Ensure fasting periods are appropriate for the species and experimental design. - Have a source of glucose readily available to treat hypoglycemia if it occurs. |
| High variability in blood glucose response | - Inconsistent drug administration (e.g., partial dose delivery). - Stress during handling and dosing can affect blood glucose levels. - Inaccurate blood glucose measurements. | - Ensure proper oral gavage technique to deliver the full dose. - Handle animals calmly and consistently to minimize stress. - Calibrate the glucometer regularly and ensure proper blood sampling technique. |
| Difficulty with oral gavage (animal struggling, regurgitation) | - Improper restraint technique. - Incorrect gavage needle size. - Administration volume is too large. | - Ensure the animal is securely and correctly restrained. - Use a gavage needle of the appropriate length and diameter for the animal's size. - Do not exceed the recommended maximum oral gavage volume for the species (typically 10 mL/kg for rodents). |
| This compound suspension is not homogenous | - Inadequate mixing during preparation. - The suspension has settled over time. | - Ensure thorough mixing when creating the initial suspension. - Always shake the suspension vigorously before drawing each dose. |
Visualizations
Caption: Mechanism of action of this compound in pancreatic β-cells.
Caption: Troubleshooting workflow for unexpected results in this compound studies.
References
- 1. aaha.org [aaha.org]
- 2. Oral glucose tolerance test and determination of serum fructosamine level in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dvm360.com [dvm360.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. vetlexicon.com [vetlexicon.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. vetlexicon.com [vetlexicon.com]
- 9. Diabetes Mellitus in Dogs and Cats - Endocrine System - MSD Veterinary Manual [msdvetmanual.com]
- 10. Recent solubility and dissolution enhancement techniques for this compound a BCS class II drug: a review [pharmacia.pensoft.net]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. This compound: a review of its use in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of this compound on Blood Glucose, Endothelial Function, Lipid Metabolism, and Inflammatory Reaction in a Rat Model of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Repaglinide precipitation in physiological saline
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming challenges related to the precipitation of Repaglinide in physiological saline and other aqueous media during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution when I add it to physiological saline?
A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has low aqueous solubility and high permeability.[1][2][3][4][5][6][7][8] Its solubility is highly dependent on pH. This compound is a zwitterionic compound with two pKa values, one acidic (around 4.16-4.19) and one basic (around 5.78-6.01).[1][2][9][10] Physiological saline typically has a pH of approximately 5.5, which falls within the pH range where this compound exhibits its lowest solubility, leading to precipitation.[11][12]
Q2: What is the aqueous solubility of this compound?
A2: The aqueous solubility of this compound is low, reported to be approximately 34 µg/mL at 37°C.[1][5][6][13] This poor solubility is a primary reason for challenges in formulation and experimental setup.
Q3: Can I dissolve this compound in an organic solvent first?
A3: Yes, this is a common practice for preparing stock solutions. This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[14][15] For experimental use, a stock solution in DMSO can be prepared and then diluted with the aqueous buffer of choice.[15] However, be cautious about the final concentration of the organic solvent in your experiment, as it may impact your results. It is also recommended not to store the aqueous solution for more than a day.[15]
Q4: Are there any established methods to improve the solubility of this compound in aqueous solutions?
A4: Absolutely. Several techniques have been successfully employed to enhance the solubility and dissolution rate of this compound. These include:
-
Solid Dispersions: This involves dispersing this compound in a matrix of a hydrophilic carrier. Common carriers include Polyvinylpyrrolidone (PVP K30), Polyethylene Glycols (PEG 4000, PEG 6000), and Eudragit E100.[1][2][5][11][14][16]
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase its aqueous solubility.[1][4][12][13][17]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can improve its dissolution rate and solubility.[1][18][19]
Q5: How does pH affect this compound's solubility?
A5: this compound's zwitterionic nature means its solubility is lowest near its isoelectric point. Studies have shown that its solubility is minimal in the pH range of 4 to 6.[12] The solubility increases at pH values above or below this range. For instance, the solubility at pH 1.2 is higher than at pH 6.8.[3]
Troubleshooting Guide
Issue: this compound precipitates immediately upon addition to my aqueous experimental medium (e.g., physiological saline, PBS).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor intrinsic solubility at the medium's pH. | 1. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO).2. Add the stock solution dropwise to the vigorously stirred aqueous medium.3. Ensure the final organic solvent concentration is minimal and does not interfere with the experiment. | The drug remains in solution at the desired final concentration. |
| Supersaturation and subsequent precipitation. | 1. Consider using a solubility-enhancing technique such as preparing a solid dispersion or a cyclodextrin complex of this compound before dissolving it in the aqueous medium. | Enhanced apparent solubility prevents precipitation. |
| pH of the medium is within the low solubility range of this compound (pH 4-6). | 1. If experimentally permissible, adjust the pH of the medium to be outside this range (e.g., pH > 7 or pH < 4). | Increased solubility of this compound at the adjusted pH. |
Data Presentation
Table 1: Solubility Enhancement of this compound using different techniques.
| Enhancement Technique | Carrier/System | Solvent/Medium | Fold Increase in Solubility (approx.) | Reference |
| Solid Dispersion | PEG 4000 (1:5 ratio) | Distilled Water | ~10.5 | [1][5] |
| Solid Dispersion | PVP K30 (1:10 ratio) | Distilled Water | ~10.8 | [2] |
| Solid Dispersion | Eudragit E100 (1:3 ratio) | Phosphate Buffer (pH 5) | ~100 | [1][5] |
| Cyclodextrin Complexation | HPβCD with Arginine | Water | ~95.7 | [1] |
| Nanosuspension | PVA | Pure Water | ~4.1 | [18] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
This protocol is a generalized procedure based on methodologies cited in the literature.[1][2][14]
Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its aqueous solubility.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (or another suitable volatile solvent)
-
Rotary evaporator
-
Vacuum oven
-
Sieve (e.g., 100-mesh)
Procedure:
-
Determine the desired drug-to-carrier ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Accurately weigh the required amounts of this compound and PVP K30.
-
Dissolve both the this compound and PVP K30 in a sufficient volume of methanol in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a dry, solid mass is formed on the inner wall of the flask.
-
Scrape the solid mass from the flask.
-
Dry the collected solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: Phase Solubility Study of this compound with a Cyclodextrin
This protocol is based on the Higuchi and Connors method and is adapted from cited studies.[17]
Objective: To determine the effect of a cyclodextrin (e.g., HP-β-CD) on the aqueous solubility of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate buffer (e.g., pH 6.8)
-
Vials with screw caps
-
Shaking water bath or orbital shaker
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
Prepare a series of aqueous solutions of HP-β-CD in the phosphate buffer at various concentrations (e.g., 0 to 15 mM).
-
Add an excess amount of this compound to each vial containing the different concentrations of HP-β-CD solution.
-
Seal the vials and place them in a shaking water bath set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the undissolved drug settle.
-
Withdraw an aliquot from the supernatant of each vial and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered samples appropriately with the phosphate buffer.
-
Measure the absorbance of the diluted samples using a UV-Vis spectrophotometer at the λmax of this compound (approximately 243 nm or 282 nm).
-
Determine the concentration of dissolved this compound in each sample using a standard calibration curve.
-
Plot the concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis) to generate a phase solubility diagram.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for enhancing this compound solubility.
References
- 1. public.pensoft.net [public.pensoft.net]
- 2. crpsonline.com [crpsonline.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. Recent solubility and dissolution enhancement techniques for this compound a BCS class II drug: a review [pharmacia.pensoft.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijrpc.com [ijrpc.com]
- 9. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 10. researchgate.net [researchgate.net]
- 11. Study of Solid-State Transitions and Its Impact on Solubility and Stability of this compound - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
- 13. farmaciajournal.com [farmaciajournal.com]
- 14. jetir.org [jetir.org]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Formulation Design and Optimization of this compound Solid Dispersions by Central Composite Design | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 17. farmaciajournal.com [farmaciajournal.com]
- 18. Formulation and Optimization of this compound Nanoparticles Using Microfluidics for Enhanced Bioavailability and Management of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Formulation and Optimization of this compound Nanoparticles Using Microfluidics for Enhanced Bioavailability and Management of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Analytical Techniques for Repaglinide Metabolite Identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical identification of Repaglinide and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of this compound and the primary enzymes responsible for their formation?
A1: this compound is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4, and to a lesser extent through glucuronidation.[1][2][3] The major metabolites include:
-
M2 (oxidized dicarboxylic acid): Its formation is suggested to be a main metabolic pathway in vivo and involves CYP3A4 and aldehyde dehydrogenase.[1][4]
-
M4 (hydroxylation on the piperidine ring): Predominantly mediated by CYP2C8.[1][2]
-
This compound Glucuronide: A minor pathway involving UGT1A1.[1]
Q2: Which analytical techniques are most suitable for the identification and quantification of this compound and its metabolites?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of this compound and its metabolites in biological matrices like plasma.[5][6][7] High-performance liquid chromatography (HPLC) with UV or fluorescence detection is also used, though it may have different sensitivity and specificity compared to LC-MS/MS.[8][9][10]
Q3: What are the common challenges encountered during the analysis of this compound and its metabolites?
A3: Common challenges include:
-
Low concentrations of metabolites: Requiring highly sensitive analytical methods.[5]
-
Matrix effects: Interference from components in biological samples can affect ionization and quantification.[11]
-
Metabolite instability: this compound and its metabolites can be sensitive to acidic and oxidative conditions.[12][13]
-
Co-elution of isomers: Structural similarities between metabolites can make chromatographic separation difficult.
-
Drug-drug interactions: Co-administered drugs that inhibit or induce CYP2C8 and CYP3A4 can alter the metabolic profile of this compound.[2][3]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | Ensure the use of a suitable column, such as a C18 column, for the separation of this compound and its metabolites.[12][14] |
| Suboptimal Mobile Phase Composition | Optimize the mobile phase gradient, pH, and organic modifier (e.g., acetonitrile, methanol) to improve separation. A common mobile phase consists of an aqueous component with a buffer (e.g., formic acid or ammonium acetate) and an organic solvent.[6] |
| Improper Flow Rate | Adjust the flow rate to achieve optimal separation and peak shape. A lower flow rate can sometimes improve resolution. |
| Sample Overload | Reduce the injection volume or dilute the sample to prevent column overload, which can lead to broad and asymmetric peaks. |
Issue 2: Low or Inconsistent Recovery During Sample Preparation
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction Method | For biological matrices like plasma, consider using liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., tert-butyl methyl ether) or solid-phase extraction (SPE) for cleaner extracts and better recovery. Thin-film microextraction (TFME) has also been shown to provide high recovery rates.[7] |
| Incorrect pH during Extraction | Adjust the pH of the sample to ensure that this compound and its metabolites are in a non-ionized form to improve their partitioning into the organic solvent during LLE. |
| Analyte Degradation | This compound is known to be unstable in acidic and oxidative conditions.[13] Ensure that sample processing is performed under conditions that minimize degradation. |
| Incomplete Reconstitution | After evaporation of the extraction solvent, ensure the residue is fully redissolved in the mobile phase before injection. Vortexing or sonication can aid in this process. |
Issue 3: High Matrix Effects in Mass Spectrometry Detection
| Possible Cause | Troubleshooting Step |
| Insufficient Sample Cleanup | Employ more rigorous sample preparation techniques like SPE to remove interfering substances from the biological matrix. |
| Ion Suppression or Enhancement | Modify the chromatographic method to separate the analytes from the co-eluting matrix components that are causing ion suppression or enhancement. |
| Use of an Appropriate Internal Standard | Utilize a stable isotope-labeled internal standard for each analyte to compensate for matrix effects and variations in instrument response. If not available, a structural analog can be used.[5][6] |
| Optimize MS/MS Parameters | Adjust the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates, temperature) to minimize the impact of the matrix. |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add the internal standard.
-
Add 50 µL of a buffer solution (e.g., ammonium acetate buffer, pH 4.5) and vortex briefly.[5]
-
Add 1 mL of extraction solvent (e.g., tert-butyl methyl ether) and vortex for 5 minutes.[5]
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method for Quantification
-
LC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., Acquity BEH Shield-RP-C18, 100 mm x 2.1 mm, 1.7 µm).[12][14]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A suitable gradient program to separate the parent drug and its metabolites.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its metabolites.
Quantitative Data Summary
Table 1: Linearity Ranges for this compound and its Metabolites in Plasma
| Analyte | Linearity Range (ng/mL) | Analytical Method | Reference |
| This compound | 0.5 - 100 | LC-MS/MS | [5] |
| This compound | 0.021 - 21.7 | LC-MS/MS | [6] |
| This compound | 2 - 1000 | LC-MS/MS | [7] |
| This compound Metabolites | 2 - 500 | LC-MS/MS | [7] |
Visualizations
Caption: Metabolic pathway of this compound.
Caption: General workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A comprehensive assessment of this compound metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug this compound in Human Plasma [scirp.org]
- 6. LC-MS/MS-ESI method for simultaneous quantitation of metformin and repaglinidie in rat plasma and its application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalytical method for in vitro metabolism study of this compound using 96-blade thin-film solid-phase microextraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. yjes.researchcommons.org [yjes.researchcommons.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. agilent.com [agilent.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and this compound in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Addressing the short half-life of Repaglinide in experimental protocols
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the short half-life of Repaglinide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is the short half-life of this compound a concern for my experiments?
This compound has a rapid onset of action and a short biological half-life of approximately one hour.[1][2][3][4] This necessitates frequent administration in in-vivo studies to maintain therapeutic blood levels, which can lead to fluctuations in plasma concentrations and potential side effects like hypoglycemia.[2][5] For in-vitro experiments, its rapid metabolism can affect the duration of action and the interpretation of results.
Q2: What strategies can I use to overcome the short half-life of this compound in my experimental protocol?
Several strategies have been developed to prolong the therapeutic effect of this compound. These primarily involve the use of controlled-release formulations, such as:
-
Nanoparticles and Nanoemulsions: These nanosized drug delivery systems can enhance the oral bioavailability of this compound by improving its solubility and dissolution rate.[1][6][7]
-
Sustained-Release Matrix Tablets: Incorporating this compound into a polymer matrix can control its release over an extended period.[2][5][8]
-
Floating Microspheres: These gastro-retentive dosage forms can increase the residence time of the drug in the gastrointestinal tract, leading to prolonged absorption.[9]
Q3: How do these controlled-release formulations improve this compound's pharmacokinetic profile?
Controlled-release formulations alter the pharmacokinetics of this compound by providing sustained drug release. This typically results in:
-
A lower maximum plasma concentration (Cmax).
-
A longer time to reach maximum plasma concentration (Tmax).
-
An increased area under the plasma concentration-time curve (AUC), indicating higher overall drug exposure.[5][6]
Q4: Are there any stability concerns I should be aware of when working with this compound?
Yes, this compound is sensitive to acidic and oxidative conditions.[10][11][12] It is more stable in alkaline conditions. The presence of certain excipients, like polyvinylpyrrolidone (PVP) and magnesium stearate, can also affect its stability.[10][11] When preparing formulations or conducting experiments, it is crucial to consider the pH of the solutions and the compatibility of the excipients used.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in in-vivo results (e.g., blood glucose levels). | The short half-life of pure this compound leads to rapid fluctuations in plasma concentrations. | Utilize a controlled-release formulation (nanoparticles, sustained-release tablets) to maintain more stable plasma levels. |
| Rapid loss of drug activity in in-vitro cell culture. | Metabolic degradation of this compound by cellular enzymes (e.g., cytochrome P450s).[13][14][15] | Consider using a higher initial concentration, refreshing the media with the drug at shorter intervals, or using a more stable, controlled-release nanoformulation if applicable to the experimental design. |
| Poor dissolution of this compound powder in aqueous buffers. | This compound is poorly soluble in water.[7] | Prepare solid dispersions of this compound with hydrophilic polymers like polyethylene glycol 6000, mannitol, or urea to improve its solubility and dissolution rate. The use of meglumine has also been shown to enhance its solubility.[16] |
| Inconsistent drug release from formulated sustained-release tablets. | Improper selection or ratio of release-retarding polymers. | Optimize the formulation by testing different types and concentrations of polymers like Hydroxypropyl Methylcellulose (HPMC) or Eudragit to achieve the desired release profile.[8][17] |
| Degradation of this compound during formulation preparation or storage. | Exposure to acidic conditions or incompatible excipients.[10][11] | Ensure the pH of all solutions is neutral to slightly alkaline. Conduct compatibility studies with all excipients using techniques like FT-IR spectroscopy.[17] Store formulations under appropriate conditions (e.g., refrigerated) to enhance stability.[18] |
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of different this compound formulations from various studies, demonstrating the impact of controlled-release strategies.
Table 1: Pharmacokinetic Parameters of this compound Nanocrystals in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-24 (ng·h/mL) |
| Pure this compound | 280 ± 33 | 0.72 ± 0.28 | - |
| RPG-Zein-PLGA-NPs | 523 ± 65 | 1.41 ± 0.46 | 4.04-fold increase vs. free RPG |
| RPG-NE | 770 ± 91 | 1.61 ± 0.37 | 5.05-fold increase vs. free RPG |
Data from a study on nanoparticle and nanoemulsion formulations.[6]
Table 2: Pharmacokinetic Parameters of this compound Sustained-Release Matrix Tablets in Beagle Dogs
| Formulation | Cmax (µg/L) | Tmax (h) | AUC0-t (µg·h/L) |
| Marketed Product | 198.3 ± 45.7 | 1.0 ± 0.0 | 456.8 ± 103.2 |
| Sustained-Release Tablet | 99.6 ± 28.4 | 2.0 ± 0.8 | 563.4 ± 132.5 |
Data from a study on hydrophilic sustained-release matrix tablets.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Nanoparticles
This protocol describes a general method for preparing this compound-loaded polymeric nanoparticles using an emulsion-solvent evaporation technique.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Zein
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v)
-
Deionized water
-
Magnetic stirrer
-
Homogenizer or sonicator
Procedure:
-
Dissolve a specific amount of this compound and PLGA in DCM to form the organic phase.
-
In a separate beaker, prepare the aqueous phase containing the PVA solution.
-
Add the organic phase to the aqueous phase dropwise while stirring at a constant speed to form a primary emulsion.
-
Homogenize or sonicate the primary emulsion to reduce the droplet size.
-
Continuously stir the emulsion at room temperature for several hours to allow for the evaporation of DCM and the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the collected nanoparticles with deionized water to remove any residual PVA and unencapsulated drug.
-
Lyophilize the nanoparticles for long-term storage.
Protocol 2: In-Vitro Dissolution Study of Sustained-Release this compound Tablets
This protocol outlines the procedure for evaluating the in-vitro drug release from sustained-release this compound tablets.
Materials:
-
Sustained-release this compound tablets
-
USP Type II Dissolution Apparatus (Paddle type)
-
Dissolution media: 0.1 N HCl (pH 1.2) and Phosphate buffer (pH 6.8 or 7.4)[8]
-
UV-Vis Spectrophotometer
-
Syringes and filters (0.45 µm)
Procedure:
-
Set up the dissolution apparatus with the appropriate dissolution medium (e.g., 900 mL of 0.1 N HCl for the first 2 hours). Maintain the temperature at 37 ± 0.5 °C and the paddle speed at 50 or 100 rpm.[8][9]
-
Place one tablet in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12 hours).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
After 2 hours in 0.1 N HCl, transfer the tablets to vessels containing phosphate buffer (pH 6.8 or 7.4) and continue the dissolution study.[8]
-
Filter the collected samples through a 0.45 µm filter.
-
Analyze the concentration of this compound in the samples using a UV-Vis spectrophotometer at the appropriate wavelength (e.g., 242 nm in 0.1N HCl and 278 nm in phosphate buffer).[8]
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
This compound Signaling Pathway
Caption: Mechanism of this compound-induced insulin secretion.
Experimental Workflow for Addressing this compound's Short Half-Life
Caption: Workflow for developing and evaluating controlled-release this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation and evaluation of a controlled drug release of this compound through matrix pellets: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iajps.com [iajps.com]
- 4. researchgate.net [researchgate.net]
- 5. Matrix tablets for sustained release of this compound: Preparation, pharmacokinetics and hypoglycemic activity in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of nanoparticle and nanoemulsion formulations containing this compound and determination of pharmacokinetic parameters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. In-vitro and in-vivo evaluation of this compound loaded floating microspheres prepared from different viscosity grades of HPMC polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and this compound in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and this compound in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ClinPGx [clinpgx.org]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Formulation and Optimization of this compound Nanoparticles Using Microfluidics for Enhanced Bioavailability and Management of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Off-Target Effects of Repaglinide in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Repaglinide in cellular models. The focus is on identifying and controlling for potential off-target effects to ensure the validity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its main on-target effect?
This compound is an oral antidiabetic drug that lowers blood glucose by stimulating insulin secretion from pancreatic β-cells.[1] Its primary target is the ATP-sensitive potassium (KATP) channel on the β-cell membrane.[2] this compound binds to the sulfonylurea receptor 1 (SUR1) subunit of this channel, leading to its closure.[3][4] This blockage of potassium ion outflow causes depolarization of the cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules.[2]
Q2: What are the potential off-target effects of this compound in cellular models?
While this compound's primary therapeutic action is on pancreatic β-cells, the subunits of the KATP channel it targets are also expressed in other tissues. This can lead to off-target effects. Specifically, this compound can also bind to and inhibit KATP channels containing SUR2A and SUR2B subunits, which are found in cardiac and smooth muscle cells, respectively.[5] Although some studies suggest this compound has a higher potency for the pancreatic SUR1-containing channels, its interaction with these other isoforms could lead to unintended cellular responses in non-pancreatic cell models.[6] It is also important to consider that any observed cellular effect other than the direct modulation of KATP channels could be an off-target effect.
Q3: How can I be sure that the observed phenotype in my cell model is a direct result of this compound's on-target activity?
To confirm that an observed phenotype is due to the on-target activity of this compound, a combination of control experiments is essential. These include:
-
Target Knockdown/Knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target (SUR1). If the this compound-induced phenotype is diminished or absent in the knockdown/knockout cells, it strongly suggests an on-target effect.
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to its intended target within the cell.[2]
-
Use of a Structurally Unrelated Inhibitor: Employing another KATP channel inhibitor with a different chemical structure can help confirm that the observed effect is due to the inhibition of the channel and not a unique off-target effect of this compound's chemical scaffold.
-
Dose-Response Analysis: Characterizing the concentration at which this compound elicits its effect can help. On-target effects are typically observed at lower, more specific concentrations, while off-target effects may only appear at higher concentrations.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results following this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Off-target effects | 1. Perform a dose-response curve: Determine the EC50 for your expected on-target effect. Use the lowest effective concentration to minimize off-target binding. 2. Validate target engagement: Use CETSA to confirm this compound is binding to SUR1 in your cellular model at the concentrations used. 3. Target knockdown: Use siRNA against SUR1. If the effect persists, it is likely an off-target phenomenon. |
| Cell line specific effects | 1. Confirm target expression: Verify the expression of SUR1, SUR2A, and SUR2B in your cell line via Western blot or qPCR. The presence of different subunits can lead to varied responses. 2. Test in multiple cell lines: If possible, replicate key findings in a different cell model known to express the target. |
| Experimental variability | 1. Standardize protocols: Ensure consistent cell passage number, seeding density, and treatment duration. 2. Include appropriate controls: Always include vehicle-only (e.g., DMSO) and untreated controls. |
Issue 2: Difficulty confirming on-target engagement of this compound.
| Potential Cause | Troubleshooting Steps |
| Low target expression | 1. Enrich for target-expressing cells: If using a heterogeneous cell population, consider cell sorting or using a clonal line with higher target expression. 2. Optimize protein extraction: Use lysis buffers with appropriate protease and phosphatase inhibitors to ensure target protein integrity. |
| Technical issues with the engagement assay (e.g., CETSA) | 1. Optimize heating gradient: The optimal temperature range for protein denaturation can be cell-type and target-specific. Perform a preliminary experiment with a broad temperature range. 2. Antibody validation: Ensure the antibody used for Western blotting is specific and sensitive for the target protein. |
| Drug degradation | 1. Prepare fresh solutions: this compound solutions should be freshly prepared for each experiment. 2. Check solubility: Ensure this compound is fully dissolved in the vehicle before adding to the cell culture medium. |
Experimental Protocols
Protocol 1: Target Knockdown using siRNA to Validate On-Target Effects
Objective: To determine if the observed effect of this compound is dependent on its primary target, the SUR1 subunit of the KATP channel.
Materials:
-
Cells expressing SUR1
-
siRNA targeting SUR1 (and a non-targeting control siRNA)
-
Lipofectamine RNAiMAX (or similar transfection reagent)
-
Opti-MEM I Reduced Serum Medium
-
Standard cell culture reagents
-
Reagents for downstream analysis (e.g., qPCR, Western blot)
Methodology:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20 pmol of siRNA (either SUR1-targeting or non-targeting control) into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex to each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
This compound Treatment: After the incubation period, treat the cells with this compound at the desired concentration and for the desired duration.
-
Analysis:
-
Knockdown Verification: Harvest a subset of cells to confirm the knockdown of SUR1 expression via qPCR or Western blot.
-
Phenotypic Analysis: Analyze the this compound-treated cells for the phenotype of interest and compare the results between cells treated with SUR1 siRNA and non-targeting control siRNA.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to its target protein (SUR1) in intact cells.[2]
Materials:
-
Cells expressing the target protein
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Thermal cycler or heating block
-
Reagents for cell lysis and Western blotting
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time (e.g., 1 hour) under normal culture conditions.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[7]
-
Cell Lysis: Lyse the cells by three cycles of freeze-thawing (e.g., liquid nitrogen and a 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the protein concentration for all samples.
-
Western Blot Analysis: Perform Western blotting to detect the amount of soluble target protein (SUR1) remaining at each temperature. A loading control should also be probed on the same membrane to ensure equal loading.
-
Data Analysis: Quantify the band intensities. A positive target engagement is indicated by a shift in the melting curve to a higher temperature for the this compound-treated samples compared to the vehicle-treated samples.
Visualizations
Caption: On-target signaling pathway of this compound in pancreatic β-cells.
Caption: Experimental workflow to distinguish on-target vs. off-target effects.
Caption: Troubleshooting flowchart for unexpected results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. How to design effective siRNA for gene knockdown experiments? [synapse.patsnap.com]
- 5. Effect of this compound on cloned beta cell, cardiac and smooth muscle types of ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selectivity of this compound and glibenclamide for the pancreatic over the cardiovascular K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Repaglinide and Nateglinide on Pancreatic Beta-Cell Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Repaglinide and Nateglinide, two meglitinide-class insulin secretagogues, focusing on their distinct effects on pancreatic beta-cell function. The analysis is supported by experimental data on their mechanism of action, binding kinetics, potency, and clinical efficacy in modulating insulin secretion.
Mechanism of Action and Cellular Signaling
Both this compound and Nateglinide stimulate insulin secretion by closing ATP-dependent potassium (K-ATP) channels on the pancreatic beta-cell membrane.[1][2][3] This action mimics the physiological effects of a rise in the intracellular ATP/ADP ratio that occurs after glucose metabolism. The closure of the K-ATP channel leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of Ca²⁺ triggers the exocytosis of insulin-containing granules.[4]
While the general mechanism is shared, key differences exist in their interaction with the K-ATP channel's regulatory subunit, the sulfonylurea receptor 1 (SUR1).[2][4] Experimental evidence indicates that they have distinct, albeit overlapping, binding sites.[4][5] Site-directed mutagenesis studies have shown that a mutation at serine 1237 of the SUR1 subunit abolishes the inhibitory effect of Nateglinide, while the action of this compound remains intact, confirming different molecular interaction points.[4]
Figure 1: Signaling pathway for insulin secretion stimulated by glucose, this compound, and Nateglinide.
Comparative Data on Beta-Cell Interaction
Experimental data reveals significant differences in the binding kinetics, potency, and duration of action between the two drugs. This compound exhibits higher potency and a slower dissociation from the SUR1 receptor, whereas Nateglinide is characterized by its rapid but weaker binding and fast dissociation.
Table 1: K-ATP Channel Inhibition and Binding Affinity
| Parameter | This compound | Nateglinide | Key Finding | Reference |
| Potency (IC₅₀) | ~5.0 - 21 nM | ~800 - 7400 nM | This compound is significantly more potent in blocking the K-ATP channel. | [4][6] |
| SUR1 Binding | High Affinity | Low Affinity | Binds competitively to the glibenclamide-binding site. | [6][7] |
| Dissociation Half-Life | ~2 minutes (estimated) | ~1 second (estimated) | Nateglinide dissociates from the SUR1 receptor much more rapidly. | [6] |
| Reversibility | Not reversible | Reversible | Nateglinide's inhibition of K-ATP currents is more quickly reversed. | [4][6] |
Table 2: Clinical Efficacy on Glycemic Control and Beta-Cell Function
| Parameter | This compound | Nateglinide | Key Finding | Reference |
| HbA₁c Reduction | More effective (-1.57%) | Less effective (-1.04%) | This compound monotherapy leads to greater reductions in HbA₁c. | [5][8][9] |
| Fasting Plasma Glucose (FPG) | Significant reduction | Minimal to no reduction | This compound has a more pronounced effect on lowering FPG. | [5][10][11] |
| Postprandial Glucose (PPG) | Effective reduction | Effective reduction | Both drugs effectively control postprandial glucose excursions. | [12][13] |
| Beta-Cell Function (HOMA-β) | Significant improvement | Significant improvement | Both drugs comparably improve this index of beta-cell function. | [12] |
| Onset of Action | Slower | More rapid | Nateglinide has a faster onset of K-ATP channel inhibition. | [6][7][14] |
Experimental Protocols
The data presented is derived from established in vitro and clinical methodologies designed to assess beta-cell function and drug interactions.
Patch-Clamp Electrophysiology for K-ATP Channel Activity
This technique is used to measure the inhibitory effect of the drugs on K-ATP channel currents in pancreatic beta-cells (e.g., from rats or human cell lines like HEK-293 expressing recombinant human SUR1/Kir6.2 channels).
-
Cell Preparation: Pancreatic islets are isolated, or cell lines are cultured. Whole-cell patch-clamp configuration is established.
-
Channel Activation: K-ATP channels are activated using a channel opener like diazoxide (e.g., 100 µM) to establish a baseline current.
-
Drug Application: this compound or Nateglinide are applied at various concentrations to the cell via a perfusion system.
-
Data Acquisition: Changes in K-ATP current are recorded in response to the drug. The concentration-dependent inhibition is measured to calculate the IC₅₀ value, representing the drug's potency.
-
Washout: The drug is washed out to assess the reversibility of channel inhibition.
Figure 2: Experimental workflow for a patch-clamp assay to assess K-ATP channel inhibition.
Radioligand Binding Assays
These assays determine the binding affinity and kinetics of the drugs to the SUR1 receptor, typically using membranes prepared from insulinoma cell lines (e.g., RIN-m5F) or cells expressing the recombinant receptor.
-
Membrane Preparation: Cells are homogenized and centrifuged to isolate the cell membrane fraction containing the SUR1 receptors.
-
Competitive Binding: Membranes are incubated with a radiolabeled ligand (e.g., [³H]glibenclamide) and increasing concentrations of a non-labeled competitor drug (this compound or Nateglinide).
-
Incubation & Separation: After reaching equilibrium, the membrane-bound radioligand is separated from the free radioligand by rapid filtration.
-
Quantification: Radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The displacement of the radioligand by the competitor drug is used to determine the binding affinity (Kᵢ) and receptor binding site characteristics.
Clinical Trials for Efficacy Assessment
Human clinical trials are essential for comparing the effects of this compound and Nateglinide on glycemic control in patients with Type 2 diabetes.
-
Study Design: A randomized, double-blind, multicenter design is typically employed.
-
Patient Population: Patients with Type 2 diabetes, often those inadequately controlled by diet and exercise alone, are enrolled.
-
Intervention: Patients are randomly assigned to receive either this compound (e.g., 1.0 mg t.i.d.) or Nateglinide (e.g., 90 mg t.i.d.) for a specified period (e.g., 12-16 weeks).[10][12]
-
Endpoints: Primary endpoints include the change in HbA₁c from baseline. Secondary endpoints often include changes in fasting plasma glucose (FPG) and postprandial glucose (PPG) following a standardized meal tolerance test.
-
Beta-Cell Function Assessment: Indices such as HOMA-β (Homeostasis Model Assessment of Beta-cell function) are calculated from fasting insulin and glucose levels to estimate beta-cell secretory capacity.
Summary of Comparative Characteristics
The functional differences between this compound and Nateglinide stem directly from their distinct molecular interactions with the beta-cell K-ATP channel. This compound's higher potency and longer duration of action make it more effective at reducing overall HbA₁c and fasting glucose. In contrast, Nateglinide's rapid onset and short half-life are tailored to specifically target postprandial hyperglycemia, more closely mimicking the physiological first-phase insulin release.
Figure 3: Logical relationship of key comparative features.
References
- 1. dtb.bmj.com [dtb.bmj.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Nateglinide? [synapse.patsnap.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Pancreatic beta-cell K(ATP) channel activity and membrane-binding studies with nateglinide: A comparison with sulfonylureas and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The role of nateglinide and this compound, derivatives of meglitinide, in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Comparison of efficacy between nateglinide and this compound in treating type 2 diabetes: a randomized controlled double-blind clinical trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Improvement of insulin sensitivity and beta-cell function by nateglinide and this compound in type 2 diabetic patients - a randomized controlled double-blind and double-dummy multicentre clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. termedia.pl [termedia.pl]
- 14. researchgate.net [researchgate.net]
Validating the specificity of Repaglinide's interaction with K-ATP channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Repaglinide's interaction with ATP-sensitive potassium (K-ATP) channels, contrasting its performance with other K-ATP channel modulators. The information is supported by experimental data from radioligand binding assays and electrophysiological studies, offering a detailed examination of its specificity and mechanism of action.
Executive Summary
This compound, a meglitinide-class antidiabetic drug, exerts its glucose-lowering effect by closing K-ATP channels in pancreatic β-cells, which stimulates insulin secretion.[1][2][3][4] The specificity of this interaction is crucial for its therapeutic efficacy and safety profile, particularly concerning its effects on K-ATP channels in other tissues, such as the cardiovascular system. This guide delves into the experimental evidence that validates the specificity of this compound's binding to the different subunits of the K-ATP channel and compares its binding affinities and inhibitory concentrations with those of other well-known K-ATP channel inhibitors.
Comparative Analysis of Binding Affinities and Inhibitory Concentrations
The specificity of this compound for the pancreatic β-cell K-ATP channel (composed of SUR1 and Kir6.2 subunits) over cardiovascular channels (composed of SUR2A/B and Kir6.2/1 subunits) is a key aspect of its pharmacological profile. The following tables summarize quantitative data from various studies, comparing the binding affinity (KD/Ki) and half-maximal inhibitory concentration (IC50) of this compound and other K-ATP channel modulators.
Radioligand Binding Affinity Data
| Compound | K-ATP Channel Subunit | KD / Ki (nM) | Cell Line | Comments |
| This compound | Kir6.2/SUR1 | 0.42 ± 0.03 | HEK293 | High-affinity binding is dependent on the co-expression of Kir6.2 and SUR1.[5] |
| SUR1 alone | 59 ± 16 | HEK293 | Affinity is ~150-fold lower without Kir6.2.[5] | |
| Kir6.2ΔN14/SUR1 | 51 ± 23 | HEK293 | The N-terminus of Kir6.2 is crucial for high-affinity binding.[5] | |
| Kir6.2/SUR1 | 0.40 ± 0.09 | COS-7 | ||
| Kir6.2/SUR1[S1237Y] | 0.31 ± 0.02 | COS-7 | Mutation does not affect this compound affinity.[6] | |
| Glibenclamide | Kir6.2/SUR1 | 0.78 ± 0.08 | HEK293 | |
| SUR1 alone | Marginally lower affinity | HEK293 | Binding is less dependent on Kir6.2 co-expression compared to this compound.[5] | |
| Kir6.2/SUR1[S1237Y] | 36 ± 6 | COS-7 | Affinity is 170-fold lower with this mutation.[6] | |
| Nateglinide | SUR1 | Marginally lower affinity | HEK293 | Binding is less dependent on Kir6.2 co-expression.[5] |
| Tolbutamide | SUR1 | Marginally lower affinity | HEK293 | Binding is less dependent on Kir6.2 co-expression.[5] |
Electrophysiological Inhibition Data
| Compound | K-ATP Channel Subunit | IC50 | Experimental System | Comments |
| This compound | Kir6.2/SUR1 | 89 pM | Newborn rat islet cells (whole-cell) | High potency in pancreatic cells.[7] |
| Kir6.2/SUR1 | 7.4 nM | Xenopus oocytes | ||
| Kir6.2/SUR2A (cardiac) | 8.7 nM | Xenopus oocytes | Shows less selectivity in this system.[8] | |
| Kir6.2/SUR2B (smooth muscle) | 10 nM | Xenopus oocytes | ||
| Kir6.2/SUR1 | 2-8 nM (high-affinity site) | Xenopus oocytes/HEK293 | Interacts with both a high-affinity site on SUR and a low-affinity site on Kir6.2.[9] | |
| Kir6.2 | 230 µM (low-affinity site) | Xenopus oocytes/HEK293 | ||
| Glibenclamide | Kir6.2/SUR1 | 47 pM | Newborn rat islet cells (whole-cell) | Higher potency than this compound in this study.[7] |
| Kir6.2/SUR2A | 45 nM | COS cells | Demonstrates selectivity for SUR1 over SUR2A.[8] | |
| Kir6.2/SUR2B | 42 nM | COS cells | ||
| Nateglinide | Kir6.2/SUR1 | 7.4 µM | Rat pancreatic β-cells | Lower potency compared to this compound and Glibenclamide.[10] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the signaling pathway of this compound's action on pancreatic β-cells and the general workflows for the key experimental techniques used to validate its specificity.
Caption: this compound's signaling pathway in pancreatic β-cells.
Caption: General workflows for key validation experiments.
Detailed Experimental Protocols
Radioligand Binding Assay Protocol
This protocol is a generalized procedure based on methodologies described in the literature for determining the binding affinity of compounds to K-ATP channels.[5][11][12]
-
Membrane Preparation:
-
Culture cells (e.g., HEK293) expressing the desired K-ATP channel subunits (e.g., Kir6.2/SUR1).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and large debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).
-
Wash the membrane pellet with fresh buffer and resuspend it in a buffer containing a cryoprotectant (e.g., 10% sucrose).
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay) and store at -80°C.
-
-
Binding Assay:
-
Thaw the membrane preparation and resuspend it in the final assay binding buffer.
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [3H]this compound), and varying concentrations of the unlabeled competitor drug.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine) to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with an ice-cold wash buffer.
-
Dry the filters and measure the trapped radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the competitor concentration and fit the data using non-linear regression to determine the IC50 value.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
Patch-Clamp Electrophysiology Protocol
This protocol outlines the general steps for recording K-ATP channel currents and assessing their inhibition by pharmacological agents, based on standard electrophysiological techniques.[13][14][15][16]
-
Cell Preparation:
-
Isolate primary cells (e.g., pancreatic β-cells or cardiomyocytes using Langendorff perfusion for heart tissue) or use cultured cell lines transfected with the K-ATP channel subunits of interest.
-
Plate the cells on coverslips suitable for microscopy and electrophysiological recording.
-
-
Patch-Clamp Recording:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope and perfuse with an appropriate extracellular solution.
-
Fabricate micropipettes from borosilicate glass capillaries and fill them with an intracellular solution.
-
Under visual guidance, approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Establish either a whole-cell or inside-out patch-clamp configuration.
-
-
Data Acquisition and Analysis:
-
Record K-ATP channel currents using a patch-clamp amplifier and digitize the data.
-
Apply voltage protocols to elicit channel activity.
-
Perfuse the cell with solutions containing different concentrations of the test compound (e.g., this compound) and record the resulting changes in channel current.
-
Measure the extent of current inhibition at each drug concentration.
-
Plot the concentration-response curve and fit it with the Hill equation to determine the half-maximal inhibitory concentration (IC50).
-
Conclusion
The experimental data strongly indicate that this compound's high-affinity binding to the pancreatic K-ATP channel is critically dependent on the presence of both the SUR1 and Kir6.2 subunits, with the N-terminus of Kir6.2 playing a significant role.[5] This is in contrast to sulfonylureas like Glibenclamide, whose binding is primarily to the SUR1 subunit. While some studies suggest a lack of selectivity of this compound for pancreatic over cardiovascular K-ATP channels in certain experimental systems[8], others demonstrate a functional selectivity, which may be influenced by factors such as the presence of MgADP that potentiates the inhibitory effect of this compound on the β-cell type channel but not the cardiac type.[9] This detailed understanding of this compound's interaction with K-ATP channels is vital for the development of more specific and safer therapies for type 2 diabetes.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. ClinPGx [clinpgx.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound Mechanism of Action – My Endo Consult [myendoconsult.com]
- 5. Kir6.2-dependent high-affinity this compound binding to β-cell KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Effects of the hypoglycaemic drugs this compound and glibenclamide on ATP-sensitive potassium-channels and cytosolic calcium levels in beta TC3 cells and rat pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Effect of this compound on cloned beta cell, cardiac and smooth muscle types of ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophysiological analysis of cardiac KATP channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Unraveling Repaglinide's Hypoglycemic Effect: A Comparative Guide with Genetic Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Repaglinide's hypoglycemic effect, cross-validated with genetic models. It delves into experimental data, detailed protocols, and the influence of genetic variations on the drug's efficacy and pharmacokinetics, offering a valuable resource for advancing personalized medicine in diabetes management.
This compound, a short-acting insulin secretagogue, effectively lowers blood glucose levels by stimulating insulin secretion from pancreatic β-cells.[1] Its mechanism of action involves the closure of ATP-dependent potassium (K-ATP) channels on the β-cell membrane.[2] However, the therapeutic response to this compound exhibits significant interindividual variability, a phenomenon largely attributed to genetic polymorphisms in genes encoding drug-metabolizing enzymes and transporters. This guide synthesizes experimental data to compare this compound's performance against other oral antidiabetic agents and elucidates the pivotal role of genetic models in understanding and predicting its hypoglycemic effect.
Comparative Performance of this compound
The clinical efficacy of this compound, both as a monotherapy and in combination, has been extensively studied. Here, we compare its performance with metformin, a first-line therapy for type 2 diabetes, and glibenclamide, a long-acting sulfonylurea.
This compound vs. Metformin
Clinical trials have demonstrated that this compound monotherapy is comparable to metformin in reducing glycated hemoglobin (HbA1c) and fasting plasma glucose (FPG) in patients with newly diagnosed type 2 diabetes.[3][4] One study found that after 15 weeks of treatment, both drugs led to significant decreases in all glycemic parameters and variability indexes from baseline, with no significant difference between the two groups.[3] Another 15-week study comparing this compound with metformin in newly diagnosed Chinese patients showed similar results.[4]
| Parameter | This compound Monotherapy | Metformin Monotherapy | Reference |
| Baseline HbA1c (%) | ~8.2-8.4 | ~8.2-8.4 | [5] |
| Mean HbA1c Reduction (%) | 1.3-1.7 | 1.5-1.6 | [5] |
| Baseline FPG (mg/dL) | ~181 | ~181 | [6] |
| FPG Reduction after 3 months (mg/dL) | ~32 | ~32 | [6] |
| Patients Achieving HbA1c <7.0% (%) | 87.2 | 90.0 | [3] |
Table 1: Comparison of Glycemic Control with this compound and Metformin Monotherapy.
This compound vs. Glibenclamide
When compared to the long-acting sulfonylurea glibenclamide, this compound offers a similar efficacy in glycemic control but with a significantly lower risk of hypoglycemia, particularly in elderly patients.[4] A 24-week crossover study in elderly patients (≥65 years) demonstrated that this compound treatment resulted in fewer hypoglycemic events compared to glibenclamide.[4]
| Parameter | This compound | Glibenclamide | Reference |
| Mean Reduction in Fasting Blood Glucose (mg/dL) | 63.53 | 33.75 | |
| Mean Reduction in 2-hour Postprandial Blood Glucose (mg/dL) | 118.66 | 88.67 | |
| Hypoglycemic Events (events/patient-year) | 1.35 | 2.04 (in combination with metformin) | [7] |
| Patients with at least one hypoglycemic event (%) | 26.1 | 42.0 | [8] |
Table 2: Comparison of Efficacy and Hypoglycemia Risk between this compound and Glibenclamide.
The Role of Genetic Models in Cross-Validating this compound's Effect
Genetic variations, particularly in genes responsible for drug metabolism and transport, play a crucial role in the pharmacokinetic and pharmacodynamic variability of this compound. Understanding these genetic influences is paramount for optimizing drug efficacy and minimizing adverse effects.
Pharmacokinetic Variability: The Influence of CYP2C8 and SLCO1B1
This compound is primarily metabolized by the cytochrome P450 enzymes CYP2C8 and CYP3A4, and its hepatic uptake is mediated by the organic anion transporting polypeptide 1B1 (OATP1B1), encoded by the SLCO1B1 gene.[9][10]
Polymorphisms in the CYP2C8 gene, such as the CYP2C83 allele, have been associated with altered this compound metabolism. However, studies have yielded conflicting results. Some studies suggest that the CYP2C83 allele is associated with reduced plasma concentrations of this compound, while others have found no significant effect on its pharmacokinetics and pharmacodynamics.[8][11]
In contrast, the influence of polymorphisms in the SLCO1B1 gene is more clearly established. The c.521T>C (p.Val174Ala) single nucleotide polymorphism in SLCO1B1 significantly impacts this compound's pharmacokinetics.[12] Individuals carrying the c.521CC genotype exhibit markedly increased plasma concentrations of this compound compared to those with the c.521TT genotype.[12]
| Genetic Variant | Effect on this compound Pharmacokinetics | Magnitude of Effect (Approximate) | Reference |
| CYP2C81/3 vs. CYP2C81/1 | Lower AUC and Cmax | 45% lower AUC, 39% lower Cmax | [8] |
| SLCO1B1 c.521CC vs. c.521TT | Higher AUC and Cmax | 56-108% larger AUC, ~60-70% larger Cmax | [13] |
Table 3: Impact of Genetic Polymorphisms on this compound Pharmacokinetics.
Pharmacodynamic Variability: The Role of KCNJ11 and KCNQ1
The therapeutic target of this compound is the K-ATP channel in pancreatic β-cells, which is composed of the SUR1 subunit (encoded by ABCC8) and the Kir6.2 subunit (encoded by KCNJ11). Genetic variations in KCNJ11 can influence the response to this compound. Additionally, polymorphisms in the KCNQ1 gene, which is associated with type 2 diabetes susceptibility, have also been shown to affect the efficacy of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the assessment of this compound's effects.
In Vitro Insulin Secretion Assay
Objective: To assess the effect of this compound on insulin secretion from pancreatic β-cells.
Cell Line: MIN6 mouse insulinoma cell line.
Protocol:
-
Cell Culture: MIN6 cells are cultured in DMEM supplemented with 15% fetal bovine serum, penicillin-streptomycin, and L-glutamine at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Setup: Cells are seeded in 24-well plates and grown to 80-90% confluency.
-
Stimulation: Cells are pre-incubated in Krebs-Ringer bicarbonate buffer (KRBB) with low glucose (e.g., 2.8 mM) for 1-2 hours. Subsequently, they are incubated with fresh KRBB containing low or high glucose (e.g., 16.7 mM) with or without varying concentrations of this compound for a specified period (e.g., 1 hour).
-
Sample Collection: The supernatant is collected to measure secreted insulin.
-
Insulin Quantification: Insulin levels in the supernatant are quantified using an ELISA kit.[14]
In Vivo Assessment in a Diabetic Rat Model
Objective: To evaluate the hypoglycemic effect of this compound in a type 2 diabetes animal model.
Animal Model: Streptozotocin (STZ)-induced diabetic rats on a high-fat diet.[1][13][15]
Protocol:
-
Induction of Diabetes: Male Wistar rats are fed a high-fat diet for several weeks to induce insulin resistance. A low dose of STZ (e.g., 35 mg/kg) is then administered intraperitoneally to induce partial β-cell dysfunction, mimicking type 2 diabetes.[1][13][15]
-
Drug Administration: Diabetic rats are orally administered with either vehicle (control) or this compound at various doses.
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at different time points (e.g., 0, 30, 60, 120, and 240 minutes) after drug administration to measure blood glucose levels using a glucometer.
-
Data Analysis: The percentage reduction in blood glucose levels is calculated and compared between the control and this compound-treated groups.
Pharmacokinetic Analysis
Objective: To determine the plasma concentration of this compound over time.
Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]
Protocol:
-
Sample Collection: Blood samples are collected from subjects at predetermined time points after this compound administration. Plasma is separated by centrifugation.
-
Sample Preparation: this compound and an internal standard are extracted from the plasma using a liquid-liquid extraction method.
-
LC-MS/MS Analysis: The extracted samples are injected into an LC-MS/MS system for separation and quantification. A specific mass transition for this compound is monitored to ensure selectivity.
-
Data Analysis: A calibration curve is generated using standards of known concentrations. The plasma concentration of this compound in the samples is then determined from this curve. Pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (maximum concentration) are calculated.
Visualizing the Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following diagrams were created using the Graphviz DOT language to provide a clear visual representation of the key concepts discussed.
References
- 1. researchgate.net [researchgate.net]
- 2. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 3. Insulin secretion assays in an engineered MIN6 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pjmhsonline.com [pjmhsonline.com]
- 5. [PDF] High-fat diet and streptozotocin in the induction of type 2 diabetes mellitus: a new proposal. | Semantic Scholar [semanticscholar.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Randomized study of this compound alone and in combination with metformin in Chinese subjects with type 2 diabetes naive to oral antidiabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. youtube.com [youtube.com]
- 10. Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug this compound in Human Plasma [scirp.org]
- 11. medium.com [medium.com]
- 12. scispace.com [scispace.com]
- 13. Novel High-Fat Diet Formulation and Streptozotocin Treatment for Induction of Prediabetes and Type 2 Diabetes in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Modeling type 2 diabetes in rats using high fat diet and streptozotocin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Repaglinide versus Glibenclamide: a mechanistic comparison in vitro
A Comparative Guide for Researchers in Drug Development
This guide provides an objective in vitro comparison of two widely utilized insulin secretagogues, Repaglinide and Glibenclamide. By dissecting their molecular mechanisms of action, this document aims to equip researchers, scientists, and drug development professionals with the essential data and experimental context to inform future research and development in the field of diabetes therapeutics. The following sections delve into a head-to-head comparison of their binding affinities, impact on insulin secretion, and the nuanced differences in their interaction with the ATP-sensitive potassium (KATP) channel, all supported by experimental data and detailed protocols.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Glibenclamide |
| Drug Class | Meglitinide | Sulfonylurea |
| Primary Target | ATP-sensitive potassium (KATP) channel | ATP-sensitive potassium (KATP) channel |
| Binding Site | Requires both SUR1 and Kir6.2 subunits for high-affinity binding[1] | Primarily binds to the SUR1 subunit[1] |
| Insulin Secretion Potency (in vitro) | More potent (EC50: 29 nmol/l)[2][3][4] | Less potent (EC50: 80 nmol/l)[2][3][4] |
| Effect on Exocytosis | Does not directly enhance exocytosis[2][4] | May have direct effects on the secretory machinery |
| Kinetics of KATP Channel Inhibition | More rapid onset and reversal of channel inhibition[5] | Slower onset and reversal of channel inhibition[5] |
Quantitative Comparison of Binding Affinities and Potency
The following tables summarize the key quantitative parameters that define the in vitro interaction of this compound and Glibenclamide with their molecular target and their subsequent effect on insulin secretion.
Table 1: KATP Channel Binding Affinities
| Compound | Binding Site Characteristics | Dissociation Constant (KD) | Cell Type/System | Reference |
| This compound | High-affinity site requires both SUR1 and Kir6.2 subunits.[1] | 3.6 nmol/l (high-affinity) | betaTC-3 cells | [2][3][4] |
| Low-affinity binding to SUR1 alone.[1] | 59 ± 16 nmol/l (to SUR1 alone) | Membranes from cells expressing SUR1 | [1] | |
| High-affinity binding when SUR1 is co-expressed with Kir6.2.[1] | 0.42 ± 0.03 nM | Membranes from cells co-expressing SUR1 and Kir6.2 | [1] | |
| Glibenclamide | Binds with high affinity primarily to the SUR1 subunit.[1] | 25 nmol/l (high-affinity) | betaTC-3 cells | [2][3][4] |
| Binds to a high-affinity this compound site with lower affinity. | 14.4 nmol/l | betaTC-3 cells | [2][3][4] |
Table 2: Potency of Insulin Release from Perifused Mouse Islets
| Compound | EC50 for Insulin Release | Reference |
| This compound | 29 nmol/l | [2][3][4] |
| Glibenclamide | 80 nmol/l | [2][3][4] |
Signaling Pathways and Molecular Interactions
The primary mechanism for both this compound and Glibenclamide involves the inhibition of the KATP channel in pancreatic β-cells. This channel is a hetero-octameric complex composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[6] Inhibition of this channel leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[7]
However, the specific binding sites and the molecular interactions that lead to channel closure differ significantly between the two drugs.
Cryo-electron microscopy studies have provided structural insights into these interactions, revealing that Glibenclamide lodges in the transmembrane bundle of the SUR1-ABC core.[8] In contrast, the high-affinity binding of this compound is dependent on the presence of both the SUR1 and Kir6.2 subunits, suggesting a more complex interaction involving the interface of these two components.[1]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for the key in vitro experiments.
Competitive Binding Assay
This protocol is designed to determine the binding affinity of this compound and Glibenclamide to the KATP channel.
Methodology:
-
Membrane Preparation: Pancreatic β-cell lines (e.g., betaTC-3) or HEK-293 cells recombinantly expressing the KATP channel subunits (SUR1 and Kir6.2) are cultured and harvested. The cells are then homogenized, and the membrane fraction is isolated by differential centrifugation.
-
Binding Reaction: The prepared membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand (e.g., [3H]this compound or [3H]Glibenclamide) and varying concentrations of the unlabeled competitor drug (this compound or Glibenclamide).
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding. The data are then plotted, and the concentration of the competitor that inhibits 50% of the specific binding (IC50) is determined. The dissociation constant (KD) can then be calculated using the Cheng-Prusoff equation.
In Vitro Insulin Secretion Assay from Perifused Islets
This protocol assesses the potency and dynamics of insulin secretion in response to this compound and Glibenclamide.
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from mice or other suitable animal models using collagenase digestion followed by density gradient centrifugation.
-
Islet Culture: The isolated islets are cultured overnight to allow for recovery.
-
Perifusion System Setup: A perifusion system is set up, which allows for the continuous flow of buffer over the islets at a constant rate and temperature (37°C).
-
Islet Loading: A batch of islets is placed in a perifusion chamber.
-
Basal Secretion: The islets are initially perifused with a buffer containing a basal glucose concentration (e.g., 2.8 mM) to establish a baseline insulin secretion rate.
-
Stimulation: The perifusion buffer is then switched to one containing various concentrations of the test compound (this compound or Glibenclamide) in the presence of a stimulatory glucose concentration.
-
Fraction Collection: The perifusate is collected in fractions at regular time intervals.
-
Insulin Measurement: The concentration of insulin in each collected fraction is determined using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: The insulin secretion rate is calculated for each time point. Dose-response curves are generated by plotting the insulin secretion rate against the drug concentration to determine the EC50 value.
Conclusion
The in vitro evidence clearly demonstrates that while both this compound and Glibenclamide are effective inhibitors of the KATP channel, they exhibit distinct mechanistic profiles. This compound is a more potent insulin secretagogue in vitro, with a faster onset and reversal of KATP channel inhibition.[2][3][4][5] This is likely attributable to its unique binding characteristics, which necessitate the involvement of both the SUR1 and Kir6.2 subunits for high-affinity interaction.[1] In contrast, Glibenclamide's interaction is primarily with the SUR1 subunit.[1] These fundamental differences at the molecular level have important implications for their pharmacological profiles and provide a strong rationale for the continued investigation and development of novel KATP channel modulators with tailored kinetic and binding properties for the treatment of type 2 diabetes.
References
- 1. Kir6.2-dependent high-affinity this compound binding to β-cell KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimulation of insulin release by this compound and glibenclamide involves both common and distinct processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
Unraveling Repaglinide's Mechanism: A Comparative Guide to Site-Directed Mutagenesis of SUR1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data confirming the mode of action of the anti-diabetic drug Repaglinide through site-directed mutagenesis of the SUR1 subunit of the ATP-sensitive potassium (KATP) channel. We present key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows to support research and drug development in this area.
This compound's Interaction with the KATP Channel: A Data-Driven Comparison
This compound stimulates insulin secretion by binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the KATP channel in pancreatic β-cells, leading to channel closure, membrane depolarization, and subsequent insulin release.[1][2] Site-directed mutagenesis studies have been instrumental in elucidating the specific amino acid residues crucial for this interaction. The data below compares the binding affinity and inhibitory potency of this compound and other KATP channel blockers on wild-type and mutant channels.
Table 1: Comparative Binding Affinities (KD/Ki) of KATP Channel Blockers
| Compound | Channel Composition | KD / Ki (nM) | Reference(s) |
| This compound | Kir6.2/SUR1 (wild-type) | 0.40 - 0.42 | [3][4] |
| SUR1 alone | 59 ± 16 | [3] | |
| Kir6.2/SUR1[S1237Y] | 0.31 | [4] | |
| Kir6.2ΔN14/SUR1 | 51 ± 23 | [3] | |
| Glibenclamide | Kir6.2/SUR1 (wild-type) | Low nanomolar range | [3] |
| SUR1 alone | Marginally higher than Kir6.2/SUR1 | [3] | |
| Nateglinide | Kir6.2/SUR1 (wild-type) | - | [4] |
| Kir6.2/SUR1[S1237Y] | Binding abolished | [4][5] | |
| Tolbutamide | Kir6.2/SUR1 (wild-type) | - | [4] |
| Kir6.2/SUR1[S1237Y] | Block abolished | [4][5] |
Table 2: Comparative Inhibitory Concentrations (IC50) of KATP Channel Blockers
| Compound | Channel Composition | IC50 (nmol/l) | Reference(s) |
| This compound | Kir6.2/SUR1 (wild-type) | 21 | [4][5] |
| Kir6.2/SUR1[S1237Y] | 23 | [4][5] | |
| Nateglinide | Kir6.2/SUR1 (wild-type) | 800 | [4][5] |
| Kir6.2/SUR1[S1237Y] | Inhibition abolished | [4][5] |
The data clearly demonstrates that while the S1237Y mutation in SUR1 dramatically affects the action of nateglinide and tolbutamide, it does not significantly alter the binding or inhibitory potency of this compound.[4][5] This strongly suggests that this compound's binding site on SUR1 is distinct from that of other secretagogues. Furthermore, the significantly lower affinity of this compound for SUR1 alone and for channels with a truncated Kir6.2 N-terminus highlights the importance of the intact hetero-octameric channel complex for high-affinity binding.[3]
Visualizing the Molecular Mechanisms
To further clarify the processes involved, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow used to investigate its mode of action.
Caption: this compound's signaling pathway in pancreatic β-cells.
Caption: Experimental workflow for mutagenesis studies.
Experimental Protocols
The following section outlines the key experimental methodologies employed in the studies cited.
Site-Directed Mutagenesis of SUR1
Site-directed mutagenesis is performed to introduce specific point mutations into the SUR1 cDNA. The QuikChange II Site-Directed Mutagenesis Kit (Agilent Technologies) is a commonly used method.
-
Primer Design: Mutagenic primers (typically 25-45 bases in length) are designed to be complementary to the template plasmid DNA, with the desired mutation in the center, flanked by 10-15 bases of correct sequence on both sides.
-
PCR Amplification: A PCR reaction is set up containing the plasmid DNA with the wild-type SUR1 sequence, the mutagenic primers, PfuUltra DNA polymerase, and dNTPs. The thermal cycling conditions typically involve an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension, and a final extension step.
-
DpnI Digestion: The PCR product is treated with DpnI restriction enzyme, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid DNA.
-
Transformation: The DpnI-treated DNA is then transformed into competent E. coli cells for amplification.
-
Sequence Verification: The mutated plasmid DNA is isolated from the transformed bacteria and the presence of the desired mutation is confirmed by DNA sequencing.
Expression of KATP Channels in HEK293 Cells
Human Embryonic Kidney (HEK293) cells are a common choice for heterologous expression of ion channels due to their low endogenous channel expression.
-
Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: For expression of KATP channels, HEK293 cells are transiently co-transfected with plasmids containing the cDNA for Kir6.2 and either wild-type or mutant SUR1. A common method is lipid-mediated transfection using reagents like Lipofectamine 3000. Cells are typically seeded 24 hours prior to transfection to reach 70-80% confluency. The plasmid DNA and transfection reagent are mixed in a serum-free medium and then added to the cells.
Electrophysiological Recording
Whole-cell patch-clamp recording is used to measure the activity of the KATP channels and the inhibitory effects of various compounds.
-
Preparation: Transfected HEK293 cells are transferred to a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution.
-
Pipette Solution: The patch pipette is filled with an intracellular solution containing ions that mimic the cell's cytoplasm.
-
Giga-seal Formation: A high-resistance seal (giga-seal) is formed between the tip of the glass micropipette and the cell membrane.
-
Whole-Cell Configuration: The membrane patch is then ruptured by applying a brief pulse of suction, allowing electrical access to the entire cell.
-
Data Acquisition: The cell is voltage-clamped at a holding potential (e.g., -70 mV), and the KATP channel currents are recorded in response to the application of various concentrations of this compound or other test compounds. The data is used to generate dose-response curves and calculate IC₅₀ values.
Radioligand Binding Assays
Radioligand binding assays are performed to determine the binding affinity (KD or Ki) of drugs to the SUR1 subunit.
-
Membrane Preparation: Membranes are prepared from HEK293 cells expressing the wild-type or mutant KATP channels.
-
Binding Reaction: The cell membranes are incubated with a radiolabeled ligand (e.g., [³H]this compound or [³H]glibenclamide) in the absence or presence of increasing concentrations of a competing unlabeled ligand (e.g., this compound, nateglinide).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate saturation or competition binding curves, from which the KD and Ki values can be calculated.
This guide provides a foundational understanding of the experimental approaches used to confirm this compound's mode of action. The presented data and protocols offer a valuable resource for researchers investigating KATP channel pharmacology and developing novel therapies for type 2 diabetes.
References
A Comparative Analysis of the Binding Kinetics of Repaglinide and Other Meglitinides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding kinetics of three key meglitinide anti-diabetic drugs: Repaglinide, Nateglinide, and Mitiglinide. The primary mechanism of action for these drugs is the blockade of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells, which is initiated by their binding to the sulfonylurea receptor 1 (SUR1) subunit. Understanding the nuances of their binding kinetics is crucial for comprehending their distinct pharmacological profiles, including their rapid onset and short duration of action.
Quantitative Comparison of Binding Kinetics
The binding affinity and kinetics of this compound, Nateglinide, and Mitiglinide to the SUR1 subunit of the KATP channel have been characterized using various in vitro assays. The following table summarizes key quantitative data from published studies.
| Drug | Receptor/Channel Complex | Binding Parameter | Value | Reference |
| This compound | SUR1 alone | K_D_ | 59 ± 16 nM | [1] |
| Kir6.2/SUR1 | K_D_ | 0.42 ± 0.03 nM | [1] | |
| Kir6.2/SUR1 | K_D_ | 0.40 ± 0.09 nmol/l | [2] | |
| Kir6.2/SUR1 | K_i_ (vs. [³H]glibenclamide) | 0.6 ± 0.3 nmol/l | ||
| RIN-m5F cell membranes | Dissociation Half-life (t½) | ~2 minutes | [3] | |
| Nateglinide | Kir6.2/SUR1 | IC_50_ (vs. [³H]this compound) | 0.7 µmol/l | [2] |
| SUR1 (expressed in COS-1 cells) | IC_50_ (vs. [³H]glibenclamide) | 8 µM | [4] | |
| RIN-m5F cell membranes | Dissociation Half-life (t½) | ~1 second | [3] | |
| Mitiglinide | Kir6.2/SUR1 | IC_50_ | 100 nM | [5] |
| SUR1 (expressed in COS-1 cells) | IC_50_ (vs. [³H]glibenclamide) | 280 nM | [4] | |
| HIT cell microsomes | IC_50_ (vs. [³H]glibenclamide) | 13 nM | [6] |
Key Observations:
-
This compound exhibits a significantly higher affinity for the Kir6.2/SUR1 complex compared to SUR1 alone, indicating the crucial role of the Kir6.2 subunit in forming the high-affinity binding site.[1] Its dissociation from the receptor is relatively slow compared to Nateglinide.[3]
-
Nateglinide is characterized by its remarkably rapid dissociation from the SUR1 receptor, with a half-life of approximately one second.[3] This "fast on-fast off" kinetic profile contributes to its rapid and short-lived insulinotropic effect.[7]
-
Mitiglinide demonstrates high affinity for the SUR1 subunit, with IC50 values in the nanomolar range.[4][5][6] It is highly specific for the pancreatic β-cell KATP channel (Kir6.2/SUR1 complex).[5]
Experimental Protocols
The binding kinetics data presented in this guide are primarily derived from radioligand binding assays . These assays are a fundamental tool for studying drug-receptor interactions.
Radioligand Binding Assay (General Protocol)
Objective: To determine the binding affinity (K_D_ or K_i_) of a drug to its receptor.
Materials:
-
Membrane preparations from cells expressing the target receptor (e.g., HEK293 cells transfected with SUR1 and Kir6.2).
-
Radiolabeled ligand (e.g., [³H]glibenclamide or [³H]this compound).
-
Unlabeled competitor drugs (this compound, Nateglinide, Mitiglinide).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radiolabeled ligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug.
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand (IC_50_). The IC_50_ value can then be converted to a binding affinity constant (K_i_) using the Cheng-Prusoff equation. For saturation binding experiments, varying concentrations of the radioligand are used to determine the dissociation constant (K_D_) and the maximum number of binding sites (B_max_).
Visualizations
Meglitinide Signaling Pathway
Caption: Signaling pathway of meglitinides in pancreatic β-cells.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Logical Comparison of Meglitinide Binding Kinetics
Caption: Comparative binding kinetics of meglitinides.
References
- 1. Kir6.2-dependent high-affinity this compound binding to β-cell KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential interactions of nateglinide and this compound on the human beta-cell sulphonylurea receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. The effects of mitiglinide (KAD-1229), a new anti-diabetic drug, on ATP-sensitive K+ channels and insulin secretion: comparison with the sulfonylureas and nateglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of mitiglinide (S 21403) on Kir6.2/SUR1, Kir6.2/SUR2A and Kir6.2/SUR2B types of ATP-sensitive potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of nateglinide with K(ATP) channel in beta-cells underlies its unique insulinotropic action - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Repaglinide's effects across different research laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility of repaglinide's effects across different research laboratories. This compound, a fast-acting insulin secretagogue, is used in the management of type 2 diabetes. Its primary mechanism of action is the closure of ATP-sensitive potassium (K-ATP) channels on pancreatic β-cells, which leads to membrane depolarization, calcium influx, and subsequent insulin secretion.[1] While this mechanism is well-established, the quantitative aspects of its effects can vary between studies, highlighting the importance of understanding the experimental conditions that influence its potency and efficacy.
In Vitro Efficacy of this compound: A Comparative Data Summary
The following table summarizes the quantitative data on this compound's effects from various in vitro studies. The variation in reported values underscores the importance of standardized experimental protocols in achieving reproducible results.
| Parameter | Reported Value | Cell Type/System | Laboratory/Study Reference |
| IC50 (K-ATP Channel Inhibition) | 89 pM | Cultured newborn rat islet cells | Gromada et al. (1998)[2] |
| IC50 (K-ATP Channel Inhibition) | 5.0 ± 1.4 nM | Rat pancreatic β-cells | Hu, S. et al. (2000)[3] |
| Kd (High-affinity binding to Kir6.2/SUR1) | 0.42 ± 0.03 nM | COS-1 cells expressing Kir6.2/SUR1 | Hansen, A. M. et al. (2005)[4] |
| Kd (Low-affinity binding to SUR1 alone) | 59 ± 16 nM | COS-1 cells expressing SUR1 | Hansen, A. M. et al. (2005)[4] |
| EC50 (Increase in intracellular Ca2+) | 0.5 nM | Mouse β-TC3 cells | Gromada et al. (1998)[2] |
Note: IC50 (Half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of drug potency. A lower value indicates higher potency. EC50 (Half-maximal effective concentration) measures the concentration of a drug that gives half of the maximal response.
Key Experimental Methodologies
Standardized protocols are crucial for ensuring the reproducibility of experimental results. Below are detailed methodologies for two key experiments used to assess the effects of this compound.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the amount of insulin secreted by pancreatic islets or β-cell lines in response to glucose, with and without the presence of this compound.
Protocol:
-
Islet/Cell Culture: Pancreatic islets (e.g., from mice or rats) are isolated via collagenase digestion or β-cell lines (e.g., MIN-6) are cultured under standard conditions.
-
Pre-incubation: Islets or cells are pre-incubated for 1-2 hours in a low-glucose buffer (e.g., Krebs-Ringer Bicarbonate buffer with 2.8 mM glucose) to establish a basal state of insulin secretion.
-
Stimulation: The pre-incubation buffer is replaced with experimental buffers containing:
-
Low glucose (2.8 mM) as a negative control.
-
High glucose (e.g., 16.7 mM) as a positive control.
-
High glucose with varying concentrations of this compound.
-
-
Incubation: The islets or cells are incubated in the experimental buffers for a defined period (typically 30-60 minutes) at 37°C.
-
Sample Collection: The supernatant (buffer) from each condition is collected.
-
Insulin Measurement: The concentration of insulin in the collected supernatants is quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay) or RIA (Radioimmunoassay).
-
Data Analysis: Insulin secretion is normalized to the total insulin content of the cells or to the number of islets. The dose-response curve for this compound is then plotted to determine the EC50.
Whole-Cell Patch-Clamp Electrophysiology for K-ATP Channel Activity
This technique allows for the direct measurement of ion channel activity in the cell membrane of a single β-cell, providing insights into how this compound affects K-ATP channel conductance.
Protocol:
-
Cell Preparation: Pancreatic β-cells are isolated and plated on coverslips.
-
Pipette Preparation: A glass micropipette with a very fine tip (resistance of 3-7 MΩ) is filled with an intracellular solution that mimics the cell's internal environment.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal").
-
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the entire cell interior.
-
Voltage Clamp: The cell membrane potential is held constant (voltage-clamped) at a specific value (e.g., -70 mV).
-
Recording: The current flowing through the ion channels is recorded. To isolate K-ATP channel currents, specific blockers for other channels may be used.
-
Drug Application: this compound is applied to the cell via the perfusion system at various concentrations.
-
Data Analysis: The inhibition of the K-ATP channel current by this compound is measured. The dose-response relationship is then analyzed to determine the IC50 of this compound for K-ATP channel inhibition.
Visualizing this compound's Mechanism and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: Signaling pathway of this compound in pancreatic β-cells.
Caption: Workflow for assessing this compound's effects and reproducibility.
References
- 1. youtube.com [youtube.com]
- 2. Effects of the hypoglycaemic drugs this compound and glibenclamide on ATP-sensitive potassium-channels and cytosolic calcium levels in beta TC3 cells and rat pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Kir6.2-dependent high-affinity this compound binding to β-cell KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
Identification of biomarkers for Repaglinide's pharmacological activity
For researchers, scientists, and drug development professionals, identifying robust biomarkers is crucial for optimizing therapeutic strategies and personalizing medicine. This guide provides a comprehensive comparison of biomarkers for the pharmacological activity of Repaglinide, a short-acting insulin secretagogue, with other anti-diabetic alternatives. The information is supported by experimental data to facilitate informed decision-making in research and clinical development.
This compound stimulates insulin secretion by closing ATP-sensitive potassium (K-ATP) channels on pancreatic β-cells, a mechanism it shares with other meglitinides and sulfonylureas.[1][2][3] This action leads to depolarization of the β-cell membrane, influx of calcium ions, and subsequent exocytosis of insulin.[2][3] The efficacy of this compound is influenced by various factors, including an individual's genetic makeup and metabolic state. Consequently, a range of biomarkers, from genetic variants to metabolic indicators, can be employed to predict and monitor its therapeutic effects.
Pharmacogenomic Biomarkers: Tailoring Treatment to the Individual
Genetic variations can significantly impact the pharmacokinetics and pharmacodynamics of this compound, influencing its efficacy and the risk of adverse effects. Several genes have been identified as potential biomarkers for predicting patient response.
Key Genetic Biomarkers Associated with this compound Response:
| Gene | Variant | Effect on this compound's Pharmacological Activity |
| SLCO1B1 | c.521T>C | Associated with increased plasma concentrations of this compound. Individuals with the c.521CC genotype have a significantly larger area under the plasma concentration-time curve (AUC) compared to those with the c.521TT genotype.[4] |
| CYP2C8 | *3 allele | Linked to reduced plasma concentrations of this compound.[5] |
| KCNJ11 | E23K | The K allele is associated with a better therapeutic effect of this compound, showing a greater decrease in HbA1c.[6][7] |
| ABCC8 | Exon 16-3T/C | The C/C homozygotes exhibit a better response to this compound in terms of insulin sensitivity.[7] |
| TCF7L2 | Various SNPs | Variants in this gene have been associated with altered this compound efficacy.[8] |
| KCNQ1 | Various SNPs | Genetic variations in this gene have been found to be associated with this compound efficacy.[8] |
These genetic markers can help in identifying patients who are more likely to respond favorably to this compound, as well as those who might be at a higher risk for adverse drug reactions. Polymorphisms in genes like CYP2C9, PAX4, and BETA2 have also been suggested to influence the efficacy of glinides.[9][10]
Clinical and Metabolic Biomarkers: Monitoring Therapeutic Response
Beyond genetics, several clinical and metabolic biomarkers are routinely used to assess the pharmacological activity of this compound and compare its efficacy with other anti-diabetic agents.
Comparison of this compound with Other Anti-Diabetic Drugs:
This compound vs. Nateglinide:
| Biomarker | This compound | Nateglinide | Key Findings | Citations |
| HbA1c Reduction | -1.17% to -1.57% | -0.81% to -1.04% | This compound monotherapy demonstrates significantly greater reductions in HbA1c compared to nateglinide monotherapy. | [11][12][13] |
| Fasting Plasma Glucose (FPG) Reduction | -26.0 to -57 mg/dL | -18 to -18.3 mg/dL | This compound leads to a more significant decrease in FPG levels. | [11][12][13] |
| Postprandial Glucose (PPG) | Similar effect | Similar effect | Both drugs show similar effects on postprandial glycemic control. | [11] |
| Hypoglycemia | Higher incidence of minor episodes | Lower incidence | This compound is associated with a slightly higher risk of minor hypoglycemia. | [11] |
This compound vs. Sulfonylureas (e.g., Glibenclamide, Glimepiride):
| Biomarker | This compound | Sulfonylureas | Key Findings | Citations |
| Glycated Albumin (GA) & GA/HbA1c Ratio | Significant improvement | No significant change | Switching from sulfonylureas to this compound improved GA and the GA/HbA1c ratio, suggesting better control of glucose fluctuations. | [14][15] |
| Inflammatory Markers (hs-CRP, IL-6) | Greater reduction | Lesser reduction | This compound recipients showed greater reductions in serum IL-6 and C-reactive protein (CRP) levels compared to glibenclamide recipients. | [16][17] |
| Oxidative Stress Markers | Significant increase in total serum antioxidant capacity and SOD activity | - | This compound treatment was associated with a beneficial effect on oxidative stress. | [18] |
| Cardiovascular Risk Factors (Lp(a), PAI-1, Homocysteine) | Significant reduction | Significant reduction | Both this compound and glimepiride improved these cardiovascular risk markers. | [19] |
This compound vs. Metformin:
| Biomarker | This compound | Metformin | Key Findings | Citations |
| Glycemic Control (HbA1c, FPG, PPG) | Non-inferior | Non-inferior | This compound has a non-inferior effect on glycemic parameters compared to metformin in newly diagnosed diabetic patients. | [20][21] |
| First-Phase Insulin Secretion | Significant improvement | Less improvement | The improvement in first-phase insulin secretion was more pronounced in the this compound group. | [20][21] |
| HOMA-β | Significant improvement | Significant improvement | Both drugs significantly improved β-cell function as measured by HOMA-β. | [20] |
Insulin and C-Peptide as Direct Markers of Pharmacological Activity:
This compound's primary action is to stimulate insulin secretion. Therefore, measuring plasma insulin and C-peptide levels provides a direct assessment of its pharmacological effect. A this compound stimulation test, where C-peptide is measured before and after a dose of this compound, can be a practical method to determine endogenous insulin production. Studies have shown that this compound significantly increases first-phase insulin secretion.[18]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved in identifying and evaluating these biomarkers, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of typical protocols used in the assessment of this compound's biomarkers.
1. Measurement of Glycemic Control and Insulin Secretion:
-
Objective: To quantify changes in HbA1c, fasting and postprandial glucose, insulin, and C-peptide levels.
-
Protocol:
-
Patient Preparation: Patients are typically required to fast overnight for at least 8-10 hours before blood collection for fasting measurements. For postprandial measurements, blood is drawn at specified intervals (e.g., 30, 60, 120 minutes) after a standardized meal.
-
Blood Collection: Venous blood is collected into appropriate tubes (e.g., EDTA for HbA1c, serum separator tubes for glucose, insulin, and C-peptide).
-
Sample Processing: Serum is separated by centrifugation and stored at -80°C until analysis.
-
Analysis:
-
HbA1c: Measured using high-performance liquid chromatography (HPLC).
-
Glucose: Measured using the glucose oxidase method on a clinical chemistry analyzer.
-
Insulin and C-peptide: Quantified using commercially available enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA) according to the manufacturer's instructions.
-
-
2. Pharmacogenomic Analysis:
-
Objective: To identify genetic variants in genes such as SLCO1B1, CYP2C8, and KCNJ11.
-
Protocol:
-
DNA Extraction: Genomic DNA is extracted from whole blood samples using a commercial DNA extraction kit.
-
Genotyping:
-
PCR-RFLP (Polymerase Chain Reaction-Restriction Fragment Length Polymorphism): The region of interest is amplified by PCR. The PCR product is then digested with a specific restriction enzyme, and the resulting fragments are separated by gel electrophoresis to identify different alleles.
-
TaqMan SNP Genotyping Assays: Pre-designed or custom TaqMan assays are used to perform real-time PCR. This method utilizes allele-specific fluorescent probes to detect the presence of specific SNPs.
-
DNA Sequencing: Direct sequencing of the PCR product (Sanger sequencing) or next-generation sequencing can be used for definitive variant identification.
-
-
3. Measurement of Inflammatory and Oxidative Stress Markers:
-
Objective: To assess the effect of this compound on markers of inflammation and oxidative stress.
-
Protocol:
-
Sample Collection and Processing: Serum or plasma is collected and stored as described above.
-
Analysis:
-
High-sensitivity C-reactive protein (hs-CRP): Measured by immunoturbidimetric assays.
-
Interleukin-6 (IL-6): Quantified using high-sensitivity ELISA kits.
-
Total Antioxidant Capacity and Superoxide Dismutase (SOD) Activity: Measured using commercially available colorimetric assay kits.
-
-
Conclusion
The identification and validation of biomarkers for this compound's pharmacological activity are paramount for advancing personalized medicine in the management of type 2 diabetes. This guide highlights key genetic, clinical, and metabolic biomarkers and provides a framework for their comparative evaluation. The presented data and experimental workflows offer a valuable resource for researchers and clinicians working to optimize this compound therapy and improve patient outcomes. Further research, particularly in the realm of metabolomics, holds the promise of discovering novel biomarkers that can provide a more comprehensive understanding of individual drug responses.[22][23][24]
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound Mechanism of Action – My Endo Consult [myendoconsult.com]
- 4. The effect of SLCO1B1 polymorphism on this compound pharmacokinetics persists over a wide dose range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. Association of KCNJ11 and ABCC8 genetic polymorphisms with response to this compound in Chinese diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacogenomics in type 2 diabetes management: towards personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacogenomics of glinides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound versus nateglinide monotherapy: a randomized, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of this compound vs nateglinide for treatment of Japanese patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of this compound vs nateglinide for treatment of Japanese patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reduction in glucose fluctuations in elderly patients with type 2 diabetes using this compound: A randomized controlled trial of this compound vs sulfonylurea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reduction in glucose fluctuations in elderly patients with type 2 diabetes using this compound: A randomized controlled trial of this compound vs sulfonylurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. Effect of this compound versus glimepiride on daily blood glucose variability and changes in blood inflammatory and oxidative stress markers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The effect of this compound on insulin secretion and oxidative stress in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Characteristics of this compound and its mechanism of action on insulin secretion in patients with newly diagnosed type-2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characteristics of this compound and its mechanism of action on insulin secretion in patients with newly diagnosed type-2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Exploring Metabolomic Patterns in Type 2 Diabetes Mellitus and Response to Glucose-Lowering Medications-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Exploring Metabolomic Patterns in Type 2 Diabetes Mellitus and Response to Glucose-Lowering Medications—Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [PDF] Exploring Metabolomic Patterns in Type 2 Diabetes Mellitus and Response to Glucose-Lowering Medications—Review | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of Repaglinide: A Guide for Laboratory Professionals
I have completed the final targeted search for quantitative environmental data for repaglinide. While I have successfully found a consistent LogKow (logP) value of around 3.97 to 5.9 from multiple sources, indicating a potential for bioaccumulation, I was unable to locate specific experimental data for this compound's half-life in soil and water, or concrete LC50/EC50 values for aquatic organisms. The Safety Data Sheets consistently state that this data is "not available".
Therefore, I have gathered all the reasonably available information to construct the response. I can now proceed with creating the detailed disposal procedures, the data table (which will indicate where data is not available), and the Graphviz diagram based on the information I have. I will structure the response to be as comprehensive as possible with the available data and will clearly cite the sources.
I will now proceed to generate the final response.
For immediate release
This document provides essential safety and logistical information for the proper disposal of this compound, a nonsulfonylurea insulin secretagogue. The following procedures are designed to ensure the safety of laboratory personnel and minimize environmental impact, aligning with best practices for chemical and pharmaceutical waste management. Adherence to these guidelines is crucial for maintaining a safe and compliant laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance with potential risks to both human health and the environment. Safety Data Sheets (SDS) indicate that this compound is harmful if swallowed and is suspected of damaging fertility or the unborn child.[1][2] Furthermore, it may cause harm to breast-fed children.[1][2] Of significant concern for disposal is its classification as harmful to aquatic life with long-lasting effects.[1][2]
Under the Resource Conservation and Recovery Act (RCRA), it is the responsibility of the waste generator to determine if a chemical waste meets the criteria for hazardous waste at the time of disposal.[3] While this compound is not specifically listed as a P- or U-listed hazardous waste by the EPA, its toxicological and ecotoxicological properties necessitate careful management as a hazardous chemical waste.
This compound Disposal Protocol
The following step-by-step protocol should be followed for the disposal of this compound and its contaminated materials in a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Step 2: Waste Segregation
Proper segregation of this compound waste is critical to ensure it is managed correctly.
-
Solid this compound Waste:
-
Collect unused or expired this compound powder, tablets, or contaminated solids (e.g., weighing papers, contaminated paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with this compound and be securely closed to prevent spills or dust formation.
-
-
Liquid this compound Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Do not mix this compound solutions with other solvent waste streams unless permitted by your institution's hazardous waste management plan.
-
-
Contaminated Laboratory Glassware and Equipment:
-
Decontaminate glassware and equipment that have come into contact with this compound by rinsing with an appropriate solvent (e.g., ethanol or methanol) and collecting the rinsate as hazardous liquid waste.
-
After decontamination, the glassware can be washed according to standard laboratory procedures.
-
Step 3: Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Include the date of waste accumulation.
-
Store the sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
Step 4: Disposal
-
DO NOT dispose of this compound down the drain or in the regular trash.[2] This is to prevent the release of this environmentally harmful substance into aquatic ecosystems.
-
Arrange for the collection of the hazardous waste containers by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The recommended final disposal method for this compound is incineration at a licensed chemical destruction plant.[3]
Environmental Fate and Ecotoxicity Data
The following table summarizes available data on the environmental impact of this compound. It is important to note that while some data is available, comprehensive environmental fate and ecotoxicity studies for this compound are not widely published.
| Parameter | Value | Source |
| LogKow (Octanol-Water Partition Coefficient) | 3.97 - 5.9 | PubChem, ResearchGate |
| Persistence in Soil (Half-life) | Data not available | Multiple SDS |
| Persistence in Water (Half-life) | Data not available | Multiple SDS |
| Bioaccumulation Potential | The high LogKow value suggests a potential for bioaccumulation. | Inferred from LogKow |
| Aquatic Toxicity | Harmful to aquatic life with long lasting effects. | PubChem, Fisher Scientific SDS |
| LC50/EC50 (Fish, Daphnia, Algae) | Specific data not available. | Multiple SDS |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision tree for the appropriate handling of this compound waste.
References
Safeguarding Your Research: A Guide to Handling Repaglinide
For laboratory professionals engaged in pharmaceutical research and development, ensuring personal safety and maintaining a secure research environment are paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Repaglinide, a potent pharmacologically active material. Adherence to these procedural steps is critical to mitigate risks and ensure operational integrity.
Personal Protective Equipment (PPE) protocol for this compound
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the required personal protective equipment.
| Protection Type | Equipment | Specification and Use |
| Eye and Face Protection | Safety glasses with side shields, chemical splash goggles, or a full-face shield | To be worn to prevent contact with eyes and face. The choice depends on the specific laboratory activity and potential for splashing. An emergency eye wash station should be readily accessible.[1][2] |
| Hand Protection | Chemical-impermeable gloves | Double gloving should be considered.[1] Protective gloves are mandatory.[2] |
| Body Protection | Protective clothing, lab coat, or impervious clothing | To be worn to prevent skin contact.[2][3][4] Protective garments should not be worn in common areas.[1] |
| Respiratory Protection | Suitable respirator or use of containment systems | To be used to avoid inhalation of dust, mists, and vapors.[1][2] For laboratory operations, an approved ventilation or containment system such as a biological safety cabinet, ventilated balance enclosure, or glovebox is recommended.[1] For spill cleanup, a powered air-purifying respirator (PAPR) with HEPA filters may be necessary.[1] |
Operational Plan: Step-by-Step Handling of this compound
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The process can be broken down into three key stages: preparation, handling, and post-handling.
1. Preparation Phase:
-
Obtain and review the Safety Data Sheet (SDS): Before handling, all personnel must read and understand the SDS for this compound.[4][5]
-
Ensure proper ventilation: All handling procedures should be conducted in a well-ventilated area.[3][4] For laboratory settings, the use of a containment system like a chemical fume hood or glove box is strongly advised.[1]
-
Assemble all necessary PPE: Before entering the handling area, ensure all required personal protective equipment is available and in good condition.
-
Prepare the workspace: The handling area should be clean and organized. All necessary equipment and materials should be within easy reach to avoid unnecessary movement.
2. Handling Phase:
-
Avoid dust and aerosol formation: this compound is a solid that can form dust.[3][4] All manipulations should be carried out carefully to minimize the generation of airborne particles.
-
Prevent contact: Direct contact with the skin and eyes must be avoided through the diligent use of PPE.[3][4]
-
Use appropriate tools: Utilize non-sparking tools to prevent ignition sources.[3][4]
-
Control static discharge: Implement measures to prevent fire caused by electrostatic discharge.[3][4]
-
No eating, drinking, or smoking: These activities are strictly prohibited in the handling area to prevent ingestion.[4][6]
3. Post-Handling Phase:
-
Decontamination: Clean equipment and work surfaces with a suitable detergent or solvent after use.[1]
-
Hand washing: After removing gloves, wash hands and other exposed skin areas thoroughly.[1]
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] It should be stored separately from foodstuff containers and incompatible materials.[3][4] The recommended storage temperature is 4°C, sealed away from light and moisture.[2]
Disposal Plan for this compound Waste
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: The user of the product is responsible for determining if the waste meets the criteria for hazardous waste at the time of disposal.[1]
-
Approved Disposal Methods:
-
Container Disposal:
-
Prohibited Disposal Methods:
Accidental Release Measures
In the event of a spill, immediate and appropriate action is required to contain the material and protect personnel.
-
Evacuate and Secure the Area: Keep unnecessary personnel away from the spill.[1]
-
Ensure Ventilation: Provide adequate ventilation to the spill area.[1][3]
-
Wear Appropriate PPE: Do not touch damaged containers or spilled material without wearing appropriate protective clothing, including a suitable respirator.[1]
-
Containment and Cleanup:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
